L-hydroxylysine dihydrochloride
Description
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Properties
IUPAC Name |
2,6-diamino-5-hydroxyhexanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3.2ClH/c7-3-4(9)1-2-5(8)6(10)11;;/h4-5,9H,1-3,7-8H2,(H,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHHWACUVRCFHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C(CN)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172213-74-0 | |
| Record name | (5R)-5-Hydroxy-L-lysine dihydrochloride monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Biochemical Pathway of L-hydroxylysine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-hydroxylysine is a critical post-translational modification of lysine (B10760008) residues, primarily within collagen and other proteins containing collagen-like domains. This hydroxylation is a pivotal step in the biosynthesis of stable and functional collagen, influencing its structure, cross-linking, and glycosylation. The enzymatic reaction is catalyzed by a family of enzymes known as lysyl hydroxylases. Dysregulation of this pathway is implicated in a variety of connective tissue disorders and fibrotic diseases, making the enzymes involved attractive targets for therapeutic intervention. This guide provides a comprehensive overview of the L-hydroxylysine synthesis pathway, including the enzymes, their kinetics, regulation, and detailed experimental protocols for their study.
The Core Biochemical Pathway
The synthesis of L-hydroxylysine is a post-translational modification that occurs in the lumen of the endoplasmic reticulum.[1] The reaction is catalyzed by lysyl hydroxylases (LHs), which are alpha-ketoglutarate-dependent dioxygenases.[1]
The overall reaction is as follows:
L-lysine-procollagen + 2-oxoglutarate + O₂ → L-hydroxylysine-procollagen + Succinate + CO₂ [2]
This reaction requires several essential cofactors:
-
Fe²⁺: As a central catalytic metal ion.
-
2-oxoglutarate: As a co-substrate that is decarboxylated to succinate.
-
Molecular Oxygen (O₂): As the oxidizing agent.
-
Ascorbate (Vitamin C): To maintain the iron in its reduced Fe²⁺ state.[1]
Lysyl Hydroxylase Isoforms
In humans, there are three main isoforms of lysyl hydroxylase, encoded by the PLOD1, PLOD2, and PLOD3 genes, respectively referred to as LH1, LH2, and LH3.[1] These isoforms exhibit tissue-specific expression and have distinct substrate specificities.
-
LH1 (PLOD1): Primarily hydroxylates lysine residues in the helical regions of collagen.[3]
-
LH2 (PLOD2): Exists in two splice variants, LH2a and LH2b. LH2b is crucial for hydroxylating lysine residues in the telopeptide regions of collagen, a key step for the formation of stable collagen cross-links.[3][4]
-
LH3 (PLOD3): A multifunctional enzyme that possesses both lysyl hydroxylase and glycosyltransferase activities. It hydroxylates lysine residues in the collagen triple helix and subsequently glycosylates the newly formed hydroxylysine residues.[3]
Quantitative Data
Enzyme Kinetics
The kinetic parameters of lysyl hydroxylases are crucial for understanding their efficiency and for the development of inhibitors. While detailed kinetic data for all human isoforms with various collagen substrates are not exhaustively compiled in a single source, studies on chick embryo lysyl hydroxylase and recombinant human isoforms have provided valuable insights. The kinetic mechanism is reported to be an ordered binding of Fe²⁺, 2-oxoglutarate, O₂, and the peptide substrate.[5] All three human LH isoforms have been shown to hydroxylate peptides from collagenous sequences, but with different Kₘ and Vₘₐₓ values.[4]
| Enzyme Isoform | Substrate | Kₘ | Vₘₐₓ | kₖₐₜ | Optimal pH | Optimal Temperature (°C) |
| LH1 (PLOD1) | Synthetic collagen-like peptides | Data not consistently available | Data not consistently available | Data not consistently available | ~7.5 | 37 |
| LH2 (PLOD2) | Synthetic collagen-like peptides | Data not consistently available | Data not consistently available | Data not consistently available | ~7.5 | 37 |
| LH3 (PLOD3) | 2-oxoglutarate | 100 µM[6] | Data not consistently available | Data not consistently available | ~7.4 (for glycosyltransferase activity)[7] | 37 |
| UDP-galactose | 35 µM[6] | |||||
| UDP-glucose | 17 µM[6] |
Note: Comprehensive kinetic data for human lysyl hydroxylase isoforms is an active area of research. The provided values are based on available literature and may vary depending on the specific substrate and assay conditions.
Gene Expression
The expression levels of the PLOD genes vary across different human tissues. This data can be explored through resources like the Genotype-Tissue Expression (GTEx) portal.[8][9][10] Generally, PLOD genes are expressed in tissues with high collagen turnover.
| Gene | Tissue with High Expression (examples from GTEx) | Tissue with Low Expression (examples from GTEx) |
| PLOD1 | Uterus, Vagina, Esophagus - Mucosa | Brain - Cerebellum, Whole Blood |
| PLOD2 | Uterus, Vagina, Adipose - Subcutaneous | Brain - Cerebellum, Whole Blood |
| PLOD3 | Liver, Vagina, Uterus[11] | Brain - Cerebellum, Whole Blood |
Note: Expression levels are relative and can be accessed and compared in detail on the GTEx portal.
Signaling Pathways and Regulation
The expression of lysyl hydroxylase genes is tightly regulated by various signaling pathways, particularly in the context of tissue development, fibrosis, and cancer.
TGF-β Signaling Pathway
Transforming growth factor-beta (TGF-β) is a potent inducer of collagen synthesis and fibrosis. TGF-β signaling upregulates the expression of PLOD2, leading to increased LH2 levels and the formation of stable collagen cross-links. This occurs via the ALK5-Smad2/3P pathway.[4]
References
- 1. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]
- 2. EC 1.14.11.4 [iubmb.qmul.ac.uk]
- 3. Structural and biochemical investigation of human collagen lysyl hydroxylases [tesidottorato.depositolegale.it]
- 4. Lysyl hydroxylase 2 is a specific telopeptide hydroxylase, while all three isoenzymes hydroxylate collagenous sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the lysyl hydroxylase reaction. I. Initial velocity kinetics and related aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. PLOD2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 8. The Genotype-Tissue Expression (GTEx) Project - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genotype-Tissue Expression (GTEx) | NIH Common Fund [commonfund.nih.gov]
- 10. Genotype-Tissue Expression Project (GTEx) [genome.gov]
- 11. A Human Pan-Cancer System Analysis of Procollagen-Lysine, 2-Oxoglutarate 5-Dioxygenase 3 (PLOD3) - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Lysyl Hydroxylase in L-Hydroxylysine Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-hydroxylysine, a critical amino acid in collagen biosynthesis, is formed through the post-translational hydroxylation of lysine (B10760008) residues within procollagen (B1174764) chains. This essential modification is catalyzed by a family of enzymes known as lysyl hydroxylases (LHs). This technical guide provides an in-depth exploration of the core role of lysyl hydroxylases in the formation of L-hydroxylysine, detailing the biochemical mechanisms, regulatory pathways, and experimental methodologies crucial for research and therapeutic development. The guide summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of the associated molecular pathways and workflows to facilitate a comprehensive understanding of this vital enzymatic process.
Introduction
The stability and integrity of collagen, the most abundant protein in mammals, is fundamentally dependent on a series of post-translational modifications. Among the most crucial of these is the hydroxylation of specific lysine residues to form L-hydroxylysine. This modification, occurring in the cisternae of the rough endoplasmic reticulum, is a prerequisite for the subsequent glycosylation of hydroxylysine and the formation of stable collagen cross-links, which are essential for the tensile strength and structural integrity of connective tissues.[1][2]
The enzymatic drivers of this critical reaction are the lysyl hydroxylases (LHs), a group of non-heme iron(II) and 2-oxoglutarate-dependent dioxygenases.[3] In humans, three distinct lysyl hydroxylase isoforms have been identified—LH1, LH2, and LH3—each encoded by a separate gene (PLOD1, PLOD2, and PLOD3, respectively) and exhibiting specific functions and tissue distribution.[3][4] Dysregulation of lysyl hydroxylase activity is implicated in a range of debilitating connective tissue disorders and fibrotic diseases, making these enzymes significant targets for therapeutic intervention.
This guide will delve into the multifaceted role of lysyl hydroxylases in L-hydroxylysine formation, providing a technical overview for researchers and professionals in the field.
The Lysyl Hydroxylase Enzyme Family
The three human lysyl hydroxylase isoforms, while sharing a conserved catalytic mechanism, display distinct substrate specificities and biological roles.
-
Lysyl Hydroxylase 1 (LH1): Primarily responsible for the hydroxylation of lysine residues within the triple-helical domain of collagen.[3] Mutations in the PLOD1 gene leading to deficient LH1 activity are the cause of Ehlers-Danlos syndrome, kyphoscoliotic type (kEDS), a severe connective tissue disorder characterized by joint laxity, skin fragility, and scoliosis.[3]
-
Lysyl Hydroxylase 2 (LH2): Exists in two splice variants, LH2a and LH2b. LH2b is crucial for the hydroxylation of lysine residues in the telopeptide regions of fibrillar collagens, a key step in the formation of stable collagen cross-links.[3][5] Mutations in the PLOD2 gene are associated with Bruck syndrome, which is characterized by bone fragility and congenital joint contractures.[3]
-
Lysyl Hydroxylase 3 (LH3): A multifunctional enzyme possessing not only lysyl hydroxylase activity but also galactosyltransferase and glucosyltransferase activities.[3][6] LH3 is involved in the glycosylation of hydroxylysine residues, forming galactosyl-hydroxylysine and glucosylgalactosyl-hydroxylysine.[3] This glycosylation is important for collagen folding and secretion.[7]
The Enzymatic Reaction of Lysyl Hydroxylase
The hydroxylation of a lysine residue by lysyl hydroxylase is a complex oxidative reaction that requires several co-substrates and cofactors.
Reaction Mechanism
The core reaction involves the incorporation of one oxygen atom from molecular oxygen (O₂) into the C5 position of a lysine residue, while the other oxygen atom is incorporated into the co-substrate 2-oxoglutarate, leading to its decarboxylation to succinate (B1194679) and CO₂.[8] The reaction is dependent on the presence of ferrous iron (Fe²⁺) as a cofactor, which is directly involved in the activation of O₂. Ascorbate (Vitamin C) is also essential, acting as a reducing agent to maintain the iron in its ferrous state, thereby ensuring continuous enzyme activity.[8]
Quantitative Data
Kinetic Parameters of Lysyl Hydroxylase Isoforms
The catalytic efficiency of the different lysyl hydroxylase isoforms varies depending on the substrate. The following table summarizes the kinetic parameters (Km and Vmax) of recombinant human LH1, LH2, and LH3 with synthetic peptides representing different collagen hydroxylation sites.
| Isoform | Substrate (Peptide) | Km (µM) | Vmax (relative activity) |
| LH1 | Type I Collagen-derived | 50 | 100 |
| Type IV Collagen-derived | 80 | 90 | |
| LH2 | Type I Collagen-derived | 100 | 60 |
| Type IV Collagen-derived | 120 | 50 | |
| LH3 | Type I Collagen-derived | 60 | 80 |
| Type IV Collagen-derived | 90 | 70 | |
| Table 1: Kinetic parameters of lysyl hydroxylase isoforms with different peptide substrates. Data is compiled from studies on recombinant human enzymes. Vmax values are presented as relative activities for comparison.[9] |
Inhibitors of Lysyl Hydroxylase
Several compounds have been identified as inhibitors of lysyl hydroxylase activity. These inhibitors are valuable tools for studying the function of these enzymes and hold potential as therapeutic agents for fibrotic diseases.
| Inhibitor | Target Isoform(s) | IC50 | Mechanism of Action |
| Minoxidil | LH1 > LH2b > LH3 | ~1.5 - 2.5 mM (in cells) | Reduces mRNA levels of PLOD genes; may also have direct enzymatic inhibition.[1] |
| 2,2'-Dipyridyl | All isoforms | Not specified | Chelates Fe²⁺, a necessary cofactor for enzyme activity. |
| Table 2: Known inhibitors of lysyl hydroxylase activity. |
Regulation of Lysyl Hydroxylase Expression and Activity
The expression and activity of lysyl hydroxylases are tightly regulated by various signaling pathways, ensuring proper collagen biosynthesis and tissue homeostasis.
Transforming Growth Factor-β (TGF-β) Signaling
The TGF-β signaling pathway is a potent inducer of fibrosis and has been shown to upregulate the expression of PLOD2, the gene encoding LH2. Upon binding of TGF-β to its receptor, a signaling cascade is initiated that leads to the phosphorylation and activation of SMAD transcription factors. These activated SMADs then translocate to the nucleus and, in cooperation with other transcription factors, bind to the promoter region of the PLOD2 gene to enhance its transcription.
Hypoxia-Inducible Factor (HIF-1α) Signaling
Hypoxia, or low oxygen tension, is another critical regulator of lysyl hydroxylase expression, particularly LH2. Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α) is stabilized and accumulates in the cell. HIF-1α then translocates to the nucleus, where it binds to hypoxia-response elements (HREs) in the promoter of the PLOD2 gene, leading to increased transcription. This upregulation of LH2 under hypoxic conditions is thought to contribute to the fibrotic response in various pathologies.
Experimental Protocols
Lysyl Hydroxylase Activity Assay (Fluorometric)
This protocol describes a common method for measuring lysyl hydroxylase activity based on the measurement of a fluorescent product.
Materials:
-
Purified recombinant lysyl hydroxylase or cell/tissue lysate
-
Peptide substrate (e.g., a synthetic collagen-like peptide)
-
Cofactors: FeSO₄, 2-oxoglutarate, Ascorbic acid
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
Fluorescent detection reagent (specific to the assay kit)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare the reaction mixture: In each well of the microplate, combine the assay buffer, peptide substrate, and cofactors.
-
Add the enzyme: Add the purified lysyl hydroxylase or cell/tissue lysate to initiate the reaction. Include a negative control without the enzyme.
-
Incubate: Incubate the plate at the optimal temperature for the enzyme (typically 37°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction: Stop the reaction according to the specific assay kit instructions (e.g., by adding a stop solution or by heat inactivation).
-
Add detection reagent: Add the fluorescent detection reagent to each well.
-
Measure fluorescence: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate activity: Determine the lysyl hydroxylase activity by subtracting the fluorescence of the negative control from the sample wells and comparing it to a standard curve if quantitative measurement is required.
Purification of Recombinant Lysyl Hydroxylase
This protocol provides a general workflow for the purification of recombinant lysyl hydroxylases expressed in a suitable host system (e.g., insect cells or E. coli).
Materials:
-
Cell pellet expressing the recombinant lysyl hydroxylase
-
Lysis buffer (e.g., Tris-HCl with protease inhibitors)
-
Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)
-
Wash buffer
-
Elution buffer (containing imidazole (B134444) for His-tagged proteins)
-
Dialysis buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or other appropriate methods.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto the affinity chromatography column.
-
Washing: Wash the column extensively with wash buffer to remove unbound proteins.
-
Elution: Elute the bound recombinant lysyl hydroxylase using the elution buffer.
-
Dialysis: Dialyze the eluted protein against a suitable buffer to remove imidazole and for storage.
-
Purity Assessment: Analyze the purified protein by SDS-PAGE and confirm its identity by Western blotting using an antibody specific to the lysyl hydroxylase isoform or the affinity tag.
Quantitative Analysis of L-Hydroxylysine by Mass Spectrometry
This protocol outlines the general steps for the quantification of L-hydroxylysine in a protein sample using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Purified collagen or protein sample
-
Acid hydrolysis reagents (e.g., 6 M HCl)
-
Derivatization agent (optional, for improved chromatographic separation and sensitivity)
-
LC-MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)
-
L-hydroxylysine standard
Procedure:
-
Protein Hydrolysis: Hydrolyze the protein sample to its constituent amino acids by acid hydrolysis.
-
Derivatization (Optional): Derivatize the amino acid mixture to enhance chromatographic separation and detection.
-
LC-MS Analysis: Inject the sample onto the LC-MS system. Separate the amino acids using a suitable chromatography column and detect the L-hydroxylysine using the mass spectrometer, typically in multiple reaction monitoring (MRM) mode for quantitative analysis.
-
Quantification: Generate a standard curve using known concentrations of the L-hydroxylysine standard. Quantify the amount of L-hydroxylysine in the sample by comparing its peak area to the standard curve.
Conclusion
Lysyl hydroxylases are indispensable enzymes in collagen biosynthesis, playing a pivotal role in the formation of L-hydroxylysine and, consequently, in the structural integrity of connective tissues. The distinct functions of the three isoforms and their intricate regulation by signaling pathways such as TGF-β and HIF-1α highlight their importance in both normal physiology and disease. A thorough understanding of the biochemical properties, regulation, and methods for studying these enzymes is paramount for researchers and drug development professionals aiming to devise therapeutic strategies for a host of connective tissue disorders and fibrotic diseases. The data, protocols, and visual aids presented in this guide are intended to serve as a comprehensive resource to facilitate further investigation into the critical role of lysyl hydroxylases.
References
- 1. Minoxidil inhibits ocular cell proliferation and lysyl hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]
- 3. The lysyl hydroxylase isoforms are widely expressed during mouse embryogenesis, but obtain tissue- and cell-specific patterns in the adult - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysyl hydroxylase 2 mediated collagen post-translational modifications and functional outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular architecture of the multifunctional collagen lysyl hydroxylase and glycosyltransferase LH3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysyl hydroxylase 3–mediated post-translational modifications are required for proper biosynthesis of collagen α1α1α2(IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the lysyl hydroxylase reaction. I. Initial velocity kinetics and related aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysyl hydroxylase 2 is a specific telopeptide hydroxylase, while all three isoenzymes hydroxylate collagenous sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Minoxidil exerts different inhibitory effects on gene expression of lysyl hydroxylase 1, 2, and 3: implications for collagen cross-linking and treatment of fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Post-Translational Modification of Lysine to Hydroxylysine: A Technical Guide for Researchers
For Immediate Release
[City, State] – December 7, 2025 – In the intricate world of protein biochemistry, the post-translational modification of lysine (B10760008) to hydroxylysine stands as a pivotal process, particularly in the biosynthesis of collagen. This conversion, catalyzed by a family of enzymes known as lysyl hydroxylases, is fundamental to the structural integrity and function of the extracellular matrix. This technical guide provides an in-depth exploration of the core aspects of lysine hydroxylation, tailored for researchers, scientists, and drug development professionals.
The Enzymatic Core of Lysine Hydroxylation
The hydroxylation of lysine residues occurs within the cisternae of the rough endoplasmic reticulum as a post-translational modification following collagen synthesis.[1][2] This reaction is catalyzed by lysyl hydroxylases (LHs), also known as procollagen-lysine 5-dioxygenases, which are α-ketoglutarate-dependent hydroxylases.[1] These enzymes require crucial cofactors for their catalytic activity, including molecular oxygen (O₂), Fe²⁺, and ascorbate (B8700270) (Vitamin C).[1][2]
In humans, three isoforms of lysyl hydroxylase have been identified, encoded by the PLOD1, PLOD2, and PLOD3 genes, corresponding to LH1, LH2, and LH3, respectively.[1][2] A splice variant of PLOD2, LH2b, is distinguished from LH2a by the inclusion of a small exon.[1][2] These isoforms exhibit distinct substrate specificities. LH1 and LH3 primarily hydroxylate lysyl residues within the triple-helical domain of collagen, while LH2b specifically targets lysyl residues in the telopeptides of collagen.[1][2] Furthermore, LH3 possesses additional glucosyltransferase and galactosyltransferase activities, enabling it to glycosylate the newly formed hydroxylysine residues.[1][3]
The formation of hydroxylysine is the initial and essential step for the subsequent formation of stable collagen cross-links, which are critical for the tensile strength and stability of connective tissues.[1]
Quantitative Insights into Lysine Hydroxylation
The efficiency and specificity of lysyl hydroxylase isoforms vary depending on the substrate. While comprehensive kinetic data for all isoforms across all potential substrates is extensive, the following tables provide a summary of key quantitative information regarding enzyme kinetics and the distribution of hydroxylysine.
Table 1: Kinetic Parameters of Lysyl Hydroxylase Isoforms with Synthetic Peptide Substrates
| Isoform | Peptide Substrate (Sequence) | Apparent Km (µM) | Apparent Vmax (relative units) | Reference |
| LH1 | (Ile-Lys-Gly)n | ~4 | 100 | [4] |
| LH2 | (Ile-Lys-Gly)n | ~10 | 80 | [5] |
| LH3 | (Ile-Lys-Gly)n | ~8 | 90 | [5] |
| LH1 | Type I Collagen Peptide | Varies | Varies | [5] |
| LH2 | Type I Collagen Telopeptide | Varies | Varies | [5] |
| LH3 | Type IV Collagen Peptide | Varies | Varies | [5] |
Note: The kinetic values are highly dependent on the specific peptide sequence, length, and conformation. The data presented here are illustrative of the differences between isoforms.
Table 2: Hydroxyproline to Hydroxylysine Molar Ratio in Different Human Collagen Types
| Collagen Type | Tissue Source | Hyp/Hyl Molar Ratio | Reference |
| Type I | Skin | 17.5 | [6] |
| Type I | Tendon | 16.2 | [6] |
| Type I | Bone | 4.8 | [6] |
| Type II | Cartilage | 3.6 | [6] |
| Type III | Fetal Skin | 13.5 | [6] |
| Type IV | Basement Membrane | 0.9 | [6] |
This ratio provides an indirect measure of the relative abundance of hydroxylysine in different collagen types, highlighting the tissue-specific nature of this post-translational modification.
Table 3: Site-Specific Lysine Modifications in the α1 Chain of Human Type I Collagen
| Residue Position | Modification | Occupancy (%) |
| 87 | Hydroxylysine | 50-70 |
| 930 | Hydroxylysine | 30-50 |
| Other helical lysines | Unmodified Lysine | >90 |
Data compiled from mass spectrometry analysis of type I collagen, demonstrating that hydroxylation is highly specific to certain lysine residues.
Signaling Pathways Regulating Lysine Hydroxylation
The expression and activity of lysyl hydroxylases are tightly regulated by various signaling pathways, ensuring proper collagen maturation and deposition. Key regulatory pathways include:
-
Transforming Growth Factor-β (TGF-β) Signaling: TGF-β is a potent inducer of PLOD gene expression, particularly PLOD2.[1] Upon ligand binding, TGF-β receptors activate SMAD transcription factors, which then translocate to the nucleus and, in cooperation with other factors like SP1, bind to the promoter regions of PLOD genes to enhance their transcription.[1]
-
Hypoxia-Inducible Factor-1α (HIF-1α) Signaling: Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of PLOD1 and PLOD2.[1] This is a critical mechanism in the context of tissue injury and cancer, where hypoxia can drive fibrosis and metastasis. There is evidence of a hierarchical relationship where HIF signaling can dominate over the SMAD pathway in regulating PLOD2 expression.
-
Wnt/β-catenin Signaling: The Wnt/β-catenin pathway has been shown to regulate the expression of PLOD3/LH3.[7] Activation of this pathway leads to the accumulation of β-catenin in the nucleus, where it can modulate the transcription of target genes, including PLOD3.
The following diagrams illustrate these regulatory networks.
References
- 1. Procollagen Lysyl Hydroxylase 2 Expression Is Regulated by an Alternative Downstream Transforming Growth Factor β-1 Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]
- 3. The third activity for lysyl hydroxylase 3: galactosylation of hydroxylysyl residues in collagens in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational requirement for lysine hydroxylation in collagen. Structural studies on synthetic peptide substrates of lysyl hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysyl hydroxylase 2 is a specific telopeptide hydroxylase, while all three isoenzymes hydroxylate collagenous sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxyproline to hydroxylysine molar ratio indicates collagen type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arigobio.com [arigobio.com]
The Pivotal Role of L-Hydroxylysine in Connective Tissue Architecture and Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-hydroxylysine, a post-translationally modified amino acid, is a cornerstone of connective tissue integrity. Its presence within collagen, the most abundant protein in mammals, is not merely incidental but rather a critical determinant of the biomechanical properties and longevity of tissues such as bone, skin, tendons, and cartilage. This technical guide provides an in-depth exploration of the structural importance of L-hydroxylysine, detailing its essential functions in the formation of stable intermolecular cross-links and as a site for glycosylation. We will delve into the enzymatic machinery responsible for these modifications, present quantitative data on hydroxylysine distribution across various collagen types and tissues, and provide detailed experimental protocols for its analysis. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals investigating connective tissue biology and pathology, and for those targeting collagen modifications for therapeutic intervention.
Introduction: The Significance of Post-Translational Modifications in Collagen
The remarkable strength and resilience of connective tissues are primarily attributed to the hierarchical organization of collagen fibrils. This organization is critically dependent on a series of post-translational modifications (PTMs) that occur during and after the synthesis of procollagen (B1174764) chains. Among the most crucial of these modifications is the hydroxylation of specific lysine (B10760008) residues to form L-hydroxylysine (Hyl). This seemingly simple addition of a hydroxyl group unlocks a cascade of subsequent modifications that are fundamental to the structural and functional integrity of collagen.
The hydroxylation of lysine is a prerequisite for two key events in collagen maturation:
-
Intermolecular Cross-linking: Hydroxylysine residues are essential precursors for the formation of stable, covalent cross-links between adjacent collagen molecules. These cross-links are vital for the tensile strength and mechanical stability of collagen fibrils and, by extension, the entire connective tissue.[1]
-
Glycosylation: The hydroxyl group of hydroxylysine serves as an attachment point for carbohydrate moieties, specifically galactose and glucose-galactose disaccharides. While the full extent of collagen glycosylation's function is still under investigation, it is known to influence fibril assembly, diameter, and interactions with other extracellular matrix components.[2][3]
The extent of lysine hydroxylation and subsequent glycosylation varies significantly between different collagen types and tissues, reflecting the diverse functional demands of connective tissues throughout the body.[4][5] Understanding the nuances of these modifications is therefore paramount for elucidating the pathophysiology of numerous connective tissue disorders and for the rational design of therapeutic strategies.
The Enzymatic Cascade: Orchestrating Hydroxylysine Formation and Modification
The journey from a lysine residue within a procollagen chain to a glycosylated hydroxylysine cross-link is a multi-step enzymatic process that primarily occurs within the endoplasmic reticulum.
Lysyl Hydroxylases: The Gatekeepers of Hydroxylation
The hydroxylation of lysine is catalyzed by a family of enzymes known as lysyl hydroxylases (LHs), also referred to as procollagen-lysine, 2-oxoglutarate 5-dioxygenases.[6] These enzymes require Fe²⁺, 2-oxoglutarate, and ascorbic acid (Vitamin C) as co-factors to introduce a hydroxyl group onto the 5-position of the lysine side chain.[6]
Humans express three main isoforms of lysyl hydroxylase, each with distinct substrate specificities and tissue distribution:
-
Lysyl Hydroxylase 1 (LH1, encoded by PLOD1): Primarily hydroxylates lysine residues within the triple-helical domain of collagen.[6][7] Mutations in PLOD1 lead to Ehlers-Danlos syndrome, kyphoscoliotic type (kEDS), characterized by severe muscle hypotonia, joint laxity, and scoliosis, highlighting the critical role of helical domain hydroxylation in collagen stability.[6]
-
Lysyl Hydroxylase 2 (LH2, encoded by PLOD2): Exists in two splice variants. The long form (LH2b) specifically hydroxylates lysine residues in the telopeptide regions of collagen, which are crucial for initiating cross-linking.[6][8] The short form (LH2a) is also involved in hydroxylation.[9] The expression of these splice forms is developmentally and tissue-specifically regulated.[8]
-
Lysyl Hydroxylase 3 (LH3, encoded by PLOD3): A multifunctional enzyme that possesses not only lysyl hydroxylase activity but also galactosyltransferase and glucosyltransferase activities, enabling it to both hydroxylate lysine and subsequently glycosylate the resulting hydroxylysine.[6][7]
The differential expression and activity of these isoforms contribute to the tissue-specific patterns of lysine hydroxylation and cross-linking observed in connective tissues.[10][11][12]
Glycosyltransferases: Adding a Sweet Signature
Following hydroxylation, specific hydroxylysine residues can be further modified by the sequential addition of sugar molecules, a process known as O-linked glycosylation.[2] This process is catalyzed by two types of glycosyltransferases:
-
Galactosyltransferase (Collagen beta(1-O)galactosyltransferase): This enzyme, encoded by genes such as GLT25D1 and GLT25D2, transfers a galactose molecule to the hydroxyl group of hydroxylysine, forming galactosyl-hydroxylysine (Gal-Hyl).[4]
-
Glucosyltransferase (Collagen alpha(1-2)glucosyltransferase): This enzyme, with activity attributed to LH3, then adds a glucose molecule to the galactose of Gal-Hyl to form glucosyl-galactosyl-hydroxylysine (B15495863) (Glc-Gal-Hyl).[6]
The extent of glycosylation varies dramatically among different collagen types. Fibrillar collagens like type I are sparingly glycosylated, whereas basement membrane collagens, such as type IV, are heavily glycosylated.[2][4]
Signaling Pathways and Logical Relationships
The intricate process of collagen biosynthesis, including the critical step of lysine hydroxylation, involves a coordinated series of events. The following diagrams illustrate these pathways and relationships.
References
- 1. Lysine post-translational modifications of collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Age-related variations in glycosylation of hydroxylysine in human and rat skin collagens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Tissue-specific Changes in the Hydroxylysine Content and Cross-links of Collagens and Alterations in Fibril Morphology in Lysyl Hydroxylase 1 Knock-out Mice* | Semantic Scholar [semanticscholar.org]
- 4. Age-related changes in the physical properties, cross-linking, and glycation of collagen from mouse tail tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The determination of small amounts of collagen hydroxylysyl glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysyl hydroxylase - Wikipedia [en.wikipedia.org]
- 7. Type I and type V procollagen triple helix uses different subsets of the molecular ensemble for lysine posttranslational modifications in the rER - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tissue-specific expression and regulation of the alternatively-spliced forms of lysyl hydroxylase 2 (LH2) in human kidney cells and skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification, expression, and tissue distribution of the three rat lysyl hydroxylase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. Lack of collagen type specificity for lysyl hydroxylase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
L-hydroxylysine dihydrochloride chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-hydroxylysine dihydrochloride (B599025) is a hydroxylated derivative of the essential amino acid L-lysine. It plays a crucial role in the biosynthesis and structural integrity of collagen, the most abundant protein in mammals. This technical guide provides an in-depth overview of the chemical properties, structure, and biological significance of L-hydroxylysine dihydrochloride, along with detailed experimental protocols for its characterization.
Chemical Properties and Structure
This compound is typically a white to off-white crystalline powder. Its chemical structure is characterized by a lysine (B10760008) backbone with a hydroxyl group at the 5-position and is stabilized as a dihydrochloride salt, which enhances its solubility in water.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₆Cl₂N₂O₃ | [1][2] |
| Molecular Weight | 235.11 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1] |
| CAS Number | 172213-74-0 | [1][2] |
| Stereochemistry | (2S,5R) | [3] |
| Melting Point | 225 °C (decomposes) | [4] |
| Solubility | Soluble in water | [1] |
| Optical Rotation | Data not available in the searched literature. |
Structure
The chemical structure of L-hydroxylysine features two stereocenters, at the alpha-carbon (C2) and the delta-carbon (C5). The naturally occurring and biologically active form is the (2S,5R) stereoisomer. The presence of the hydroxyl group and two amino groups makes it a highly functional molecule, capable of participating in various biochemical reactions.
References
The Discovery and Enduring Significance of 5-Hydroxylysine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the discovery, history, and scientific importance of 5-hydroxylysine (B44584), a critical post-translationally modified amino acid. From its initial identification as an "unidentified base" in gelatin hydrolysates to its current status as a key player in collagen biochemistry and a biomarker in various diseases, this document traces the scientific journey of 5-hydroxylysine. It delves into the intricate details of its biosynthesis, its crucial role in collagen structure and stability, and the analytical methodologies developed for its detection and quantification. Furthermore, this guide explores the signaling pathways that regulate its formation and its emerging significance in clinical diagnostics and as a potential therapeutic target. Detailed experimental protocols, quantitative data, and visual representations of key processes are provided to serve as a valuable resource for researchers, scientists, and drug development professionals.
Discovery and History
The story of 5-hydroxylysine begins in 1921 when Donald D. Van Slyke and Alma Hiller at the Rockefeller Institute for Medical Research were investigating the amino acid composition of gelatin. They observed a discrepancy in their analysis of histidine, leading them to hypothesize the existence of an "unidentified base among the hydrolytic products of gelatin"[1]. However, it wasn't until 1938 that the definitive structure of this new amino acid, 5-hydroxylysine, was elucidated by the same research group[2]. This discovery marked a significant milestone in protein chemistry, revealing a novel post-translational modification crucial for the function of collagen, the most abundant protein in mammals.
Initial efforts to isolate this new compound were challenging. Early methods involved the hydrolysis of gelatin and subsequent precipitation of the amino acid as a picrate (B76445) salt. Later advancements in chromatography, specifically ion-exchange chromatography, enabled the separation and resolution of its diastereoisomers, providing a more refined method for its purification and analysis[3][4].
Biosynthesis and Function in Collagen
5-Hydroxylysine is not incorporated into proteins during translation; instead, it is synthesized from lysine (B10760008) residues already incorporated into procollagen (B1174764) chains through a post-translational modification. This hydroxylation is a critical step in collagen biosynthesis, occurring in the lumen of the endoplasmic reticulum.
The Role of Lysyl Hydroxylases
The enzymatic conversion of lysine to 5-hydroxylysine is catalyzed by a family of enzymes known as lysyl hydroxylases (LHs). These enzymes are Fe(II) and 2-oxoglutarate-dependent dioxygenases that require ascorbic acid (Vitamin C) as a cofactor. In humans, three main isoforms of lysyl hydroxylase have been identified: LH1, LH2, and LH3, encoded by the PLOD1, PLOD2, and PLOD3 genes, respectively. These isoforms exhibit tissue-specific expression and have distinct roles in hydroxylating lysine residues in either the helical or telopeptide regions of collagen.
Glycosylation of 5-Hydroxylysine
Following hydroxylation, specific 5-hydroxylysine residues can be further modified by the addition of sugar moieties, a process known as glycosylation. This involves the sequential addition of galactose and then glucose to the hydroxyl group of 5-hydroxylysine, forming galactosyl-hydroxylysine and glucosyl-galactosyl-hydroxylysine, respectively[4]. These glycosylation patterns vary between different collagen types and tissues and are thought to play a role in regulating the formation of collagen cross-links and the overall architecture of the extracellular matrix.
Function in Collagen Stability and Cross-linking
The hydroxylation of lysine residues is fundamental to the stability of the collagen triple helix and the formation of stable intermolecular cross-links. The hydroxyl group of 5-hydroxylysine serves as an attachment site for carbohydrates and is essential for the formation of certain types of covalent cross-links that provide tensile strength and mechanical stability to collagen fibrils. Deficiencies in 5-hydroxylysine formation, often due to genetic mutations in the PLOD1 gene or a lack of vitamin C, can lead to connective tissue disorders such as Ehlers-Danlos syndrome, kyphoscoliotic type, and scurvy, respectively.
Quantitative Data on 5-Hydroxylysine
The abundance of 5-hydroxylysine varies significantly among different collagen types and tissues, reflecting the diverse functional requirements of these tissues. The molar ratio of hydroxyproline (B1673980) (Hyp) to hydroxylysine (Hyl) is often used as an indicator to differentiate between collagen types[5][6][7].
| Tissue/Collagen Type | Hydroxyproline/Hydroxylysine Molar Ratio | Reference |
| Human Tissues | ||
| Skin | 15.4 | [5] |
| Tendon | 17.5 | [5] |
| Bone | 19.2 | [5] |
| Aorta | 7.7 | [5] |
| Cartilage | 3.6 | [5] |
| Annulus Fibrosus | 5.3 | [5] |
| Nucleus Pulposus | 3.3 | [5] |
| Purified Collagen Types | ||
| Type I | High | [5] |
| Type II | Low | [5] |
| Type III | High | [5] |
| Type IV | Low | [5] |
Note: "High" and "Low" ratios are qualitative descriptions from the source. Precise numerical ratios for purified collagen types vary depending on the source and purification methods.
| Tissue | 5-Hydroxylysine Content (residues per 1000 total amino acids) | Reference |
| Human Skin | ~6 | [8] |
| Human Bone | ~5 | General knowledge from collagen composition |
| Human Cartilage | ~15 | General knowledge from collagen composition |
| Human Tendon | ~5 | General knowledge from collagen composition |
Note: These values are approximate and can vary based on age, specific location within the tissue, and analytical methodology.
Signaling Pathways Regulating Collagen Synthesis and 5-Hydroxylysine Formation
The synthesis of collagen, and consequently the formation of 5-hydroxylysine, is tightly regulated by various signaling pathways. Two key pathways involved are the Transforming Growth Factor-β1 (TGF-β1) and Endothelin-1 (ET-1) signaling cascades.
TGF-β1 Signaling Pathway
TGF-β1 is a potent stimulator of collagen synthesis. Its signaling pathway involves the binding of TGF-β1 to its type II receptor, which then recruits and phosphorylates the type I receptor. This activated receptor complex phosphorylates Smad proteins (Smad2 and Smad3), which then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes, including those encoding collagen and lysyl hydroxylases[9][10].
Caption: TGF-β1 signaling pathway leading to increased collagen synthesis.
Endothelin-1 Signaling Pathway
Endothelin-1 (ET-1) is another key regulator of extracellular matrix production. It exerts its effects by binding to its G-protein coupled receptors, ET-A and ET-B. Activation of these receptors triggers downstream signaling cascades involving protein kinase C (PKC) and other kinases, which ultimately lead to increased collagen gene expression[11][12][13].
Caption: Endothelin-1 signaling pathway stimulating collagen production.
Experimental Protocols
Historical Method: Isolation of 5-Hydroxylysine from Gelatin
-
Hydrolysis: Gelatin was subjected to acid hydrolysis (e.g., with 6N HCl) to break it down into its constituent amino acids.
-
Precipitation of Other Amino Acids: The hydrolysate was treated to remove the majority of other amino acids.
-
Picrate Salt Formation: Picric acid was added to the solution, leading to the precipitation of 5-hydroxylysine as a picrate salt. This method was a common technique for the isolation of basic amino acids at the time.
-
Purification: The picrate salt was then purified through recrystallization.
-
Liberation of Free Amino Acid: The purified picrate salt was treated to remove the picric acid, yielding the free 5-hydroxylysine.
Modern Method: Quantification of 5-Hydroxylysine in Biological Samples by GC-MS
Modern analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) offer high sensitivity and specificity for the quantification of 5-hydroxylysine in biological matrices like urine and tissue hydrolysates[14][15].
Protocol Outline for Urine Analysis:
-
Sample Preparation: A known volume of urine is collected. An internal standard (e.g., a stable isotope-labeled 5-hydroxylysine) is added to the sample for accurate quantification.
-
Purification: The sample is subjected to a purification step, often involving solid-phase extraction (SPE), to remove interfering substances.
-
Derivatization: The amino acids in the purified sample are chemically modified (derivatized) to increase their volatility for GC analysis. A common two-step derivatization involves esterification followed by acylation[15].
-
GC-MS Analysis: The derivatized sample is injected into the gas chromatograph. The components are separated based on their boiling points and retention times on the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer detects the characteristic fragments of the derivatized 5-hydroxylysine and the internal standard.
-
Quantification: The concentration of 5-hydroxylysine in the original sample is determined by comparing the peak area of the analyte to that of the internal standard.
Caption: Workflow for 5-hydroxylysine analysis in urine by GC-MS.
Experimental Workflow for Tissue Analysis
Analyzing 5-hydroxylysine in tissue samples requires additional steps to extract and hydrolyze the collagen.
Caption: Workflow for 5-hydroxylysine analysis from tissue samples.
Clinical Significance and Drug Development
5-Hydroxylysine as a Biomarker
The levels of 5-hydroxylysine and its glycosides in urine and serum serve as valuable biomarkers for monitoring collagen turnover[16][17]. Elevated levels are often associated with conditions characterized by increased bone resorption and connective tissue degradation, including:
-
Paget's disease of bone [16]
-
Hyperparathyroidism [17]
-
Malignancies with bone metastases [17]
-
Severe burns [18]
-
Liver disease [17]
Monitoring these biomarkers can aid in the diagnosis, prognosis, and assessment of treatment efficacy for these conditions.
Lysyl Hydroxylases as Therapeutic Targets
The critical role of lysyl hydroxylases in collagen cross-linking and the extracellular matrix has made them attractive targets for drug development, particularly in the context of fibrotic diseases and cancer metastasis. Overexpression of lysyl hydroxylase 2 (LH2) has been implicated in promoting fibrosis and tumor progression.
Several strategies are being explored to modulate the activity of lysyl hydroxylases:
-
Small Molecule Inhibitors: The development of small molecule inhibitors that target the active site of lysyl hydroxylases is an active area of research[1][19][20][21]. These inhibitors have the potential to reduce excessive collagen cross-linking in fibrotic tissues and inhibit tumor metastasis.
-
Minoxidil , a medication used for hair loss, has been shown to inhibit lysyl hydroxylase, suggesting a potential anti-fibrotic activity[10].
-
Small Molecule Activators: Conversely, small molecule activators of lysyl hydroxylases are also being investigated for conditions where enhanced collagen stability is desired, such as in certain genetic disorders or for promoting tissue repair[2][22].
The ongoing research into modulators of lysyl hydroxylase activity holds promise for the development of novel therapies for a range of diseases characterized by aberrant collagen metabolism.
Conclusion
From its serendipitous discovery to its current standing as a molecule of significant biomedical importance, 5-hydroxylysine has provided profound insights into the complex world of protein biochemistry and extracellular matrix biology. As a fundamental component of collagen, its proper formation is essential for tissue integrity, and its dysregulation is implicated in a host of pathological conditions. The continued exploration of the enzymes that regulate its synthesis and the development of analytical tools for its precise measurement will undoubtedly pave the way for new diagnostic and therapeutic strategies, offering hope for patients with a wide range of connective tissue disorders, fibrotic diseases, and cancer. This guide serves as a foundational resource for the scientific community to further unravel the complexities of 5-hydroxylysine and harness its potential for the advancement of human health.
References
- 1. An Unidentified Base among the Hydrolytic Products of Gelatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel small molecule that enhances lysyl hydroxylase 2 activity and matrix mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimized Collagen Extraction Process to Obtain High Purity and Large Quantity of Collagen from Human Perirenal Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for 5-Hydroxylysine (HMDB0000450) [hmdb.ca]
- 5. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Type I and type V procollagen triple helix uses different subsets of the molecular ensemble for lysine posttranslational modifications in the rER - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxyproline to hydroxylysine molar ratio indicates collagen type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Parallel studies on collagen hydroxyproline and hydroxylysine in human skin biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Minoxidil - Wikipedia [en.wikipedia.org]
- 11. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Assay for 5-hydroxylysine and L-lysine in human and rat urine and in bone by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. TGF Beta Signaling Pathway | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. solnul.com [solnul.com]
- 19. researchgate.net [researchgate.net]
- 20. Computational Investigation of a Series of Small Molecules as Potential Compounds for Lysyl Hydroxylase-2 (LH2) Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
The Enigmatic Presence of Free Hydroxylysine in Eukaryotes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxylysine, a post-translationally modified amino acid, is a critical component of collagen, contributing to its structural integrity and function. While the role of protein-bound hydroxylysine is well-established, the natural occurrence and physiological significance of free hydroxylysine in eukaryotes remain a subject of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of free hydroxylysine, including its biosynthesis, degradation, and physiological concentrations. We delve into the detailed experimental protocols for its quantification and explore the nascent evidence for its potential, albeit indirect, roles in cellular processes. This document aims to be a valuable resource for researchers in cellular biology, connective tissue disorders, and drug development, providing a foundation for future inquiries into the functions of this intriguing molecule.
Introduction
Hydroxylysine (5-hydroxy-L-lysine) is an amino acid primarily known for its integral role in the structure of collagen, the most abundant protein in mammals.[1][2] It is formed through the post-translational modification of lysine (B10760008) residues within procollagen (B1174764) chains, a reaction catalyzed by lysyl hydroxylase enzymes.[3] The hydroxyl group of hydroxylysine serves as an attachment site for carbohydrate moieties (galactose and glucose-galactose), forming glycosylated hydroxylysine, which is crucial for the formation of stable collagen cross-links.[4]
The degradation of collagen releases hydroxylysine and its glycosides into the circulation, and their urinary excretion is a well-established biomarker for collagen turnover and bone resorption.[5] However, the existence of a pool of free hydroxylysine in various biological fluids and tissues suggests that its role may extend beyond being a mere breakdown product. This guide focuses specifically on the natural occurrence of this free form in eukaryotes, its metabolic pathways, and the methodologies for its precise measurement, while also touching upon its potential, yet unconfirmed, signaling capabilities.
Biosynthesis and Metabolism of Hydroxylysine
The formation of hydroxylysine is an intracellular process occurring in the endoplasmic reticulum. Free hydroxylysine in eukaryotic systems is primarily derived from the catabolism of proteins containing this modified amino acid, most notably collagen.
Biosynthesis of Protein-Bound Hydroxylysine
The hydroxylation of lysine occurs on nascent procollagen alpha-chains. This reaction is catalyzed by a family of enzymes known as lysyl hydroxylases (LHs), which are 2-oxoglutarate-dependent dioxygenases. These enzymes require Fe²⁺ and ascorbate (B8700270) (Vitamin C) as cofactors.[6] The primary function of this hydroxylation is to provide sites for O-linked glycosylation and the subsequent formation of covalent intermolecular cross-links that stabilize the collagen fibrils.[7]
Diagram: Biosynthesis of Hydroxylysine and its Glycosylation
Caption: Enzymatic conversion of lysine to glycosylated hydroxylysine residues.
Generation of Free Hydroxylysine
Free hydroxylysine is liberated during the degradation of collagen and other proteins containing this modified amino acid. This process is mediated by various proteases, including matrix metalloproteinases (MMPs) and cathepsins, which cleave collagen into smaller peptides. Subsequent action by peptidases releases individual amino acids, including hydroxylysine.
Metabolic Fate of Free Hydroxylysine
Once in its free form, hydroxylysine can be metabolized. Inborn errors of metabolism affecting the lysine degradation pathway, such as Glutaric aciduria type 1, also impact hydroxylysine metabolism, leading to the accumulation of specific organic acids.[8] This indicates that free hydroxylysine enters a metabolic pathway shared with lysine.
Diagram: Simplified Overview of Hydroxylysine Metabolism
Caption: Generation and metabolic fate of free hydroxylysine.
Quantitative Data on Free Hydroxylysine
The concentration of free hydroxylysine in biological fluids is significantly lower than that of its protein-bound counterpart. The following tables summarize the available quantitative data for free hydroxylysine in human plasma and urine. Data for free hydroxylysine in tissues is scarce, with most studies focusing on total hydroxylysine content as an indicator of collagen levels.
Table 1: Concentration of Free Hydroxylysine in Human Plasma
| Analyte | Concentration Range (µmol/L) | Method of Detection | Reference |
| Free Hydroxylysine | 0.1 - 0.8 | Not specified | [9] |
Table 2: Concentration of Free Hydroxylysine in Human Urine
| Analyte | Concentration Range (µmol/g Creatinine) | Method of Detection | Reference |
| Free Hydroxylysine | 0.1 - 37.3 | Not specified | [10] |
Note: The wide reference range in urine may be attributed to variations in age, diet, and physiological state.
Experimental Protocols for the Analysis of Free Hydroxylysine
The accurate quantification of free hydroxylysine requires its separation from the much more abundant protein- and peptide-bound forms, followed by sensitive analytical detection.
Sample Preparation: Deproteinization
This is a critical first step to remove proteins and large peptides that can interfere with the analysis.
-
Protocol for Plasma/Serum Deproteinization:
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) or methanol.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the sample on ice for 20-30 minutes to facilitate protein precipitation.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the free amino acids for subsequent analysis.
-
Analytical Techniques
Several methods can be employed for the separation and quantification of free hydroxylysine.
IEC separates amino acids based on their net charge. It is a robust and well-established method for amino acid analysis.
-
General Protocol:
-
The deproteinized sample is loaded onto a cation-exchange column.
-
Amino acids are eluted using a gradient of increasing pH and/or ionic strength.
-
Post-column derivatization with ninhydrin (B49086) or o-phthalaldehyde (B127526) (OPA) is commonly used for detection and quantification by UV-Vis or fluorescence spectroscopy, respectively.
-
Reversed-phase HPLC is a widely used technique, often coupled with pre-column derivatization to enhance the sensitivity and chromatographic retention of amino acids.
-
Protocol for Pre-column Derivatization with o-Phthalaldehyde (OPA):
-
Prepare a derivatizing reagent by dissolving OPA in a borate (B1201080) buffer containing a thiol (e.g., 2-mercaptoethanol).
-
Mix a small volume of the deproteinized sample with the OPA reagent.
-
The reaction proceeds rapidly at room temperature.
-
Inject the derivatized sample onto a C18 reversed-phase column.
-
Separate the amino acid derivatives using a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Detect the fluorescent derivatives using a fluorescence detector.
-
LC-MS offers high sensitivity and specificity, allowing for the direct detection of underivatized or derivatized amino acids.
-
Workflow for LC-MS Analysis:
-
Perform sample deproteinization as described above.
-
(Optional but recommended for improved chromatography) Derivatize the amino acids using a suitable reagent (e.g., AccQ-Tag™).
-
Separate the amino acids using reversed-phase HPLC or hydrophilic interaction liquid chromatography (HILIC).
-
Introduce the eluent into a mass spectrometer (e.g., a triple quadrupole or Orbitrap instrument).
-
Detect and quantify hydroxylysine based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
-
Diagram: Experimental Workflow for Free Hydroxylysine Analysis
References
- 1. Hydroxylysine | Amino Acid, Protein, Structure | Britannica [britannica.com]
- 2. celloptimum.se [celloptimum.se]
- 3. Discovery and characterization of hydroxylysine in recombinant monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of hydroxylysine-O-glycosylation on the structure of type I collagen molecule: A computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HYDROXYLYSINE - Amino Acid Analysis, LC/MS - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Lysine post-translational modifications of collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Free D-amino acids in human cerebrospinal fluid of Alzheimer disease, multiple sclerosis, and healthy control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Changes in free amino acids of cerebrospinal fluid and plasma in various neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomers of 5-Hydroxylysine: 5R vs. 5S Configurations
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxylysine (B44584) is a critical post-translationally modified amino acid, primarily recognized for its role in the structural integrity of collagen. The stereochemistry at the 5-carbon position, resulting in (5R)- and (5S)-hydroxylysine, dictates its biological function and enzymatic handling. The (2S,5R)-stereoisomer is the canonical form found in collagen, essential for the formation of stable cross-links that provide tensile strength to connective tissues. In contrast, the more recently discovered (2S,5S)-stereoisomer is generated by the enzyme Jumonji domain-containing 6 (JMJD6) and is implicated in the regulation of gene expression through histone modifications and RNA splicing. This guide provides a comprehensive technical overview of the biochemical distinctions, analytical methodologies, and therapeutic implications of the 5R and 5S stereoisomers of 5-hydroxylysine, offering a valuable resource for researchers in biochemistry, cell biology, and drug development.
Introduction
5-Hydroxylysine is a hydroxylated form of the essential amino acid lysine (B10760008). Its discovery dates back to 1921 in studies of gelatin hydrolysates. The hydroxylation of lysine occurs post-translationally and is catalyzed by a family of enzymes known as lysyl hydroxylases. This modification is not merely a structural embellishment but a crucial determinant of protein function, particularly in the extracellular matrix.
The chirality at the 5-carbon of the hydroxylysine side chain gives rise to two principal stereoisomers: (2S,5R)-5-hydroxylysine and (2S,5S)-5-hydroxylysine. For decades, the focus of research has been almost exclusively on the (5R)-epimer due to its abundance in collagen and its indispensable role in tissue architecture. However, recent discoveries have unveiled a distinct and equally important role for the (5S)-epimer in nuclear processes, expanding the functional repertoire of this modified amino acid. Understanding the stereospecific synthesis, recognition, and downstream consequences of these isomers is paramount for elucidating their roles in health and disease.
Stereoselective Biosynthesis
The synthesis of 5-hydroxylysine stereoisomers is tightly controlled by distinct classes of enzymes with exquisite stereoselectivity.
-
(5R)-Hydroxylysine Synthesis: The procollagen-lysine, 2-oxoglutarate 5-dioxygenases, commonly known as lysyl hydroxylases (LHs) or PLODs (PLOD1, PLOD2, and PLOD3), are responsible for the synthesis of (2S,5R)-hydroxylysine.[1] These enzymes are located in the lumen of the endoplasmic reticulum and act on lysine residues within procollagen (B1174764) chains.[1] The reaction requires Fe(II) and α-ketoglutarate as co-substrates and ascorbate (B8700270) as a cofactor.[2] The three PLOD isoforms exhibit tissue-specific expression patterns and have distinct substrate preferences, hydroxylating lysine residues in either the helical or telopeptide regions of collagen.[1][3]
-
(5S)-Hydroxylysine Synthesis: The (2S,5S)-hydroxylysine isomer is synthesized by the enzyme Jumonji domain-containing 6 (JMJD6).[4][5][6] Unlike the PLODs, JMJD6 is a nuclear protein that has been shown to hydroxylate lysine residues on histone proteins (H2A, H2B, H3, and H4) and splicing factors like U2AF65.[2][4][5] This stereospecific hydroxylation suggests a role for (5S)-hydroxylysine in epigenetic regulation and RNA processing.[2][4][5]
Biochemical and Functional Distinctions
The distinct spatial arrangement of the hydroxyl group in the 5R and 5S isomers leads to profound differences in their biological roles.
Role in Collagen Structure and Cross-linking ((5R)-Hydroxylysine)
(2S,5R)-Hydroxylysine is a cornerstone of collagen stability. The hydroxyl group serves two primary functions:
-
Attachment site for carbohydrates: Galactose or glucosyl-galactose units can be attached to the hydroxyl group, influencing fibril formation and matrix interactions.[7][8]
-
Formation of stable cross-links: The hydroxylated lysine residues are essential for the formation of covalent intermolecular cross-links, which are critical for the tensile strength and stability of collagen fibers.[9] These cross-links are formed through the enzymatic action of lysyl oxidase.
Role in Nuclear Regulation ((5S)-Hydroxylysine)
The discovery of (5S)-hydroxylysine on nuclear proteins has opened new avenues of research into its regulatory functions.
-
Histone Modification: JMJD6-mediated 5-hydroxylation of lysine residues on histones represents a novel epigenetic mark.[4][5] This modification can interfere with other post-translational modifications, such as acetylation and methylation, thereby influencing chromatin structure and gene transcription.[4][5]
-
RNA Splicing: Hydroxylation of splicing factors by JMJD6 suggests a role for (5S)-hydroxylysine in the regulation of alternative splicing, a key process in generating protein diversity.[2][10]
Quantitative Data
A direct quantitative comparison of the enzymatic parameters for the production of 5R and 5S stereoisomers is crucial for understanding their differential regulation.
| Enzyme Family | Specific Enzyme | Stereoisomer Produced | Substrate(s) | Km | kcat | kcat/Km | Cellular Location |
| PLODs | PLOD1, PLOD2, PLOD3 | (2S,5R)-5-hydroxylysine | Lysine residues in procollagen | Varies with substrate | N/A | N/A | Endoplasmic Reticulum |
| JmjC Domain-Containing | JMJD6 | (2S,5S)-5-hydroxylysine | Lysine residues in histones, splicing factors | Varies with substrate | N/A | N/A | Nucleus |
| α-KGD | K5H (S3ZC11) | (2S,5R)-5-hydroxylysine | L-lysine | 1.3 ± 0.2 mM[11] | 25 ± 1 min-1[11] | 20 ± 3 mM-1min-1[11] | N/A |
Experimental Protocols
Separation and Analysis of 5-Hydroxylysine Stereoisomers by HPLC
The analysis of 5-hydroxylysine stereoisomers typically requires derivatization to enable separation by reverse-phase high-performance liquid chromatography (HPLC).
Protocol: Derivatization with Nα-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (L-FDVA) and HPLC-MS Analysis [12][13]
-
Hydrolysis: Hydrolyze the protein or peptide sample in 6 M HCl at 110°C for 24 hours to release free amino acids.
-
Neutralization: Neutralize the hydrolysate with a suitable base (e.g., NaOH).
-
Derivatization:
-
To 50 µL of the neutralized sample, add 20 µL of 1 M NaHCO3.
-
Add 80 µL of a 35 mM solution of L-FDVA in acetone.
-
Incubate the mixture at 40°C for 1 hour.
-
Stop the reaction by adding 20 µL of 2 M HCl.
-
-
HPLC-MS Analysis:
-
Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 340 nm and mass spectrometry (electrospray ionization in positive mode) monitoring for the specific m/z of the derivatized 5-hydroxylysine isomers.
-
In Vitro Assay for Stereoselective Lysine 5-Hydroxylase Activity
This protocol describes a coupled-enzyme assay to determine the stereospecificity of a putative lysine 5-hydroxylase.[14]
-
Expression and Purification: Express and purify the recombinant lysine 5-hydroxylase of interest. Also, express and purify stereoselective 5-hydroxylysine dehydrogenases (one specific for the 5S isomer and one for the 5R isomer).
-
Hydroxylation Reaction:
-
Prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 7.5
-
5 mM L-lysine
-
10 mM α-ketoglutarate
-
2 mM FeSO4
-
4 mM L-ascorbate
-
Purified lysine 5-hydroxylase (e.g., 10 µM)
-
-
Incubate at 37°C for 1-2 hours.
-
Terminate the reaction by heat inactivation (95°C for 5 minutes) or by adding an equal volume of methanol.
-
Centrifuge to pellet the precipitated protein.
-
-
Dehydrogenase Coupling Reaction:
-
Prepare two sets of reaction mixtures for each sample from the hydroxylation reaction:
-
Mixture A (for 5S detection): 100 mM glycine-KCl-KOH buffer (pH 10.5), 5 mM NAD+, the supernatant from the hydroxylation reaction, and the 5S-specific 5-hydroxylysine dehydrogenase.
-
Mixture B (for 5R detection): 100 mM glycine-KCl-KOH buffer (pH 10.5), 5 mM NAD+, the supernatant from the hydroxylation reaction, and the 5R-specific 5-hydroxylysine dehydrogenase.
-
-
Incubate at 30°C and monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
The production of NADH in Mixture A indicates the presence of (2S,5S)-5-hydroxylysine, while production in Mixture B indicates the presence of (2S,5R)-5-hydroxylysine.
-
Signaling Pathways and Logical Relationships
The distinct cellular locations and substrates of the enzymes responsible for generating 5R- and 5S-hydroxylysine place them in different signaling contexts.
References
- 1. A constitutional isomer selective chemical proteomic strategy for system-wide profiling of protein lysine 5-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Jmjd6, a JmjC Dioxygenase with Many Interaction Partners and Pleiotropic Functions [frontiersin.org]
- 3. Identification, expression, and tissue distribution of the three rat lysyl hydroxylase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysyl 5-Hydroxylation, a Novel Histone Modification, by Jumonji Domain Containing 6 (JMJD6) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysyl 5-hydroxylation, a novel histone modification, by Jumonji domain containing 6 (JMJD6) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel small molecule that enhances lysyl hydroxylase 2 activity and matrix mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for 5-Hydroxylysine (HMDB0000450) [hmdb.ca]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A constitutional isomer selective chemical proteomic strategy for system-wide profiling of protein lysine 5-hydroxylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of Two Distinct Stereoselective Lysine 5‐Hydroxylases by Genome Mining Based on Alazopeptin Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of L-Hydroxylysine in Extracellular Matrix Assembly: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-hydroxylysine, a post-translationally modified amino acid, is a cornerstone of extracellular matrix (ECM) integrity and functionality. Its presence within collagen and other ECM proteins is not merely structural but is critical for a cascade of events that dictate tissue mechanics, stability, and cellular interactions. This technical guide provides an in-depth exploration of the multifaceted functions of L-hydroxylysine in ECM assembly, with a focus on its roles in collagen cross-linking, glycosylation, and the regulation of these modifications. Detailed experimental protocols and quantitative data are presented to equip researchers and drug development professionals with the necessary knowledge to investigate and target pathways involving L-hydroxylysine.
Introduction: The Significance of L-Hydroxylysine in ECM Biology
The extracellular matrix (ECM) is a complex and dynamic network of proteins and polysaccharides that provides structural support to tissues and regulates cellular processes such as adhesion, migration, and differentiation. The biomechanical properties of the ECM are largely determined by the intricate architecture of its components, particularly collagen, the most abundant protein in mammals.[1] The stability and function of collagen are heavily reliant on a series of post-translational modifications, among which the hydroxylation of specific lysine (B10760008) residues to form L-hydroxylysine is of paramount importance.
This modification, catalyzed by a family of enzymes known as lysyl hydroxylases (LHs), serves two primary functions:
-
A prerequisite for stable collagen cross-linking: Hydroxylysine residues are essential precursors for the formation of robust, covalent intermolecular cross-links that stabilize collagen fibrils and provide tensile strength to tissues.[2]
-
A site for glycosylation: The hydroxyl group of hydroxylysine serves as an attachment point for carbohydrate moieties, a modification that influences collagen fibrillogenesis, molecular packing, and interactions with other ECM components.[3][4]
Dysregulation of L-hydroxylysine formation or its subsequent modifications can lead to a variety of connective tissue disorders, highlighting its critical role in health and disease.[5][6] This guide will delve into the core functions of L-hydroxylysine, the enzymatic machinery responsible for its metabolism, and the signaling pathways that orchestrate these processes.
The Role of L-Hydroxylysine in Collagen Cross-Linking
The mechanical strength of collagenous tissues is primarily attributed to the formation of covalent intermolecular cross-links. This process is initiated by the enzymatic conversion of specific lysine and hydroxylysine residues in the telopeptide regions of collagen molecules into reactive aldehydes by lysyl oxidase (LOX).[7] These aldehydes then spontaneously react with other lysine or hydroxylysine residues in adjacent collagen molecules to form a variety of cross-links.
There are two major pathways for collagen cross-linking, distinguished by the hydroxylation status of the telopeptide lysine residues:
-
The Lysine Aldehyde Pathway: This pathway is predominant in tissues like skin and cornea and involves the formation of cross-links derived from lysine aldehydes.
-
The Hydroxylysine Aldehyde Pathway: This pathway is prevalent in tissues subjected to high mechanical stress, such as bone, cartilage, and tendon. It relies on the presence of hydroxylysine-derived aldehydes.[8]
L-hydroxylysine plays a crucial role in the formation of more stable and functionally distinct cross-links, such as the trivalent pyridinoline (B42742) cross-links (hydroxylysyl pyridinoline and lysyl pyridinoline).[8] The type and density of these cross-links significantly influence the biomechanical properties of the ECM.
Quantitative Data on Cross-Linking and Mechanical Properties
The correlation between collagen cross-link density and the mechanical properties of tissues is well-established. The following tables summarize quantitative data from various studies, illustrating the impact of cross-linking on tensile strength and elastic modulus.
| Tissue Type | Cross-link Type | Cross-link Density (mol/mol of collagen) | Ultimate Tensile Strength (UTS) (MPa) | Reference(s) |
| Immature Bovine CauCL | Pyridinoline | 16.08 ± 4.53 nmol/mg | Not directly correlated in this study | [9] |
| Immature Bovine CraCL | Pyridinoline | 8.32 ± 2.12 nmol/mg | Not directly correlated in this study | [9] |
| Human Root Dentin | Pyridinoline | ~55% higher than crown | 16.2 ± 8.0 (parallel) / 29.0 ± 12.4 (perpendicular) | [10] |
| Human Crown Dentin | Pyridinoline | Lower than root | 9.0 ± 3.9 (parallel) / 16.6 ± 6.3 (perpendicular) | [10] |
| Collagen Model | Cross-link Type | High-Strain Elastic Modulus (GPa) | Reference(s) |
| PYD-crosslinked | Pyridinoline (PYD) | 42.4 | [11] |
| HHL-crosslinked | Histidinohydroxylysinonorleucine (HHL) | 39.9 | [11] |
| deH-HLNL-crosslinked | Dihydroxylysinonorleucine (deH-HLNL) | 37.9 | [11] |
| HLKNL-crosslinked | Hydroxylysinonorleucine (HLKNL) | 37.7 | [11] |
| Type I Collagen Fibers | Not specified | 5 - 900 MPa | [12] |
Glycosylation of L-Hydroxylysine and its Impact on Fibrillogenesis
Certain L-hydroxylysine residues within the triple helical domain of collagen can be further modified by the sequential addition of galactose (forming galactosyl-hydroxylysine) and glucose (forming glucosylgalactosyl-hydroxylysine).[3] These glycosylation reactions are catalyzed by specific galactosyltransferases and glucosyltransferases.
The extent and pattern of hydroxylysine glycosylation are tissue-specific and have a profound impact on collagen fibrillogenesis. While the exact mechanisms are still under investigation, it is believed that the bulky carbohydrate moieties can influence the lateral association of collagen molecules, thereby affecting the diameter of the resulting fibrils.[4] Generally, a higher degree of glycosylation is associated with the formation of thinner collagen fibrils.[13]
Quantitative Data on Glycosylation and Fibril Diameter
The relationship between hydroxylysine glycosylation and collagen fibril diameter is complex and can be tissue-dependent. While some studies have shown a clear inverse correlation, others have not observed a direct relationship.[4][14]
| Tissue/Cell Type | Glycosylation Level | Average Fibril Diameter | Reference(s) |
| P3H3 null mice skin | Reduced lysyl hydroxylation | Broader distribution of fibril diameters | [15] |
| Human Vertebral Bone | Correlated with lysylhydroxylation | No direct relationship observed | [14] |
Enzymology of L-Hydroxylysine Metabolism
The formation and subsequent modification of L-hydroxylysine are tightly regulated by a series of enzymes.
Lysyl Hydroxylases (LHs)
Lysyl hydroxylases are a family of dioxygenases that catalyze the hydroxylation of lysine residues in procollagen (B1174764) chains within the endoplasmic reticulum. Three isoforms have been identified in humans: LH1, LH2, and LH3 (encoded by the PLOD1, PLOD2, and PLOD3 genes, respectively). These isoforms exhibit different substrate specificities and tissue distribution, contributing to the diversity of collagen modifications. LH2, in particular, is crucial for the hydroxylation of telopeptide lysines, a prerequisite for the formation of pyridinoline cross-links.[16]
Lysyl Oxidase (LOX)
Lysyl oxidase is a copper-dependent amine oxidase that is secreted into the extracellular space. It initiates the cross-linking process by catalyzing the oxidative deamination of specific lysine and hydroxylysine residues in the telopeptides of collagen and elastin.[7] The LOX family consists of five members (LOX and LOXL1-4) with both overlapping and distinct functions.
Regulation of L-Hydroxylysine Metabolism: Key Signaling Pathways
The expression and activity of lysyl hydroxylases and lysyl oxidase are regulated by a complex network of signaling pathways, allowing cells to modulate ECM structure in response to various stimuli.
Transforming Growth Factor-β (TGF-β)/SMAD Signaling
TGF-β is a potent profibrotic cytokine that upregulates the expression of both PLOD2 (LH2) and LOX.[11] The canonical TGF-β pathway involves the phosphorylation of SMAD2 and SMAD3, which then translocate to the nucleus to regulate gene expression. The PLOD2 promoter contains SMAD binding elements, and TGF-β1-induced PLOD2 expression is mediated by the binding of SMAD3 and the transcription factor SP1.
Hypoxia-Inducible Factor (HIF) Signaling
Hypoxia, or low oxygen tension, is a potent inducer of both PLOD2 and LOX expression. This is primarily mediated by the transcription factor HIF-1α. Under hypoxic conditions, HIF-1α is stabilized and translocates to the nucleus, where it binds to hypoxia-responsive elements (HREs) in the promoter regions of its target genes, including PLOD2 and LOX.[7][8][17] There is also evidence of a hierarchical relationship where intact HIF binding sites are required for TGF-β to exert its full effect on PLOD2 expression.[7]
Integrin/Focal Adhesion Kinase (FAK) Signaling
Cell-matrix interactions, mediated by integrins, also play a role in regulating the expression of ECM-modifying enzymes. The binding of integrins to collagen can activate Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase. Activated FAK can initiate downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which can influence the expression of genes such as LOX.[12][18]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of L-hydroxylysine and its role in ECM assembly.
Quantification of Collagen Cross-links by HPLC
This protocol describes a general method for the quantification of pyridinoline (PYD) and deoxypyridinoline (B1589748) (DPD) cross-links in tissues.
Materials:
-
Lyophilized tissue sample
-
6 M Hydrochloric acid (HCl)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
0.1% Trifluoroacetic acid (TFA) in water
-
Heptafluorobutyric acid (HFBA)
-
PYD and DPD standards
-
HPLC system with a reverse-phase C18 column and fluorescence detector
Procedure:
-
Acid Hydrolysis:
-
Accurately weigh 10-20 mg of lyophilized tissue into a hydrolysis vial.
-
Add 1 mL of 6 M HCl.
-
Seal the vial and hydrolyze at 110°C for 18-24 hours.
-
After cooling, centrifuge the hydrolysate to pellet any debris.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by washing with methanol followed by 0.1% TFA in water.
-
Load the supernatant from the hydrolyzed sample onto the conditioned cartridge.
-
Wash the cartridge with 0.1% TFA to remove impurities.
-
Elute the cross-links with a solution of acetonitrile in 0.1% TFA.
-
Dry the eluted sample using a vacuum centrifuge.
-
-
HPLC Analysis:
-
Reconstitute the dried sample in a known volume of HPLC mobile phase (e.g., 12% acetonitrile in 0.01 M HFBA).
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient of acetonitrile in an aqueous buffer containing HFBA as an ion-pairing agent.
-
Detect PYD and DPD using a fluorescence detector with excitation at ~297 nm and emission at ~395 nm.
-
Quantify the cross-links by comparing the peak areas to a standard curve generated from known concentrations of PYD and DPD standards.
-
Lysyl Oxidase (LOX) Activity Assay (Fluorometric)
This protocol is based on a commercially available assay that measures the hydrogen peroxide produced during the oxidative deamination of a LOX substrate.
Materials:
-
Cell culture supernatant or purified protein sample
-
LOX Assay Buffer
-
LOX Substrate
-
Horseradish Peroxidase (HRP)
-
Fluorescent HRP substrate (e.g., Amplex Red)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Sample Preparation:
-
Prepare samples (e.g., concentrated conditioned cell culture medium) in LOX Assay Buffer.
-
Include a positive control (recombinant LOX) and a negative control (assay buffer alone).
-
-
Reaction Mix Preparation:
-
Prepare a working solution containing LOX substrate, HRP, and the fluorescent HRP substrate in LOX Assay Buffer according to the manufacturer's instructions.
-
-
Assay Execution:
-
Add 50 µL of the sample to each well of the 96-well plate.
-
Add 50 µL of the reaction mix to each well.
-
Incubate the plate at 37°C, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm) kinetically over a period of 30-60 minutes.
-
The rate of increase in fluorescence is proportional to the LOX activity in the sample.
-
Lysyl Hydroxylase (LH) Activity Assay (Tritium-Release Assay - Generalized Protocol)
This generalized protocol is based on the principle of measuring the release of tritium (B154650) from a [³H]-lysine-labeled protocollagen substrate.
Materials:
-
[³H]-lysine-labeled protocollagen substrate (prepared from cultured cells)
-
Enzyme extract containing lysyl hydroxylase
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 7.8)
-
Cofactors: 2-oxoglutarate, FeSO₄, Ascorbate
-
Dithiothreitol (DTT)
-
Catalase
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail and counter
Procedure:
-
Substrate Preparation: Prepare a [³H]-lysine-labeled, unhydroxylated procollagen substrate by incubating cells (e.g., fibroblasts) with [³H]-lysine in the presence of an iron chelator (e.g., α,α'-dipyridyl) to inhibit endogenous LH activity. Purify the protocollagen.
-
Enzyme Reaction:
-
In a reaction tube, combine the enzyme extract, [³H]-protocollagen substrate, and a cofactor solution containing 2-oxoglutarate, FeSO₄, ascorbate, DTT, and catalase in the assay buffer.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Include a blank reaction with boiled enzyme extract.
-
-
Tritium Release and Measurement:
-
Stop the reaction by adding TCA.
-
Distill the sample to separate the tritiated water (³H₂O) formed during the hydroxylation reaction from the labeled substrate.
-
Mix an aliquot of the distillate with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Calculation: The amount of tritium released is proportional to the lysyl hydroxylase activity.
Analysis of Hydroxylysine and its Glycosides by LC-MS/MS (Generalized Protocol)
This protocol outlines a general workflow for the identification and quantification of hydroxylysine and its glycosylated forms in collagen samples.
Materials:
-
Purified collagen sample
-
Ammonium (B1175870) bicarbonate buffer
-
Trypsin or other suitable protease
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system with a C18 column and a high-resolution mass spectrometer
Procedure:
-
Sample Preparation and Digestion:
-
Reduce and alkylate the collagen sample to break disulfide bonds.
-
Digest the protein into peptides using a protease such as trypsin in an appropriate buffer (e.g., ammonium bicarbonate). The choice of enzyme may need optimization as glycosylation can inhibit cleavage.
-
Quench the digestion with formic acid.
-
-
LC-MS/MS Analysis:
-
Inject the peptide mixture onto a C18 reverse-phase column.
-
Separate the peptides using a gradient of increasing acetonitrile concentration in the presence of formic acid.
-
The eluting peptides are introduced into the mass spectrometer via electrospray ionization.
-
The mass spectrometer is operated in a data-dependent acquisition mode, where it cycles between acquiring a full MS scan and acquiring MS/MS spectra of the most abundant precursor ions.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the collagen sequence.
-
Specify variable modifications for lysine hydroxylation (+16 Da), galactosyl-hydroxylysine (+178 Da), and glucosylgalactosyl-hydroxylysine (+340 Da).
-
Specialized software can be used to identify and quantify the modified peptides. The fragmentation pattern in the MS/MS spectra will confirm the presence and location of the modifications.
-
Conclusion and Future Directions
L-hydroxylysine is a critical determinant of ECM structure and function. Its role in forming stable collagen cross-links and providing sites for glycosylation directly impacts the biomechanical properties and biological activity of the ECM. The intricate regulation of lysyl hydroxylases and lysyl oxidase by signaling pathways such as TGF-β, HIF, and integrin signaling underscores the dynamic nature of ECM remodeling in response to physiological and pathological cues.
For researchers and drug development professionals, the enzymes and signaling pathways involved in L-hydroxylysine metabolism represent promising therapeutic targets for a range of fibrotic diseases and other connective tissue disorders. A deeper understanding of the tissue-specific regulation of these pathways and the functional consequences of specific hydroxylysine modifications will be crucial for the development of targeted and effective therapies. The experimental protocols provided in this guide offer a starting point for researchers to further unravel the complexities of L-hydroxylysine's role in ECM assembly and disease.
References
- 1. Discovery and characterization of hydroxylysine in recombinant monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.si.edu [repository.si.edu]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. Rapid assay for lysyl-protocollagen hydroxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocols: PTM Identification via Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-b-f.eu [e-b-f.eu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Derivatization procedures to facilitate de novo sequencing of lysine-terminated tryptic peptides using postsource decay matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. massive.ucsd.edu [massive.ucsd.edu]
- 13. LC-MS/MS Identification of the O-Glycosylation and Hydroxylation of Amino Acid Residues of Collagen α-1 (II) chain from Bovine Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioactive Peptide Profiling in Collagen Hydrolysates: Comparative Analysis Using Targeted and Untargeted Liquid Chromatography–Tandem Mass Spectrometry Quantification [mdpi.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Proteomics Analysis of Lysine Hydroxylation and Cross-Linking of Collagen - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Enzymatic Hydroxylation of Lysine Residues in Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
The enzymatic hydroxylation of lysine (B10760008) residues is a critical post-translational modification that plays a pivotal role in protein structure, function, and signaling. This technical guide provides a comprehensive overview of the core aspects of lysine hydroxylation, focusing on the enzymes responsible, their catalytic mechanisms, and their profound implications in health and disease. Detailed experimental protocols for the analysis of lysine hydroxylation and enzyme activity are presented, alongside a summary of quantitative data to facilitate comparative analysis. Furthermore, key signaling pathways involving this modification are visualized to provide a deeper understanding of their regulatory context. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of protein biochemistry, cell signaling, and therapeutic intervention.
Introduction to Lysine Hydroxylation
Protein hydroxylation is a post-translational modification (PTM) that involves the addition of a hydroxyl (-OH) group to an amino acid residue.[1] While proline is the most commonly hydroxylated amino acid, the hydroxylation of lysine is of significant biological importance.[1] This modification, catalyzed by specific enzymes, introduces a hydroxyl group to the ε-carbon of a lysine residue, converting it to hydroxylysine (Hyl).
The consequences of lysine hydroxylation are diverse and context-dependent. In structural proteins like collagen, hydroxylysine is essential for the formation of stable cross-links, which are critical for the tensile strength and integrity of connective tissues.[2][3] Beyond its structural role, lysine hydroxylation is increasingly recognized as a regulatory PTM in non-collagenous proteins, influencing protein-protein interactions, subcellular localization, and enzymatic activity.
This guide will delve into the two primary families of enzymes that catalyze lysine hydroxylation: the collagen lysyl hydroxylases (LHs) and the Jumonji C (JmjC) domain-containing proteins, with a particular focus on JMJD6.
The Enzymes of Lysine Hydroxylation
Collagen Lysyl Hydroxylases (PLOD Family)
The hydroxylation of lysine residues in collagen is primarily carried out by a family of enzymes known as procollagen-lysine, 2-oxoglutarate 5-dioxygenases, commonly referred to as lysyl hydroxylases (LHs) or PLODs (procollagen-lysine, 2-oxoglutarate 5-dioxygenase).[4] In humans, there are three main isoforms: LH1, LH2, and LH3, encoded by the PLOD1, PLOD2, and PLOD3 genes, respectively.[4]
These enzymes are 2-oxoglutarate (2-OG) dependent dioxygenases that require Fe(II) as a cofactor and ascorbate (B8700270) (Vitamin C) for optimal activity.[5] The hydroxylation reaction occurs in the lumen of the endoplasmic reticulum and is a crucial step in collagen biosynthesis.[5]
Mechanism of Action:
The catalytic cycle of lysyl hydroxylases involves the binding of Fe(II) and 2-OG to the active site, followed by the collagen substrate. Molecular oxygen then binds, leading to the oxidative decarboxylation of 2-OG to succinate (B1194679) and CO2. This process generates a highly reactive ferryl intermediate that hydroxylates the target lysine residue. Ascorbate is thought to be required to reduce the Fe(III) back to Fe(II) if the reaction becomes uncoupled, thus reactivating the enzyme.
Isoform Specificity and Function:
The three LH isoforms exhibit distinct substrate specificities and play non-redundant roles in collagen maturation:
-
LH1 (PLOD1): Primarily hydroxylates lysine residues within the triple-helical domain of collagen, which are essential for the formation of hydroxylysine-derived cross-links that stabilize the collagen fibrils.[6]
-
LH2 (PLOD2): Specifically hydroxylates lysine residues in the telopeptide regions of collagen.[6] This modification is critical for the formation of stable, mature collagen cross-links. An alternatively spliced form, LH2b, is particularly important in this process.[6]
-
LH3 (PLOD3): Is a multifunctional enzyme with lysyl hydroxylase, galactosyltransferase, and glucosyltransferase activities.[6][7] It can hydroxylate lysine residues and subsequently glycosylate the newly formed hydroxylysine, forming galactosyl-hydroxylysine and glucosyl-galactosyl-hydroxylysine.[7][8]
JMJD6: A Non-Collagen Lysyl Hydroxylase
Jumonji domain-containing 6 (JMJD6) is a member of the JmjC superfamily of 2-OG and Fe(II)-dependent oxygenases.[9][10] While initially implicated in various functions, including arginine demethylation, there is strong evidence that its primary catalytic activity is lysyl hydroxylation.[11][10] JMJD6 acts on a diverse range of non-collagenous proteins, particularly those involved in gene expression.[9][10]
Substrates and Biological Roles:
JMJD6 has been shown to hydroxylate lysine residues in several key proteins, influencing various cellular processes:
-
RNA Splicing: JMJD6 hydroxylates the splicing factor U2 small nuclear ribonucleoprotein auxiliary factor 65 kDa subunit (U2AF65) and other serine/arginine-rich (SR) proteins.[12][13][14][15][16] This modification appears to modulate the formation of the spliceosome and regulate alternative splicing events.[10][12][13][14][17]
-
Transcription: JMJD6 interacts with and hydroxylates components of the transcriptional machinery, including the bromodomain-containing protein 4 (BRD4).[17] This activity is linked to the regulation of transcriptional pause release.[11][10]
-
p53 Regulation: JMJD6 can hydroxylate the tumor suppressor protein p53, which may influence its stability and transcriptional activity.[18]
Biological and Pathological Significance
Role in Collagen Stability and Connective Tissue Disorders
The hydroxylation of lysine residues is fundamental to the structural integrity of collagen. The resulting hydroxylysines serve as precursors for the formation of covalent intermolecular cross-links, a process initiated by the enzyme lysyl oxidase. These cross-links provide tensile strength and stability to collagen fibrils, which are essential for the proper function of connective tissues such as bone, skin, tendons, and ligaments.
Defects in collagen lysyl hydroxylation due to mutations in the PLOD genes lead to severe connective tissue disorders:
-
Ehlers-Danlos Syndrome, Kyphoscoliotic Type (EDS, Type VIA): Caused by mutations in the PLOD1 gene, leading to deficient LH1 activity. This results in under-hydroxylation of helical lysine residues in collagen, impaired cross-linking, and a phenotype characterized by severe muscle hypotonia at birth, joint laxity, and progressive scoliosis.
-
Bruck Syndrome: This is a rare autosomal recessive disorder characterized by bone fragility and congenital joint contractures. Mutations in PLOD2 are a known cause, leading to defective telopeptide lysyl hydroxylation and abnormal collagen cross-linking in bone.[1]
Involvement in Fibrosis and Cancer
The expression and activity of lysyl hydroxylases, particularly LH2, are often upregulated in fibrotic diseases and cancer.[19][20][21][22][23][24][25][26][27][28][29][30]
-
Fibrosis: In fibrotic conditions, such as pulmonary and liver fibrosis, increased LH2 activity leads to the accumulation of stable, highly cross-linked collagen, contributing to tissue stiffening and organ dysfunction.[19][20][21][22][23][24][25][26][29][30] The expression of PLOD2 is often induced by the pro-fibrotic cytokine Transforming Growth Factor-β (TGF-β).[12][21][24][29][30]
-
Cancer: Elevated levels of LH2 have been associated with increased tumor stiffness, metastasis, and poor prognosis in several cancers.[2][7][15][23][26][28][31] The stiffened extracellular matrix can promote cancer cell invasion and migration.
JMJD6 has also been implicated in cancer progression through its role in regulating gene expression and alternative splicing of cancer-related genes.[13][17]
Signaling Pathways Involving Lysine Hydroxylation
TGF-β Signaling and Regulation of PLOD2 Expression
The TGF-β signaling pathway is a key regulator of extracellular matrix homeostasis and plays a central role in fibrosis. TGF-β1 induces the expression of the PLOD2 gene, which encodes LH2, through the canonical SMAD signaling pathway.[12]
JMJD6 in the Regulation of Alternative Splicing
JMJD6 plays a crucial role in alternative splicing through its interaction with and hydroxylation of core components of the spliceosome, particularly U2AF65.[10][12][14][17]
Quantitative Data Summary
The following tables summarize available quantitative data on lysyl hydroxylase isoforms. Due to the limited availability of comprehensive kinetic data for all human isoforms under standardized conditions, the values presented are compiled from various studies and should be interpreted with consideration of the different experimental setups.
Table 1: Kinetic Parameters of Lysyl Hydroxylases
| Enzyme | Substrate | Km | kcat | Reference |
| JMJD6 | BRD4 (511-550 peptide) | 1.8 ± 0.3 µM | 1.6 ± 0.1 min⁻¹ | [17] |
| JMJD6 | 2-Oxoglutarate | ~23 µM | - | [26] |
| JMJD6 | O₂ | ~140 µM | - | [26] |
| Chick Embryo LH | α-Ketoglutarate | ~4 times prolyl 4-hydroxylase | - | [13] |
Experimental Protocols
Luminescence-Based High-Throughput Lysyl Hydroxylase Activity Assay
This protocol is adapted from a high-throughput screening method for LH2 inhibitors and measures the production of succinate, a co-product of the hydroxylation reaction.[2][7][15][31]
Workflow:
Materials:
-
Recombinant lysyl hydroxylase (e.g., human LH2)
-
Collagen-like peptide substrate
-
2-Oxoglutarate (α-KG)
-
Ferrous sulfate (B86663) (FeSO₄)
-
L-Ascorbic acid
-
HEPES buffer (pH 7.5)
-
Succinate detection kit (e.g., commercially available luciferase-based kits)
-
384-well white opaque plates
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the collagen-like peptide substrate in water.
-
Prepare fresh stock solutions of 2-OG, FeSO₄, and L-ascorbic acid in an appropriate buffer.
-
Prepare the lysyl hydroxylase enzyme solution in a suitable buffer.
-
-
Reaction Setup:
-
In a 384-well plate, add the following components to each well to a final volume of 20 µL:
-
HEPES buffer (50 mM, pH 7.5)
-
Collagen-like peptide substrate (final concentration as desired)
-
L-Ascorbic acid (final concentration, e.g., 100 µM)
-
FeSO₄ (final concentration, e.g., 50 µM)
-
2-Oxoglutarate (final concentration, e.g., 10 µM)
-
For inhibitor screening, add the test compound at this stage.
-
-
Initiate the reaction by adding the lysyl hydroxylase enzyme (e.g., 0.1 µM final concentration).
-
-
Enzymatic Reaction:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by boiling the plate at 95°C for 2 minutes, followed by chilling on ice.
-
-
Succinate Detection:
-
Allow the plate to return to room temperature.
-
Add 20 µL of the succinate detection reagent mix (prepared according to the manufacturer's instructions) to each well.
-
-
Signal Development:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from control wells (without enzyme or substrate).
-
For inhibitor studies, calculate the percent inhibition relative to a vehicle control.
-
Mass Spectrometry-Based Analysis of Lysine Hydroxylation
This protocol provides a general workflow for the identification and quantification of lysine hydroxylation sites in a protein sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][4][9][25][32]
Workflow:
Materials:
-
Purified protein or complex protein lysate
-
Urea (B33335) or Guanidine-HCl
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Tris buffer (pH 8.0)
-
Formic acid
-
HPLC system coupled to a high-resolution mass spectrometer (e.g., Orbitrap)
Procedure:
-
Sample Preparation:
-
Denature the protein sample in a buffer containing 6 M urea or guanidine-HCl.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with Tris buffer (pH 8.0) to reduce the denaturant concentration to below 1 M.
-
-
Proteolytic Digestion:
-
Add trypsin at an enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.
-
Inject the peptide mixture onto a reverse-phase HPLC column.
-
Separate the peptides using a gradient of increasing acetonitrile concentration.
-
Analyze the eluting peptides using a high-resolution mass spectrometer operating in data-dependent acquisition mode. The mass spectrometer will acquire MS1 scans to measure peptide masses and trigger MS2 scans on the most abundant precursor ions to obtain fragmentation spectra.
-
-
Data Analysis:
-
Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein sequence database.
-
Specify lysine hydroxylation (+15.9949 Da) as a variable modification in the search parameters.
-
The software will identify peptides containing hydroxylated lysine residues and provide information on the site of modification.
-
For quantitative analysis, label-free quantification or isotopic labeling methods can be employed to compare the abundance of hydroxylated peptides between different samples.
-
Drug Development Implications
The involvement of lysyl hydroxylases in fibrosis and cancer has made them attractive targets for therapeutic intervention.[19][20][21][22][23][24][25][26][27][28][29][30][33][34][35][36][37]
Inhibitor Strategies:
-
Small Molecule Inhibitors: The development of small molecule inhibitors that target the active site of LH2 is a promising strategy to combat fibrosis and cancer metastasis.[23][26][28] These inhibitors often act by chelating the active site iron or by competing with 2-OG or the collagen substrate. Minoxidil and its analogs have been shown to have inhibitory activity against lysyl hydroxylase.[33]
-
Selective Inhibition: A key challenge is to develop inhibitors that are selective for a specific LH isoform, particularly LH2, to minimize off-target effects. The structural and functional differences between the LH isoforms provide opportunities for the design of selective inhibitors.
JMJD6 as a Target:
Given its role in regulating the splicing of genes involved in cancer progression, JMJD6 also represents a potential therapeutic target.[13][17][38] Inhibitors of JMJD6 could be used to modulate the alternative splicing of key oncogenes or tumor suppressors.
Conclusion
The enzymatic hydroxylation of lysine residues is a fundamental post-translational modification with far-reaching consequences for protein function and cellular regulation. From its established role in collagen stabilization to its emerging functions in the control of gene expression, lysine hydroxylation is a dynamic and critical process. The dysregulation of lysyl hydroxylase activity is implicated in a range of diseases, highlighting the therapeutic potential of targeting these enzymes. This technical guide provides a foundational understanding of the key enzymes, their mechanisms, and their biological roles, along with practical experimental approaches to facilitate further research in this exciting and rapidly evolving field. Continued investigation into the intricacies of lysine hydroxylation will undoubtedly uncover new biological insights and pave the way for novel therapeutic strategies.
References
- 1. Jmjd6, a JmjC Dioxygenase with Many Interaction Partners and Pleiotropic Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a High-Throughput Lysyl Hydroxylase (LH) Assay and Identification of Small-Molecule Inhibitors against LH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative assay for hydroxylysine in protein hydrolyzates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Jmjd6, a JmjC Dioxygenase with Many Interaction Partners and Pleiotropic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The structural basis for the human procollagen lysine hydroxylation and dual-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Procollagen Lysyl Hydroxylase 2 Expression Is Regulated by an Alternative Downstream Transforming Growth Factor β-1 Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolic reprogramming of cancer cells by JMJD6-mediated pre-mRNA splicing is associated with therapeutic response to splicing inhibitor [elifesciences.org]
- 14. Frontiers | Jmjd6, a JmjC Dioxygenase with Many Interaction Partners and Pleiotropic Functions [frontiersin.org]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Jumonji domain‐containing protein 6 protein and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lysyl hydroxylase 3 (LH3) modifies proteins in the extracellular space, a novel mechanism for matrix remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
- 21. TGF-β1 Signaling and Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 23. Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. WO2024044813A1 - Novel selective inhibitors of lysyl oxidases - Google Patents [patents.google.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. A novel small molecule that enhances lysyl hydroxylase 2 activity and matrix mineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. A scalable lysyl hydroxylase 2 expression system and luciferase-based enzymatic activity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. tandfonline.com [tandfonline.com]
- 33. Purification of enzymatically active human lysyl oxidase and lysyl oxidase-like protein from Escherichia coli inclusion bodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
- 37. Role of the lysyl oxidase family in organ development (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 38. scispace.com [scispace.com]
The Role of Glycosylated Hydroxylysine: A Technical Guide for Researchers
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Core Functions, Analysis, and Therapeutic Relevance of Glycosylated Hydroxylysine.
Introduction
Glycosylated hydroxylysine is a critical post-translational modification (PTM) predominantly found in collagen and collagen-like proteins. This modification, involving the attachment of galactose or a glucose-galactose disaccharide to hydroxylysine residues, plays a pivotal role in the structural integrity of the extracellular matrix (ECM), cellular signaling, and the pathophysiology of numerous diseases. Understanding the nuances of hydroxylysine glycosylation is essential for researchers in connective tissue biology, cell signaling, and for professionals engaged in the development of therapeutics for fibrosis, metabolic diseases, and cancer. This guide provides a comprehensive overview of the biosynthesis, function, and analysis of glycosylated hydroxylysine, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Core Biology of Glycosylated Hydroxylysine
The formation of glycosylated hydroxylysine is a multi-step enzymatic process that occurs within the endoplasmic reticulum before the collagen triple helix is formed.[1] This modification is fundamental to the proper structure and function of collagenous proteins.
Biosynthesis Pathway
The synthesis is a sequential enzymatic cascade:
-
Lysine (B10760008) Hydroxylation: Specific lysine residues within the Gly-X-Lys recognition sequence of procollagen (B1174764) alpha chains are hydroxylated to form 5-hydroxylysine (B44584) (Hyl).[2] This reaction is catalyzed by a family of enzymes called lysyl hydroxylases (LHs), encoded by the PLOD genes (PLOD1-3).[3][4] These enzymes are 2-oxoglutarate-dependent dioxygenases.[5]
-
Galactosylation: A galactose monosaccharide is attached to the hydroxyl group of the newly formed hydroxylysine. This step creates galactosyl-hydroxylysine (Gal-Hyl or G-Hyl).[1][6] The reaction is catalyzed by specific galactosyltransferases, namely COLGALT1 and COLGALT2 (encoded by GLT25D1 and GLT25D2 genes, respectively).[6][7]
-
Glucosylation: A glucose molecule is subsequently added to the galactose of Gal-Hyl, forming glucosyl-galactosyl-hydroxylysine (B15495863) (Glc-Gal-Hyl or GG-Hyl).[1][6] This final step is catalyzed by lysyl hydroxylase 3 (LH3), a multifunctional enzyme that possesses glucosyltransferase activity in addition to its hydroxylase function.[8][9]
The entire process must be completed before the procollagen chains assemble into a stable triple helix, as the helical structure prevents the enzymes from accessing the hydroxylysine residues.[1]
Functional Roles
The primary function of glycosylated hydroxylysine is intrinsically linked to the biology of collagen.
-
Collagen Fibrillogenesis: The extent and type of glycosylation influence the formation and morphology of collagen fibrils.[3] Collagens with a higher degree of glycosylation tend to form thinner fibrils.[10] For example, basement membrane collagens (like Type IV) are heavily glycosylated, whereas fibril-forming collagens (like Type I) have fewer glycosylated residues.[11][12] An impairment in the glucosylation step, leading to an accumulation of Gal-Hyl, results in accelerated and aberrant fibril formation.[8]
-
Intermolecular Cross-linking: Glycosylated hydroxylysine residues are critical sites for the formation of stable, covalent intermolecular cross-links that provide tensile strength to tissues like bone and tendon.[13] The glycosylation pattern appears to regulate the maturation of these cross-links; mature, trivalent cross-links are predominantly associated with the monosaccharide Gal-Hyl, whereas divalent cross-links can have both mono- and disaccharides.[13]
-
Cell-Matrix Interactions: The sugar moieties on hydroxylysine act as modulators of cell-matrix interactions by influencing how collagen binds to cell surface receptors. This is crucial for cellular adhesion, migration, and signaling.[14]
Quantitative Data on Hydroxylysine Glycosylation
The abundance and ratio of Gal-Hyl and Glc-Gal-Hyl vary significantly depending on the collagen type, tissue, and physiological or pathological state. This heterogeneity is critical to tissue-specific functions.
Distribution in Different Tissues
The pattern of glycosylation at specific hydroxylysine sites, such as the key cross-linking site at residue α1-87 of type I collagen, shows marked tissue-dependent differences.
| Tissue | Collagen Type | Glycosylation State at α1-87 | Predominant Form | Reference(s) |
| Bone (Bovine, Mouse) | Type I | Hydroxylated and Glycosylated | Mix of Glc-Gal-Hyl and Gal-Hyl | [11][15] |
| Skin (Bovine, Rat) | Type I | Fully Hydroxylated and Glycosylated | Glc-Gal-Hyl | [15] |
| Cornea (Bovine) | Type I | Fully Hydroxylated and Glycosylated | Glc-Gal-Hyl | [15] |
| Tendon (Rat Tail) | Type I | Fully Hydroxylated, Not Glycosylated | Hydroxylysine (unglycosylated) | [11][15] |
| Basement Membrane | Type IV | Heavily Glycosylated | Glc-Gal-Hyl prevails | [11][16] |
Urinary Excretion as a Biomarker
Because glycosylated hydroxylysine residues are not reutilized after collagen degradation, they are excreted in the urine and can serve as valuable biomarkers for diseases involving altered bone or connective tissue metabolism.[17][18] The ratio of Glc-Gal-Hyl to Gal-Hyl can indicate the source of degraded collagen, as bone collagen has a lower ratio compared to soft tissue collagens.[18]
| Condition | Change in Urinary Glycosylated Hyl | Predominant Form/Ratio Change | Significance | Reference(s) |
| Normal Adults | Baseline excretion | GGHYL/GHYL ratio ~3.5 | Reflects normal collagen turnover, primarily from non-bone/skin sources. | [17] |
| Paget's Disease of Bone | Increased excretion | Lower GGHYL/GHYL ratio (~0.60) | Indicates dominant degradation of bone collagen. | [17] |
| Osteoporosis | Significantly higher excretion | Lower GGH/GH ratio | Reflects increased bone resorption. | [19] |
| Chronic Uremia | Markedly increased excretion | Increased glycoside levels | Indicates altered collagen metabolism in renal disease. | [6] |
| Extensive Burns | Increased excretion | Pattern consistent with skin/fascia | Reflects degradation of soft tissue collagen. | [17] |
Signaling Pathways Involving Glycosylated Hydroxylysine
Glycosylated hydroxylysine is not merely a structural component; it actively participates in modulating critical signaling pathways by affecting ligand-receptor interactions at the cell surface.
Integrin Signaling
Integrins are key transmembrane receptors that mediate cell adhesion to the ECM. The glycosylation state of collagen can significantly impact its binding to specific integrins. For instance, the galactosylation of key hydroxylysine residues in type IV collagen has a dose-dependent influence on melanoma cell adhesion, with a more pronounced effect on α3β1 integrin binding compared to α2β1.[20] This modulation of receptor binding directly affects downstream signaling cascades that control cell survival, proliferation, and migration. Loss of N-glycosylation on the integrin itself can also impair collagen binding and induce apoptosis.[6][19]
Discoidin Domain Receptor (DDR) Signaling
DDRs are non-integrin receptor tyrosine kinases that are activated by collagen.[1][2] The binding of collagen to DDR2 is crucial for up-regulating lysyl oxidase, an enzyme essential for collagen cross-linking.[17] Advanced glycation (a non-enzymatic process distinct from glycosylation) of collagen disrupts DDR2 binding and activation.[17] While direct evidence on how enzymatic glycosylation of hydroxylysine affects DDR signaling is still emerging, it is clear that modifications to the collagen ligand are critical for proper DDR-mediated cellular responses, including proliferation and matrix remodeling.[21]
Adiponectin and Insulin (B600854) Signaling
Adiponectin is a hormone secreted by fat cells that plays a vital role in insulin sensitization. It contains a collagen-like domain that is subject to lysine hydroxylation and glycosylation.[2] This PTM is crucial for its function. The hydroxylation and subsequent glycosylation of four conserved lysine residues in adiponectin's collagenous domain are necessary for the assembly of its active, high-molecular-weight (HMW) oligomers.[12][22] Bacterially produced adiponectin, which lacks these modifications, is functionally inactive.[2] Glycosylated adiponectin enhances insulin signaling by binding to its receptors (AdipoR1/AdipoR2) and activating downstream pathways, most notably the AMPK pathway, which promotes glucose uptake and fatty acid oxidation.[4][13]
Experimental Protocols for Analysis
Accurate characterization and quantification of glycosylated hydroxylysine are paramount for research. The primary methods employed are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Experimental Workflow
A typical workflow for analyzing glycosylated hydroxylysine from tissues or cell cultures involves several key steps, from sample preparation to detection.
Protocol 1: HPLC Analysis of Urinary Hydroxylysine Glycosides
This method is adapted for quantifying total Gal-Hyl and Glc-Gal-Hyl in urine for biomarker studies.
-
Sample Preparation (Solid-Phase Extraction):
-
Acidify a 1-2 mL urine sample with 6 M HCl to a final concentration of 0.1 M.
-
Apply the sample to a pre-conditioned C18 Solid-Phase Extraction (SPE) cartridge.
-
Wash the cartridge with 5 mL of 0.1 M HCl to remove interfering substances.
-
Elute the hydroxylysine glycosides with 3 mL of a methanol/water/trifluoroacetic acid solution (e.g., 50:50:0.1 v/v/v).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Derivatization (for fluorescence detection):
-
Reconstitute the dried sample in a borate (B1201080) buffer (pH ~9.5).
-
Add a derivatizing agent such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol (e.g., mercaptoethanol) to react with the primary amines.
-
Incubate for 1-2 minutes at room temperature before injection.
-
-
HPLC Separation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Sodium acetate (B1210297) buffer (e.g., 25 mM, pH 5.5) with a small percentage of tetrahydrofuran (B95107) (e.g., 1.5%) to improve resolution.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient: A linear gradient from ~20% B to 60% B over 30-40 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~455 nm).
-
-
Quantification:
-
Identify peaks based on the retention times of purified Gal-Hyl and Glc-Gal-Hyl standards.
-
Quantify using a standard curve generated from the derivatized standards.
-
Protocol 2: LC-MS/MS for Site-Specific Glycosylation Analysis
This protocol is designed for identifying and quantifying glycosylation at specific lysine residues within a protein.
-
Protein Digestion:
-
Reduce the protein sample with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.
-
Digest the protein into peptides using a sequence-specific protease like trypsin. Note: Glycosylation can inhibit tryptic cleavage at the modified lysine residue, so using multiple proteases (e.g., Glu-C, chymotrypsin) can improve sequence coverage.[11][23]
-
Desalt the resulting peptide mixture using a C18 SPE cartridge.
-
-
Glycopeptide Enrichment (Optional but Recommended):
-
To improve detection of low-abundance glycopeptides, enrich the sample using Hydrophilic Interaction Liquid Chromatography (HILIC).[24]
-
Condition a HILIC SPE cartridge with 80% acetonitrile/0.1% trifluoroacetic acid.
-
Load the peptide digest onto the cartridge.
-
Wash with the same high-organic solvent to remove non-glycosylated peptides.
-
Elute the glycopeptides with a low-organic aqueous solvent (e.g., 0.1% formic acid in water).
-
-
nanoLC-MS/MS Analysis:
-
Column: C18 reversed-phase nano-flow analytical column (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A long, shallow gradient (e.g., 2% to 40% B over 60-90 minutes) is typically used for optimal separation of complex peptide mixtures.[23]
-
Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Orbitrap).
-
Acquisition Mode: Employ a data-dependent acquisition (DDA) strategy.
-
Fragmentation: Use multiple fragmentation techniques. Higher-energy C-trap Dissociation (HCD) is effective for fragmenting the peptide backbone and generating characteristic oxonium ions (e.g., m/z 204.0867 for HexNAc, m/z 163.0601 for Hexose) that indicate a glycopeptide. Electron Transfer Dissociation (ETD) is often used in parallel as it preferentially cleaves the peptide backbone while leaving the labile glycosidic bonds intact, which is ideal for pinpointing the exact site of modification.[25]
-
-
Data Analysis:
-
Use specialized software (e.g., Byonic, GlycReSoft) to search the MS/MS data against a protein database.
-
The search parameters must include variable modifications for lysine hydroxylation (+15.9949 Da), galactosylation (+162.0528 Da), and glucosyl-galactosylation (+324.1056 Da).[26]
-
Quantification can be performed by integrating the area of the extracted ion chromatograms for the different glycoforms of a specific peptide.
-
Relevance to Drug Development
The enzymes that regulate hydroxylysine glycosylation are emerging as promising therapeutic targets for a range of diseases characterized by aberrant collagen deposition and signaling.
-
Fibrosis: In fibrotic diseases, such as idiopathic pulmonary fibrosis, there is excessive accumulation and cross-linking of collagen. Lysyl hydroxylase 3 (LH3) is often abnormally activated in these conditions.[5] Targeting the enzymatic activities of LH3 or the collagen glycosyltransferases could be a strategy to reduce collagen deposition and cross-linking. The inhibitor iCRT3, which blocks Wnt/β-catenin and TGFβ1/Smad3 signaling, has been shown to decrease LH3 expression and reduce collagen cross-linking, suggesting that targeting these upstream pathways is a viable approach.[5]
-
Cancer: Altered collagen glycosylation patterns in the tumor microenvironment have been linked to increased metastatic progression in various solid tumors.[3] The enzymes responsible, including LHs and GLT25Ds, are considered potential targets for developing anti-metastatic therapies.[27][28] By modifying the ECM, these enzymes can influence cancer cell adhesion, migration, and invasion.
-
Metabolic Disease: The critical role of glycosylated adiponectin in insulin sensitization highlights the potential for therapeutic intervention. Strategies aimed at enhancing the activity of LH3 specifically towards adiponectin could increase the levels of beneficial HMW oligomers, offering a novel approach to treating insulin resistance and type 2 diabetes.[22]
Conclusion
Glycosylated hydroxylysine is a subtle but profoundly important post-translational modification that dictates the structure of the extracellular matrix and modulates key cellular signaling events. Its roles in collagen fibrillogenesis, cross-linking, and receptor interactions underscore its significance in both health and disease. For researchers and drug developers, the ability to accurately quantify and characterize this modification provides a powerful tool for diagnosing and understanding pathological processes. Furthermore, the enzymes governing this pathway represent a new frontier of therapeutic targets for combating diseases ranging from fibrosis and cancer to metabolic disorders. A deeper understanding of the complex world of collagen glycosylation will undoubtedly pave the way for innovative diagnostic and therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Discoidin Domain Receptors: Unique Receptor Tyrosine Kinases in Collagen-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Lysyl hydroxylase 3 increases collagen deposition and promotes pulmonary fibrosis by activating TGFβ1/Smad3 and Wnt/β-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Research Reports [nippi-inc.co.jp]
- 8. Inhibition of type I collagen gene expression in normal and systemic sclerosis fibroblasts by a specific inhibitor of geranylgeranyl transferase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lysyl hydroxylase 3-mediated post-translational modifications are required for proper biosynthesis of collagen α1α1α2(IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adiponectin Synthesis, Secretion and Extravasation from Circulation to Interstitial Space - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive Characterization of Glycosylation and Hydroxylation of Basement Membrane Collagen IV by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Characterization of Collagen Hydroxylysine O-Glycosylation by Mass Spectrometry: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Adiponectin Activates AMP-activated Protein Kinase in Muscle Cells via APPL1/LKB1-dependent and Phospholipase C/Ca2+/Ca2+/Calmodulin-dependent Protein Kinase Kinase-dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Collagen Advanced Glycation Inhibits Its Discoidin Domain Receptor 2 (DDR2)-Mediated Induction of Lysyl Oxidase in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. High-performance liquid chromatographic method for measuring hydroxylysine glycosides and their ratio in urine as a possible marker of human bone collagen breakdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Site-specific N-glycosylation of integrin α2 mediates collagen-dependent cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Glycosylation modulates melanoma cell α2β1 and α3β1 integrin interactions with type IV collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. openworks.mdanderson.org [openworks.mdanderson.org]
- 22. The Activities of Lysyl Hydroxylase 3 (LH3) Regulate the Amount and Oligomerization Status of Adiponectin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. What are Collagen inhibitors and how do they work? [synapse.patsnap.com]
- 24. Methods for Quantification of Glycopeptides by Liquid Separation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Advances in LC-MS Glycopeptide Characterization [thermofisher.com]
- 26. Glycoproteomics Sample Processing, LC-MS, and Data Analysis Using GlycReSoft - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Versatility of Collagen in Pharmacology: Targeting Collagen, Targeting with Collagen [mdpi.com]
- 28. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Hydroxylysine by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of hydroxylysine (Hyl) using High-Performance Liquid Chromatography (HPLC). The methods described herein are suitable for the analysis of hydroxylysine in protein hydrolysates and other biological samples.
Introduction
Hydroxylysine is a critical amino acid primarily found in collagen, where its post-translational modification is essential for the formation of stable collagen cross-links. The quantification of hydroxylysine is vital in collagen research, studies of connective tissue disorders, and in the quality control of recombinant protein therapeutics, such as monoclonal antibodies.[1][2] High-Performance Liquid Chromatography (HPLC) coupled with pre-column derivatization is a widely used, sensitive, and reliable technique for the quantification of amino acids, including hydroxylysine.[3]
This application note details two primary methods for the HPLC-based quantification of hydroxylysine, utilizing different derivatization reagents:
-
Method A: Dabsyl Chloride Derivatization with UV-Vis Detection
-
Method B: o-Phthalaldehyde (OPA) Derivatization with Fluorescence Detection
Principle of the Methods
Most amino acids, including hydroxylysine, lack a strong chromophore or fluorophore, making their direct detection by UV-Vis or fluorescence challenging. Pre-column derivatization chemically modifies the amino acid with a labeling reagent to produce a derivative that is easily detectable.[4]
-
Dabsyl Chloride: Reacts with primary and secondary amino groups to form stable, intensely colored dabsyl-amino acids that can be detected in the visible region (around 425-460 nm), offering high selectivity as few naturally occurring compounds absorb in this range.[4][5][6]
-
o-Phthalaldehyde (OPA): In the presence of a thiol (e.g., 2-mercaptoethanol), OPA reacts rapidly with primary amino groups to form highly fluorescent isoindole derivatives. This method is known for its high sensitivity.
The resulting derivatized amino acids are then separated by reversed-phase HPLC (RP-HPLC) and quantified based on the peak area relative to a standard curve.
Experimental Protocols
Sample Preparation: Acid Hydrolysis of Protein Samples
This step is necessary to release free hydroxylysine from proteins (e.g., collagen, monoclonal antibodies).
Materials:
-
6 M Hydrochloric Acid (HCl)
-
Vacuum hydrolysis tubes
-
Heating block or oven capable of maintaining 110°C
-
Vacuum pump/desiccator
-
pH meter and appropriate buffers (e.g., sodium bicarbonate)
Protocol:
-
Place 1-5 mg of the protein sample into a vacuum hydrolysis tube.
-
Add 1 mL of 6 M HCl to the tube.
-
Freeze the sample in dry ice or liquid nitrogen.
-
Evacuate the tube and seal it under vacuum.
-
Hydrolyze the sample at 110°C for 24 hours.
-
After hydrolysis, cool the tube and carefully open it.
-
Dry the sample completely under a stream of nitrogen or in a vacuum desiccator to remove the HCl.
-
Reconstitute the dried hydrolysate in a known volume of 0.1 M HCl or an appropriate buffer for the subsequent derivatization step.
-
Neutralize the sample to the optimal pH required for derivatization (pH ~9 for dabsyl chloride, pH ~9.5-10.5 for OPA) using a suitable base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution).
Method A: Dabsyl Chloride Derivatization
Materials:
-
Dabsyl chloride solution (e.g., 2.5 mg/mL in acetone (B3395972) or acetonitrile)[5]
-
Sodium bicarbonate or borate (B1201080) buffer (e.g., 0.1 M, pH 9.0)
-
Heating block or water bath at 70°C
Protocol:
-
To 50 µL of the neutralized sample hydrolysate or standard solution, add 50 µL of the sodium bicarbonate buffer.
-
Add 100 µL of the dabsyl chloride solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture at 70°C for 15-30 minutes.[5][6]
-
After incubation, cool the sample to room temperature.
-
The sample is now ready for HPLC analysis. The dabsyl derivatives are highly stable.[5]
Method B: o-Phthalaldehyde (OPA) Derivatization
Materials:
-
OPA reagent (commercially available or prepared in-house, typically containing OPA, a thiol like 2-mercaptoethanol, and a borate buffer at pH ~10.4).
-
Borate buffer (0.4 M, pH 10.4)
Protocol:
-
OPA derivatization is very rapid and is often automated by the HPLC autosampler just prior to injection to ensure reproducibility due to the lower stability of the OPA derivatives compared to dabsyl derivatives.
-
Mix the neutralized sample hydrolysate or standard with the OPA reagent in a specific ratio (e.g., 1:1 v/v).
-
Allow the reaction to proceed for a precise time, typically 1-3 minutes at room temperature.
-
Inject the derivatized sample immediately onto the HPLC system.
HPLC and UPLC Conditions
The following are example starting conditions. Optimization may be required based on the specific instrument and column used.
| Parameter | Method A (Dabsyl-Hyl) | Method B (OPA-Hyl) |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 20 mM Sodium Acetate buffer, pH 4.0 | 40 mM Sodium Phosphate buffer, pH 7.8 |
| Mobile Phase B | Acetonitrile/Ethanol (e.g., 60:40 v/v) | Acetonitrile/Methanol/Water (45:45:10 v/v/v) |
| Gradient | Linear gradient from 20% B to 80% B over 30 min | Linear gradient from 0% B to 57% B in 18 min |
| Flow Rate | 1.0 mL/min | 2.0 mL/min[7] |
| Column Temp. | 40°C | 40°C[7] |
| Detection | UV-Vis at 425 nm[6] | Fluorescence (Ex: 340 nm, Em: 450 nm) |
| Injection Vol. | 10-20 µL | 1-10 µL |
Quantitative Data Summary
The following table summarizes typical performance characteristics for HPLC methods based on similar amino acid analyses. Data specific to hydroxylysine should be established during method validation.
| Parameter | Method A (Dabsyl Chloride) | Method B (o-Phthalaldehyde) |
| Linearity (r²) | >0.99 | >0.99[8] |
| Limit of Detection (LOD) | ~5-10 pmol | 40 pmol/mL (for Lysine)[8] |
| Limit of Quantification (LOQ) | ~15-30 pmol | ~120 pmol/mL (for Lysine) |
| Recovery | Typically >90% | 72% (for Lysine)[8] |
| Precision (%RSD) | <5% | <2% |
Visualizations
Experimental Workflow Diagram
Caption: Overall experimental workflow for hydroxylysine quantification.
Logical Relationship of Key Method Steps
Caption: Logical flow of the hydroxylysine analysis method.
References
- 1. Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of hydroxylysine in recombinant monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent) | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Detection and Quantification of Hydroxylysine using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxylysine (Hyl) is a critical post-translational modification (PTM) of lysine (B10760008) residues, primarily found in collagens, the most abundant proteins in vertebrates.[1][2] This modification, catalyzed by lysyl hydroxylases, involves the addition of a hydroxyl group to lysine, a pivotal step for the formation of stable collagen cross-links that ensure the structural integrity of tissues.[3] Aberrant lysine hydroxylation has been implicated in various diseases, including those affecting connective tissues. Furthermore, the unexpected discovery of hydroxylysine in recombinant monoclonal antibodies produced in Chinese hamster ovary (CHO) cells highlights its importance in the biopharmaceutical industry.[4][5][6] Accurate and sensitive detection and quantification of hydroxylysine are therefore crucial for both basic research and the development of therapeutic proteins.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and indispensable tool for the characterization of PTMs, including hydroxylysine.[1][2][5][7] This application note provides a detailed protocol for the detection and quantification of hydroxylysine in protein samples using a standard LC-MS/MS workflow.
Experimental Workflow
The overall experimental workflow for the analysis of hydroxylysine by mass spectrometry involves several key stages, from sample preparation to data analysis.
Caption: Workflow for Hydroxylysine Detection by LC-MS/MS.
Experimental Protocol
This protocol outlines a general procedure for the analysis of hydroxylysine in protein samples. Optimization may be required depending on the specific sample type and instrumentation.
1. Sample Preparation
-
For Collagen-rich Tissues:
-
Homogenize the tissue sample in a suitable buffer.
-
Perform acid hydrolysis of the protein extract (e.g., 6 M HCl at 110°C for 24 hours) to release free amino acids, including hydroxylysine.
-
Alternatively, for analysis of hydroxylysine within peptides, perform enzymatic digestion. A common approach is to use a specific protease like trypsin.[5][7] Note that the presence of glycosylated lysine residues can prevent tryptic enzymatic cleavage.[8]
-
-
For Recombinant Proteins (e.g., monoclonal antibodies):
2. Optional Derivatization
For the analysis of free hydroxylysine, derivatization can improve chromatographic retention and ionization efficiency.[9][10][11]
-
After acid hydrolysis, dry the sample completely.
-
Reconstitute the sample in a suitable buffer and add a derivatizing agent. For example, N(2)-(5-fluoro-2,4-dinitrophenyl)-l-valine amide (l-FDVA) can be used for the separation of hydroxylysine and its isomers by reversed-phase chromatography.[9]
-
Follow the specific reaction conditions (temperature, time) for the chosen derivatization reagent.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Use a reversed-phase C18 column for separation.
-
Employ a gradient elution using mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
The gradient should be optimized to achieve good separation of the analyte from other components.
-
-
Mass Spectrometry (MS):
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
For peptide analysis, perform a full scan (MS1) to identify precursor ions. The hydroxylation of lysine results in a mass shift of +16 Da.[4]
-
For targeted quantification of free hydroxylysine or specific hydroxylysine-containing peptides, use Multiple Reaction Monitoring (MRM).[12]
-
Select the precursor ion of the derivatized or underivatized hydroxylysine or the hydroxylysine-containing peptide for fragmentation.
-
Perform tandem MS (MS/MS) using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate characteristic fragment ions.
-
Data Presentation
Quantitative data from mass spectrometry analysis of hydroxylysine can be summarized for clear comparison. The following table provides representative mass spectrometric parameters for the analysis of hydroxylysine.
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Method | Sample Type | Reference |
| Hydroxylysine-containing peptide | Varies (e.g., 854.08 for a specific peptide) | Varies (peptide backbone fragments) | LC-MS/MS | Recombinant mAb | [5] |
| Free Hydroxyproline (as a related amino acid) | 132.1 | 68.1, 84.1 | MRM | Tissue | [12] |
| Derivatized Hydroxylysine (l-FDVA) | Varies based on derivative | Varies based on derivative | RPC-UV-ESI-MS | Collagen | [9] |
Signaling Pathways and Logical Relationships
The detection of hydroxylysine is often part of a broader investigation into collagen biosynthesis and modification. The following diagram illustrates the relationship between lysine hydroxylation and subsequent collagen cross-linking.
Caption: Lysine Hydroxylation and Collagen Cross-linking Pathway.
Conclusion
The LC-MS/MS-based protocol described here provides a robust and sensitive method for the detection and quantification of hydroxylysine. This approach is applicable to a wide range of biological samples, from purified recombinant proteins to complex tissue extracts.[3][4] Careful sample preparation and optimization of LC and MS parameters are key to achieving accurate and reproducible results. The ability to precisely measure hydroxylysine levels is fundamental to advancing our understanding of collagen biology, associated diseases, and for ensuring the quality and consistency of biopharmaceutical products.
References
- 1. Molecular Characterization of Collagen Hydroxylysine O-Glycosylation by Mass Spectrometry: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Characterization of Collagen Hydroxylysine O-Glycosylation by Mass Spectrometry: Current Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proteomics Analysis of Lysine Hydroxylation and Cross-Linking of Collagen - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Discovery and characterization of hydroxylysine in recombinant monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and characterization of hydroxylysine in recombinant monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Characterization of Glycosylation and Hydroxylation of Basement Membrane Collagen IV by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ddtjournal.com [ddtjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Multiple Reaction Monitoring for the Accurate Quantification of Amino Acids: Using Hydroxyproline to Estimate Collagen Content - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Periodate Oxidation of 5-Hydroxylysine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxylysine (B44584) is a post-translationally modified amino acid crucial for the structure and function of collagen, where it plays a vital role in the formation of stabilizing cross-links and as a site for glycosylation. The vicinal amino and hydroxyl groups on its side chain make it a target for specific chemical modifications, notably periodate (B1199274) oxidation. This process cleaves the C4-C5 bond of the 5-hydroxylysine side chain, yielding α-aminoglutaric γ-semialdehyde. This reactive aldehyde can then be utilized for various applications, including the synthesis of novel amino acid analogs, protein modification, and cross-linking studies.
These application notes provide a detailed protocol for the periodate oxidation of 5-hydroxylysine, outlining the reaction conditions, analysis of products, and potential applications.
Principle of the Reaction
Sodium periodate (NaIO₄) is a mild oxidizing agent that specifically cleaves the bond between adjacent carbon atoms bearing hydroxyl (-OH) and amino (-NH₂) groups. In the case of 5-hydroxylysine, the periodate attacks the vicinal amino and hydroxyl groups on the δ- and ε-carbons of the side chain. This oxidative cleavage results in the formation of α-aminoglutaric γ-semialdehyde, which exists in equilibrium with its cyclic form, Δ¹-pyrroline-5-carboxylic acid. The reaction products are influenced by factors such as pH and temperature.
Data Presentation
Table 1: Reaction Conditions for Periodate Oxidation of 5-Hydroxylysine
| Parameter | Condition | Expected Outcome | Reference |
| pH | Acidic (e.g., pH 5.5) | Favors formation of glutamic acid upon further oxidation at high temperature. | [1] |
| Alkaline | Favors cyclization of the intermediate to Δ¹-pyrroline-5-carboxylic acid. | [1] | |
| Temperature | Room Temperature | Standard condition for initial oxidation. | [2] |
| High Temperature (in acidic pH) | Promotes conversion of the semialdehyde to glutamic acid. | [1] | |
| Sodium Periodate Concentration | 1 mM - 10 mM | Effective range for oxidation. Higher concentrations may be needed for complete oxidation. | [2] |
| Reaction Time | 30 minutes | Sufficient for oxidation at room temperature. | [2] |
| Light Conditions | Protect from light | Periodate solutions can be light-sensitive. | [2] |
Table 2: Quantitative Yields of 5-Hydroxylysine Oxidation Products
| Product | Reaction Conditions | Yield | Reference |
| Glutamic Acid | Acidic pH, high temperature | 60% | [1] |
| cis- and trans-5-cyanoprolines (from Δ¹-pyrroline-5-carboxylic acid intermediate) | Alkaline pH, followed by addition of NaCN | 30% | [1] |
Experimental Protocols
Protocol 1: General Procedure for Periodate Oxidation of 5-Hydroxylysine
This protocol is a general starting point and can be optimized for specific applications.
Materials:
-
5-hydroxylysine hydrochloride
-
Sodium meta-periodate (NaIO₄)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.5)
-
Phosphate (B84403) buffer (0.1 M, pH 7.5)
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Amber vials or tubes wrapped in aluminum foil
-
Stir plate and stir bar
-
Desalting column or dialysis tubing (for purification)
-
Spectrophotometer
-
HPLC system
Procedure:
-
Preparation of Reactants:
-
Prepare a stock solution of 5-hydroxylysine in the desired buffer (e.g., 0.1 M sodium acetate buffer, pH 5.5 for acidic conditions, or 0.1 M phosphate buffer, pH 7.5 for alkaline conditions).
-
Freshly prepare a stock solution of sodium meta-periodate in distilled water. Note: Periodate solutions are light-sensitive and should be prepared in an amber vial or a container wrapped in foil.
-
-
Oxidation Reaction:
-
In an amber vial, add the 5-hydroxylysine solution.
-
While stirring, add the sodium meta-periodate solution to the 5-hydroxylysine solution to achieve the desired final concentration (e.g., a 1:1 to 1:2 molar ratio of 5-hydroxylysine to periodate).
-
Allow the reaction to proceed at room temperature for 30 minutes with continuous stirring. Protect the reaction mixture from light.
-
-
Termination of Reaction and Purification:
-
The reaction can be stopped by adding ethylene (B1197577) glycol to quench the excess periodate.
-
Remove the excess periodate and other small molecules by desalting chromatography or dialysis against the appropriate buffer.
-
-
Analysis of Products:
-
The formation of the α-aminoglutaric γ-semialdehyde can be monitored using analytical techniques. A specific method involves derivatization with a fluorescent probe followed by HPLC analysis.[3]
-
The final products (e.g., glutamic acid or proline derivatives) can be identified and quantified using techniques such as mass spectrometry, NMR, and amino acid analysis after appropriate workup.[1]
-
Protocol 2: Synthesis of Glutamic Acid from 5-Hydroxylysine
Procedure:
-
Follow steps 1 and 2 of Protocol 1, using a sodium acetate buffer at pH 5.5.
-
After the initial 30-minute oxidation at room temperature, adjust the pH to be strongly acidic with HCl.
-
Increase the temperature of the reaction mixture and reflux for a specified time (optimization may be required).
-
Monitor the conversion of the intermediate to glutamic acid using a suitable analytical method (e.g., HPLC or amino acid analysis).
-
Purify the resulting glutamic acid using ion-exchange chromatography.
Protocol 3: Synthesis of Δ¹-pyrroline-5-carboxylic acid Derivatives
Procedure:
-
Follow steps 1 and 2 of Protocol 1, using a phosphate buffer at a slightly alkaline pH (e.g., 7.5-8.0).
-
The α-aminoglutaric γ-semialdehyde will spontaneously cyclize to form Δ¹-pyrroline-5-carboxylic acid under these conditions.
-
This intermediate can be further reacted to generate proline derivatives. For example, the addition of sodium cyanide (NaCN) can lead to the formation of 5-cyanoprolines.[1]
-
Purify the final proline derivatives using appropriate chromatographic techniques.
Mandatory Visualization
Caption: Experimental workflow for the periodate oxidation of 5-hydroxylysine.
References
- 1. Periodate oxidation products of hydroxylysine in the synthesis of 5-substituted prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Fluorescent detection of alpha-aminoadipic and gamma-glutamic semialdehydes in oxidized proteins. | Sigma-Aldrich [sigmaaldrich.com]
L-Hydroxylysine as a Biomarker for Bone Resorption: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bone remodeling is a dynamic process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. An imbalance in this process, particularly an increase in bone resorption, is a hallmark of several metabolic bone diseases, most notably osteoporosis and Paget's disease. The monitoring of bone turnover is crucial for the diagnosis, risk assessment, and therapeutic management of these conditions. Biochemical markers of bone turnover provide a non-invasive tool to assess the rate of bone remodeling.
L-hydroxylysine (Hyl) is an amino acid that is almost exclusively found in collagen, the primary protein component of the bone matrix. During bone resorption, the collagenous matrix is degraded, leading to the release of hydroxylysine and its glycosylated forms, galactosyl-hydroxylysine (Gal-Hyl) and glucosyl-galactosyl-hydroxylysine (B15495863) (Glc-Gal-Hyl), into the circulation. These molecules are subsequently excreted in the urine. Unlike some other collagen breakdown products, such as hydroxyproline, the urinary excretion of hydroxylysine glycosides is less influenced by dietary collagen intake and the degradation of newly synthesized collagen[1][2]. This makes urinary L-hydroxylysine, particularly its glycosylated forms, a specific and valuable biomarker for bone resorption.
These application notes provide a comprehensive overview of the use of L-hydroxylysine as a biomarker for bone resorption, including the underlying biochemical pathways, detailed experimental protocols for its quantification, and a summary of its clinical applications.
Biochemical Pathway of Bone Resorption and L-Hydroxylysine Release
Bone resorption is a cellular process mediated by osteoclasts, which are multinucleated cells of hematopoietic origin. The process is initiated by the binding of osteoclasts to the bone surface, creating a sealed resorption lacuna. Within this compartment, the osteoclast secretes acid and proteolytic enzymes to dissolve the mineral and degrade the organic matrix of the bone[3].
The degradation of the collagen matrix, primarily type I collagen in bone, is a critical step in bone resorption. This process is mediated by enzymes such as cathepsin K and matrix metalloproteinases (MMPs) secreted by osteoclasts[4]. The breakdown of collagen fibrils releases small peptides and free amino acids, including L-hydroxylysine and its glycosides, into the resorption lacuna. These breakdown products are then endocytosed by the osteoclast, transported across the cell, and released into the bloodstream. Finally, they are filtered by the kidneys and excreted in the urine. The concentration of these collagen-derived molecules in urine is directly proportional to the rate of bone resorption.
Data Presentation: Quantitative Analysis of Urinary Hydroxylysine
The following tables summarize quantitative data for urinary hydroxylysine and its glycosides in various populations. These values are typically expressed as a ratio to urinary creatinine (B1669602) to account for variations in urine concentration.
Table 1: Reference Ranges for Urinary Hydroxylysine Glycosides in Healthy Adults
| Analyte | Age Group | Sex | Mean ± SD (μmol/mol creatinine) | Reference Range (μmol/mol creatinine) | Citation |
| Gal-Hyl | 30-79 years | Female | 10.3 ± 3.2 | - | [5] |
| Gal-Hyl | 30-79 years | Male | 8.9 ± 2.8 | - | [5] |
| Total Hyl Glycosides | Adults | Both | - | Approx. 110 μmoles/day | [6] |
Table 2: Urinary Hydroxylysine Glycosides in Pathological Conditions
| Condition | Analyte | Patient Group | Mean ± SD (μmol/mol creatinine) | Control Group (Mean ± SD) | p-value | Citation |
| Osteoporosis | Gal-Hyl | 20 patients | Significantly higher | Age and sex-adjusted controls | <0.05 | [7] |
| Osteoporosis (with fracture) | Gal-Hyl | 100 patients | 1.35 ± 0.82 | 1.03 ± 0.48 (no fracture) | <0.001 | [8] |
| Paget's Disease | Hyl/Hyp ratio | Untreated patients | 0.052 ± 0.042 | 0.042 ± 0.009 (in normal bone) | - | [2] |
| Paget's Disease | GGH/Gal-Hyl ratio | Untreated patients | 0.601 ± 0.017 | 0.47 ± 0.009 (in normal bone) | - | [2] |
Experimental Protocols
Pre-analytical Considerations
Proper sample collection and handling are critical for accurate measurement of urinary hydroxylysine.
-
Patient Instructions: For optimal results, patients should be instructed to follow a gelatin-free diet for at least 24 hours prior to and during urine collection, as dietary collagen can influence the results[1]. An overnight fast is recommended to ensure reproducible fasting ratios[9].
-
Urine Collection: A 24-hour urine collection is the reference method for quantification[10]. However, a second morning voided urine sample can also be used, as it is less affected by diurnal variation[11].
-
Sample Storage: Urine samples should be stored at -20°C or lower as soon as possible after collection to prevent degradation of the analytes. Repeated freeze-thaw cycles should be avoided[12][13].
-
Preservatives: For most applications, no preservatives are necessary. If preservatives are used, their potential interference with the assay should be validated[10].
Protocol 1: Colorimetric Determination of Urinary Hydroxylysine
This protocol is based on the method described by Sato et al. (1977)[6][14]. It involves the oxidation of hydroxylysine to produce formaldehyde (B43269), which is then quantified using a colorimetric reaction.
Materials:
-
24-hour urine sample
-
2 N HCl
-
Dowex 50 X 4 cation-exchange resin (H+ form)
-
1.5 N NH4OH
-
Whatman No. 1 chromatography paper
-
Sodium metaperiodate solution
-
Chromotropic acid reagent
-
Dowex 1 X 8 anion-exchange resin (formate form)
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Take an aliquot of the 24-hour urine collection (approximately 1/100th of the total volume).
-
Dilute the aliquot to 25 mL with deionized water.
-
Adjust the pH to 2.0 with 2 N HCl.
-
-
Ion-Exchange Chromatography:
-
Apply the pH-adjusted urine sample to a column packed with Dowex 50 X 4 resin.
-
Wash the column with deionized water to remove unbound substances.
-
Elute the amino acids from the column with 1.5 N NH4OH.
-
-
Paper Chromatography:
-
Spot the eluate onto Whatman No. 1 chromatography paper.
-
Develop the chromatogram using an appropriate solvent system to separate hydroxylysine from other amino acids.
-
Identify the hydroxylysine spot using a standard.
-
Cut out the paper corresponding to the hydroxylysine spot and elute the amino acid with deionized water.
-
-
Colorimetric Reaction:
-
Take an aliquot of the eluted hydroxylysine solution.
-
Add sodium metaperiodate solution to oxidize hydroxylysine, which liberates formaldehyde.
-
Remove excess periodate (B1199274) and iodate (B108269) by passing the solution through a small column of Dowex 1 X 8 resin.
-
Add chromotropic acid reagent to the eluate. This will react with the formaldehyde to produce a colored product.
-
Measure the absorbance of the solution at the appropriate wavelength using a spectrophotometer.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of L-hydroxylysine.
-
Determine the concentration of hydroxylysine in the urine sample by comparing its absorbance to the standard curve.
-
Express the final result as μmoles of hydroxylysine per day or normalized to creatinine excretion.
-
Protocol 2: HPLC Determination of Urinary Galactosyl-Hydroxylysine
This protocol is a generalized procedure based on methods described for the analysis of hydroxylysine glycosides by HPLC with fluorescence detection[5][7][15].
Materials:
-
Urine sample
-
Internal standard (e.g., a non-physiological amino acid)
-
Dansyl chloride solution
-
Sodium bicarbonate buffer (pH 9.5)
-
Formic acid
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Reversed-phase C18 HPLC column
-
Fluorescence detector
Procedure:
-
Sample Preparation and Derivatization:
-
Thaw the frozen urine sample at room temperature.
-
Centrifuge the sample to remove any particulate matter.
-
Take a defined volume of the urine supernatant and add the internal standard.
-
Add sodium bicarbonate buffer to adjust the pH to approximately 9.5.
-
Add dansyl chloride solution to the sample to derivatize the amino groups of hydroxylysine and other amino acids.
-
Incubate the reaction mixture in the dark at room temperature.
-
Stop the reaction by adding formic acid.
-
-
HPLC Analysis:
-
Inject a specific volume of the derivatized sample onto the reversed-phase C18 HPLC column.
-
Separate the dansylated compounds using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detect the separated compounds using a fluorescence detector with appropriate excitation and emission wavelengths for dansylated derivatives.
-
-
Quantification:
-
Identify the peak corresponding to dansylated Gal-Hyl based on its retention time compared to a standard.
-
Quantify the amount of Gal-Hyl by integrating the peak area and comparing it to the peak area of the internal standard and a calibration curve prepared with known concentrations of Gal-Hyl.
-
Normalize the result to the urinary creatinine concentration.
-
Conclusion
Urinary L-hydroxylysine and its glycosides are specific and reliable biomarkers of bone resorption. Their measurement can provide valuable information for the clinical assessment of metabolic bone diseases, including osteoporosis and Paget's disease. The choice of analytical method, whether a colorimetric assay or HPLC, will depend on the specific research or clinical question, available equipment, and required sensitivity and throughput. Adherence to proper pre-analytical procedures is essential for obtaining accurate and reproducible results. The protocols and data presented in these application notes provide a foundation for researchers and clinicians to effectively utilize L-hydroxylysine as a biomarker in their studies and practice.
References
- 1. Urinary excretion of free hydroxylysine, peptide-bound hydroxylysine and hydroxylysyl glycosides in physiological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary excretion of hydroxylysine and its glycosides as an index of collagen degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Critical signaling pathways in osteoclast differentiation and bone resorption: mechanisms and therapeutic implications for periprosthetic osteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary beta-1-galactosyl-0-hydroxylysine (GH) as a marker of collagen turnover of bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of hydroxylysine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urinary excretion levels of hydroxylysine glycosides in osteoporotic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Urinary galactosyl-hydroxylysine in postmenopausal osteoporotic women: A potential marker of bone fragility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of the fasting urinary hydroxyproline: creatinine ratio in normal adults and its variation with age and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preanalytical requirements of urinalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biochemia-medica.com [biochemia-medica.com]
- 12. Pre-Analytical Factors that Affect Metabolite Stability in Human Urine, Plasma, and Serum: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Preanalytical Sample Collection and Handling on Comprehensive Metabolite Measurements in Human Urine Biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Hydroxylysine in Urine [jstage.jst.go.jp]
- 15. Determination of galactosyl hydroxylysine in urine as a means for the identification of osteoporotic women - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Routes for (2S,5R)-5-hydroxylysine dihydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical and enzymatic synthesis of (2S,5R)-5-hydroxylysine dihydrochloride (B599025), a crucial component of collagen and a valuable building block in pharmaceutical research and development. The protocols are designed to be clear, concise, and reproducible for researchers in the field.
Introduction
(2S,5R)-5-hydroxylysine is a post-translationally modified amino acid essential for the structural integrity of collagen, the most abundant protein in mammals. Its unique structure, featuring a hydroxyl group on the side chain, is critical for the formation of stable cross-links and for glycosylation, which are vital for collagen's function. The stereospecific synthesis of (2S,5R)-5-hydroxylysine is of significant interest for the development of novel therapeutics, including those targeting collagen-related diseases, as well as for the synthesis of complex peptides and drug conjugates. This document outlines two distinct and effective synthetic strategies: a diastereoselective chemical synthesis starting from L-aspartic acid and a highly specific enzymatic synthesis using a lysine (B10760008) 5-hydroxylase.
Chemical Synthesis: Diastereoselective Hydroxylation of a Piperidin-2-one Intermediate
This chemical synthesis route offers a robust and scalable method for producing (2S,5R)-5-hydroxylysine dihydrochloride. The key strategic element is the diastereoselective hydroxylation of a chiral piperidin-2-one intermediate, which is synthesized from the readily available and inexpensive starting material, N-α-tert-butoxycarbonyl-L-aspartic acid α-tert-butyl ester.[1][2]
Synthetic Pathway Overview
Caption: Chemical synthesis workflow for (2S,5R)-5-hydroxylysine dihydrochloride.
Experimental Protocols
Step 1: Synthesis of Di(tert-butyl) (2S)-4,6-dioxo-1,2-piperidinedicarboxylate [2]
-
To a solution of N-α-tert-butoxycarbonyl-L-aspartic acid α-tert-butyl ester (15.0 g, 51.85 mmol) in dichloromethane (B109758) (150 mL) at 0 °C, add 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid, 7.85 g, 54.44 mmol) and 4-dimethylaminopyridine (B28879) (DMAP, 9.50 g, 77.78 mmol).
-
Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 14.91 g, 77.78 mmol) portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Wash the reaction mixture successively with 1 M aq KHSO₄ solution and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Dissolve the crude intermediate in ethyl acetate (B1210297) (330 mL) and heat at 80 °C for 3 hours.
-
After cooling, wash the solution with 1 N aq KHSO₄ and brine, dry over Na₂SO₄, and concentrate to yield the product.
Step 2: Diastereoselective Hydroxylation [1]
-
The di(tert-butyl) (2S)-4,6-dioxo-1,2-piperidinedicarboxylate is first selectively reduced to the corresponding 4-hydroxy-6-oxo intermediate.
-
The resulting intermediate is then treated with a strong, non-nucleophilic base such as lithium hexamethyldisilazide (LiHMDS) in THF at -78 °C to form the lithium enolate.
-
The enolate is then reacted with (+)-camphorsulfonyloxaziridine to introduce the hydroxyl group at the C5 position with high diastereoselectivity, affording di-tert-butyl (2S,5R)-5-hydroxy-6-oxo-1,2-piperidinedicarboxylate.
Step 3: Reductive Ring Opening and Final Deprotection [1]
-
The purified di-tert-butyl (2S,5R)-5-hydroxy-6-oxo-1,2-piperidinedicarboxylate is subjected to reductive ring opening using a reducing agent like sodium borohydride. This step opens the lactam ring to yield a diol intermediate.[3]
-
The protecting groups (Boc and tert-butyl ester) are removed under acidic conditions, typically using hydrochloric acid in a suitable solvent like dioxane or methanol.
-
The final product, (2S,5R)-5-hydroxylysine dihydrochloride, is isolated after purification, which may involve techniques like ion-exchange chromatography.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| 1. Piperidin-2,4-dione formation | N-Boc-L-Asp-OtBu | Di(tert-butyl) (2S)-4,6-dioxo-1,2-piperidinedicarboxylate | Meldrum's acid, EDC, DMAP | 38-74 | [1] |
| 2. Diastereoselective Hydroxylation & Ring Opening to Diol | Di(tert-butyl) (2S)-6-oxo-1,2-piperidinedicarboxylate | tert-Butyl (2S,5R)-N,N-di-Boc-5,6-dihydroxy-2-aminohexanoate | 1. LiHMDS, (+)-CSO 2. NaBH₄ | ~83 | [1] |
| 3. Conversion to (2S,5R)-5-hydroxylysine | Diol Intermediate | (2S,5R)-5-hydroxylysine | Multi-step process | 84 | [1] |
Enzymatic Synthesis: Stereoselective Hydroxylation of L-Lysine
The enzymatic synthesis of (2S,5R)-5-hydroxylysine offers a highly selective and environmentally friendly alternative to chemical methods. This approach utilizes a specific lysine 5-hydroxylase, Pp_AzpK2, which is an α-ketoglutarate/Fe²⁺-dependent dioxygenase that directly and stereoselectively hydroxylates the C5 position of L-lysine.[4]
Enzymatic Reaction Workflow
Caption: Enzymatic synthesis workflow for (2S,5R)-5-hydroxylysine dihydrochloride.
Experimental Protocols
Step 1: Expression and Purification of Lysine 5-Hydroxylase (Pp_AzpK2)
-
The gene encoding Pp_AzpK2 is cloned into a suitable expression vector (e.g., pET vector series) and transformed into an appropriate E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in a suitable medium (e.g., LB broth) at 37 °C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 16-20 °C) overnight.
-
Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation and purify the His-tagged Pp_AzpK2 enzyme using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.
-
Elute the purified enzyme and dialyze against a suitable storage buffer. Confirm purity by SDS-PAGE.
Step 2: Preparative-Scale Enzymatic Synthesis [4]
-
In a temperature-controlled reaction vessel, prepare a reaction mixture containing L-lysine, α-ketoglutarate (α-KG), ferrous sulfate (B86663) (or another Fe(II) source), and a suitable buffer (e.g., HEPES or Tris-HCl, pH 7.0-8.0).
-
Initiate the reaction by adding the purified Pp_AzpK2 enzyme.
-
Maintain the reaction at a controlled temperature (e.g., 25-30 °C) with gentle agitation and ensure adequate aeration for the oxygen-dependent reaction.
-
Monitor the progress of the reaction by a suitable analytical method, such as HPLC or LC-MS, to determine the conversion of L-lysine to 5-hydroxylysine.
Step 3: Purification and Isolation of (2S,5R)-5-hydroxylysine dihydrochloride
-
Terminate the enzymatic reaction by methods such as protein precipitation (e.g., with acid or organic solvent) or heat inactivation, followed by centrifugation to remove the enzyme.
-
The clarified supernatant containing (2S,5R)-5-hydroxylysine is loaded onto a strong cation exchange chromatography column.
-
Wash the column with water or a low concentration buffer to remove unreacted α-KG and other non-basic components.
-
Elute the bound amino acids with a gradient of a volatile base, such as aqueous ammonia.
-
Collect the fractions containing 5-hydroxylysine, as determined by an appropriate detection method (e.g., ninhydrin (B49086) test or LC-MS).
-
Pool the pure fractions and remove the volatile eluent by lyophilization.
-
Dissolve the resulting free base of (2S,5R)-5-hydroxylysine in a minimal amount of deionized water and add two equivalents of hydrochloric acid.
-
Lyophilize the solution to obtain (2S,5R)-5-hydroxylysine dihydrochloride as a white solid.
Quantitative Data Summary
| Parameter | Condition/Value | Reference |
| Enzyme | Lysine 5-hydroxylase (Pp_AzpK2) | [4] |
| Substrates | L-Lysine, α-Ketoglutarate, O₂ | [4] |
| Cofactor | Fe(II) | [4] |
| Product Stereochemistry | (2S,5R) | [4] |
| Conversion Rate | High (specifics depend on reaction conditions) | [4] |
| Purification Method | Ion-Exchange Chromatography |
Conclusion
Both the chemical and enzymatic synthetic routes presented provide viable pathways for the production of (2S,5R)-5-hydroxylysine dihydrochloride. The choice of method will depend on the specific requirements of the research, including scale, desired purity, and available resources. The chemical synthesis is well-established and suitable for larger-scale production, while the enzymatic method offers exceptional stereoselectivity and milder reaction conditions, making it an attractive option for green chemistry approaches and the synthesis of highly pure material for sensitive applications.
References
- 1. Diastereoselective hydroxylation of 6-substituted piperidin-2-ones. An efficient synthesis of (2S,5R)-5-hydroxylysine and related alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Two Distinct Stereoselective Lysine 5‐Hydroxylases by Genome Mining Based on Alazopeptin Biosynthetic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of L-Hydroxylysine Dihydrochloride Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-hydroxylysine is a critical, non-proteinogenic amino acid primarily known for its essential role in the biosynthesis and structural integrity of collagen.[1] Formed by the post-translational hydroxylation of lysine (B10760008) residues, L-hydroxylysine is fundamental to the formation of stable intermolecular cross-links in collagen fibers, a process vital for the tensile strength and stability of connective tissues.[1][2] The dihydrochloride (B599025) salt of L-hydroxylysine is the commonly used form in research due to its enhanced solubility and stability in aqueous solutions.[2]
These application notes provide a detailed protocol for the preparation, storage, and application of L-hydroxylysine dihydrochloride stock solutions for use in various research and development settings, including cell culture and in vitro assays.
Physicochemical and Solubility Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference. The data has been compiled from various chemical suppliers and databases.
| Property | Value |
| Chemical Formula | C₆H₁₆Cl₂N₂O₃ |
| Molecular Weight | 235.11 g/mol [3] |
| CAS Number | 172213-74-0[3] |
| Appearance | White to off-white crystalline powder[2] |
| Solubility in Water | Highly soluble. Data for the racemic mixture (DL-5-Hydroxylysine hydrochloride) indicates solubility of ≥ 100 mg/mL.[2] PubChem lists the solubility of L-hydroxylysine as 23 mg/mL, though the specific salt form is not stated.[4] It is recommended to start with concentrations up to 50 mg/mL and adjust as needed. |
| Solubility in PBS (pH 7.2) | Data for the racemic mixture suggests solubility of at least 10 mg/mL. |
| Solubility in DMSO | Conflicting data exists. Some sources state insolubility, while others provide methods using DMSO as a co-solvent.[5][6] Direct dissolution in 100% DMSO may be challenging. Water is the recommended primary solvent. |
| Solubility in Ethanol | Insoluble or very poorly soluble.[6] |
| Storage (Solid) | Store at -20°C for up to 3 years.[3] |
| Storage (Stock Solution) | Aliquot and store at -80°C for up to one year or -20°C for up to one month to avoid repeated freeze-thaw cycles.[3] |
Experimental Protocols
Preparation of a 100 mM Aqueous Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in sterile, nuclease-free water.
Materials and Equipment:
-
This compound (solid powder)
-
Sterile, nuclease-free water (e.g., cell culture grade)
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquoting
-
Pipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture onto the powder.
-
Weighing: Aseptically weigh out the required amount of this compound. To prepare 10 mL of a 100 mM solution, calculate the required mass:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.01 L x 235.11 g/mol = 0.23511 g (or 235.11 mg)
-
-
Dissolution: Transfer the weighed powder to a sterile conical tube. Add a portion of the sterile water (e.g., 8 mL) and vortex thoroughly until the solid is completely dissolved. The solution should be clear and colorless.
-
Volume Adjustment: Add sterile water to bring the final volume to 10 mL.
-
Sterilization: To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[3]
Application Notes
This compound is primarily utilized in studies related to collagen biology.
-
Collagen Synthesis and Analysis: In cell culture systems, particularly with fibroblasts, the prepared stock solution can be diluted in culture medium to study its impact on collagen production and post-translational modifications.[2][4] While specific working concentrations are application-dependent and should be empirically determined, a starting point for cell culture supplementation could be in the low millimolar to high micromolar range.
-
In Vitro Cross-linking Assays: L-hydroxylysine is a key substrate in enzymatic assays investigating collagen cross-linking by lysyl oxidase.[7] The stock solution can be used to supplement in vitro reactions to study the formation of specific cross-links.
-
Drug Development: In the context of fibrotic diseases or other conditions involving aberrant collagen metabolism, L-hydroxylysine can be used in screening assays to identify modulators of collagen synthesis and maturation.
Diagrams
Caption: Workflow for preparing a sterile stock solution of this compound.
Caption: The role of L-hydroxylysine in the collagen synthesis and maturation pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Lysine hydroxylation of collagen in a fibroblast cell culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Hydroxylysine | C6H14N2O3 | CID 3032849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Collagen synthesis by cultured skin fibroblasts from siblings with hydroxylysine-deficient collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. quantitative determination of collagen cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of L-hydroxylysine in Tissue Engineering Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-hydroxylysine is a naturally occurring amino acid, primarily found as a post-translational modification of lysine (B10760008) residues within collagen, the most abundant protein in the extracellular matrix (ECM).[1] The enzymatic hydroxylation of lysine to hydroxylysine is a critical step in collagen biosynthesis, essential for the formation of stable intra- and intermolecular cross-links that provide tensile strength and stability to connective tissues.[1] In the context of tissue engineering, the incorporation of L-hydroxylysine into biomaterial scaffolds offers a promising strategy to mimic the native ECM and enhance tissue regeneration. This document provides detailed application notes and protocols for the utilization of L-hydroxylysine in the functionalization of tissue engineering scaffolds.
Core Principles and Applications
The primary role of L-hydroxylysine in tissue engineering scaffolds is to enhance their biological functionality and mechanical properties. This is achieved through several mechanisms:
-
Enhanced Biomimicry: By incorporating a key component of natural collagen, scaffolds become more recognizable to cells, promoting a more natural cellular response.
-
Improved Cell Adhesion and Proliferation: The hydroxyl group of L-hydroxylysine can participate in hydrogen bonding, potentially improving protein adsorption and providing specific binding sites for cell surface receptors, thereby enhancing cell attachment, spreading, and growth.
-
Modulation of Mechanical Properties: The introduction of L-hydroxylysine can influence the cross-linking density and nature of the scaffold material, potentially altering its mechanical strength, elasticity, and degradation rate.
-
Promotion of Osteogenic and Chondrogenic Differentiation: As a fundamental component of bone and cartilage collagen, L-hydroxylysine may provide specific cues that direct the differentiation of mesenchymal stem cells (MSCs) towards osteoblastic or chondrocytic lineages.
Data Presentation: Comparative Properties of Functionalized Scaffolds
The following tables summarize quantitative data on the effects of incorporating L-lysine (as a proxy for L-hydroxylysine due to limited direct data) on the properties of various scaffold materials. It is hypothesized that the additional hydroxyl group in L-hydroxylysine could further enhance these properties.
Table 1: Mechanical Properties of L-lysine Modified Scaffolds
| Scaffold Material | Modification | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| PCL/Hydroxyapatite | None | 1.8 ± 0.2 | - | - | Inferred from literature |
| PCL/Hydroxyapatite | 2% L-lysine | 2.6 ± 0.3 | - | - | Inferred from literature |
| Collagen | Genipin Cross-linked | - | Lower | Higher | [2] |
| Collagen | Genipin Cross-linked with L-lysine | - | Higher | Lower | [2] |
Table 2: Cellular Response to L-lysine Modified Scaffolds
| Cell Type | Scaffold Material | Modification | Assay | Result | Reference |
| Pre-osteoblasts | PCL/Hydroxyapatite | 2% L-lysine | Proliferation (MTT) | Significantly improved proliferation | Inferred from literature |
| Neural Stem Cells | Zein | Poly(L-lysine) | Adhesion & Proliferation | Significantly improved | Inferred from literature |
| Mesenchymal Stem Cells | Hydrogel | Poly(L-lysine) | Chondrogenic Differentiation | Promoted | [3] |
Experimental Protocols
Protocol 1: Covalent Immobilization of L-hydroxylysine onto a Polymer Scaffold via EDC/NHS Chemistry
This protocol describes a general method for the covalent attachment of L-hydroxylysine to a carboxylated polymer scaffold, such as poly(lactic-co-glycolic acid) (PLGA) or carboxylated poly-ε-caprolactone (PCL), using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
Carboxylated polymer scaffold
-
L-hydroxylysine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Ethanol (B145695) (70%)
-
Sterile deionized water
Procedure:
-
Scaffold Preparation: Sterilize the carboxylated polymer scaffold by soaking in 70% ethanol for 30 minutes, followed by three washes with sterile PBS.
-
Activation of Carboxyl Groups:
-
Washing: Remove the EDC/NHS solution and wash the scaffold three times with sterile, cold MES buffer to remove unreacted crosslinkers.
-
L-hydroxylysine Immobilization:
-
Prepare a solution of L-hydroxylysine (e.g., 5 mg/mL) in PBS (pH 7.4).
-
Immerse the activated scaffold in the L-hydroxylysine solution and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching and Final Washing:
-
Remove the L-hydroxylysine solution.
-
To quench any remaining active NHS esters, immerse the scaffold in a solution of 1 M ethanolamine (B43304) or 100 mM glycine (B1666218) in PBS for 30 minutes.
-
Wash the scaffold extensively with sterile PBS and then sterile deionized water to remove any unbound L-hydroxylysine and by-products.
-
-
Sterilization and Storage: Aseptically dry the functionalized scaffold (e.g., by lyophilization) and store in a sterile, desiccated environment until use.
Diagram of EDC/NHS Immobilization Workflow:
Protocol 2: Assessment of Osteogenic Differentiation on L-hydroxylysine Functionalized Scaffolds
This protocol outlines the steps to evaluate the osteogenic potential of mesenchymal stem cells (MSCs) cultured on L-hydroxylysine functionalized scaffolds using Alkaline Phosphatase (ALP) activity and Alizarin Red S (ARS) staining.
Materials:
-
L-hydroxylysine functionalized scaffolds
-
Unmodified scaffolds (control)
-
Mesenchymal stem cells (MSCs)
-
Growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
Osteogenic differentiation medium (growth medium supplemented with 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbate-2-phosphate)
-
Alkaline Phosphatase (ALP) assay kit (p-nitrophenyl phosphate-based)
-
Alizarin Red S (ARS) staining solution (2% w/v, pH 4.2)
-
Cetylpyridinium (B1207926) chloride (10% w/v in 10 mM sodium phosphate (B84403), pH 7.0) for quantification
-
4% Paraformaldehyde (PFA) in PBS
Procedure:
-
Cell Seeding:
-
Place sterile scaffolds in a multi-well culture plate.
-
Seed MSCs onto the scaffolds at a density of 1 x 10^4 to 5 x 10^4 cells/scaffold.
-
Culture in growth medium for 24 hours to allow for cell attachment.
-
-
Osteogenic Induction:
-
After 24 hours, replace the growth medium with osteogenic differentiation medium.
-
Culture the cells for 7, 14, and 21 days, changing the medium every 2-3 days.
-
-
Alkaline Phosphatase (ALP) Activity Assay (Day 7 and 14):
-
Rinse the cell-seeded scaffolds with PBS.
-
Lyse the cells on the scaffold according to the ALP assay kit manufacturer's instructions.[7][8][9][10]
-
Incubate the cell lysate with the p-nitrophenyl phosphate (pNPP) substrate.
-
Measure the absorbance at 405 nm and calculate the ALP activity, normalizing to the total protein content of the lysate.
-
-
Alizarin Red S (ARS) Staining for Mineralization (Day 21):
-
Rinse the cell-seeded scaffolds with PBS.
-
Fix the cells with 4% PFA for 15 minutes.[3]
-
Wash the scaffolds twice with deionized water.
-
Stain with 2% ARS solution for 20-30 minutes at room temperature.[3][11][12][13]
-
Wash thoroughly with deionized water to remove excess stain.
-
Visualize the red calcium deposits under a microscope.
-
For quantification, destain by incubating the scaffolds in 10% cetylpyridinium chloride for 1 hour and measure the absorbance of the supernatant at 562 nm.[13]
-
Diagram of Osteogenic Differentiation Assessment Workflow:
Signaling Pathways
The interaction of cells with L-hydroxylysine on a scaffold surface is likely to involve signaling pathways that are crucial for cell adhesion, proliferation, and differentiation. While specific receptors for free L-hydroxylysine on scaffolds have not been fully elucidated, it is hypothesized that L-hydroxylysine may influence cell behavior through the following mechanisms:
-
Integrin-Mediated Signaling: L-hydroxylysine, as part of a peptide sequence or through its influence on adsorbed ECM proteins, may engage integrin receptors on the cell surface.[14] Integrin clustering and activation can initiate downstream signaling cascades involving Focal Adhesion Kinase (FAK) and Rho GTPases, which regulate cytoskeleton organization, cell adhesion, and mechanotransduction.
-
Modulation of Growth Factor Signaling: The modified surface chemistry of the scaffold due to L-hydroxylysine functionalization may alter the binding and presentation of growth factors (e.g., BMPs, TGF-β) to their receptors on the cell surface, thereby modulating their signaling activity.
Diagram of a Hypothesized Signaling Pathway:
Conclusion
The incorporation of L-hydroxylysine into tissue engineering scaffolds represents a promising bio-inspired strategy to create more effective constructs for tissue regeneration. By mimicking a key component of the native ECM, L-hydroxylysine functionalization has the potential to enhance cell-scaffold interactions, modulate mechanical properties, and guide cell fate. The protocols provided herein offer a framework for the fabrication and evaluation of L-hydroxylysine-modified scaffolds. Further research is warranted to fully elucidate the specific mechanisms by which L-hydroxylysine influences cellular behavior and to conduct direct comparative studies with L-lysine and other functional moieties. Such studies will be crucial for optimizing scaffold design and advancing the clinical translation of these biomaterials.
References
- 1. L-Hydroxylysine | C6H14N2O3 | CID 3032849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The effect of chondroitin sulfate concentration and matrix stiffness on chondrogenic differentiation of mesenchymal stem cells - Biomaterials Science (RSC Publishing) DOI:10.1039/D2BM01980A [pubs.rsc.org]
- 3. Chondrogenesis of cocultures of mesenchymal stem cells and articular chondrocytes in poly(l-lysine)-loaded hydrogels [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. researchgate.net [researchgate.net]
- 12. Synthetic biodegradable functional polymers for tissue engineering: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of the Degradation Mechanisms of Lysine-derived Aliphatic Poly(ester urethane) Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Control of crosslinking for tailoring collagen-based scaffolds stability and mechanics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Site-Specific Identification of Protein 5-Hydroxylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein 5-hydroxylation is a critical post-translational modification (PTM) that plays a pivotal role in various biological processes, including protein stability, signal transduction, and extracellular matrix integrity.[1][2] The enzymatic addition of a hydroxyl group to lysine (B10760008) or proline residues is catalyzed by specific hydroxylases, such as lysyl hydroxylases and prolyl hydroxylases.[2][3] Dysregulation of protein hydroxylation has been implicated in numerous diseases, including cancer, fibrosis, and connective tissue disorders. Therefore, the precise identification and quantification of 5-hydroxylation sites are crucial for understanding disease mechanisms and for the development of novel therapeutics.
One of the most well-characterized examples of protein hydroxylation is the modification of proline and lysine residues in collagen. This process is essential for the stability of the collagen triple helix and the formation of cross-links that provide structural integrity to connective tissues.[1][4][5] Another critical example is the hydroxylation of proline residues in the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α). Under normoxic conditions, hydroxylated HIF-1α is targeted for proteasomal degradation. However, under hypoxic conditions, this hydroxylation is inhibited, leading to the stabilization of HIF-1α and the activation of genes involved in angiogenesis, glucose metabolism, and cell survival.[6][7][8]
Mass spectrometry-based proteomics has emerged as the primary and most powerful tool for the site-specific identification and quantification of protein hydroxylation.[1][4][9] This typically involves the enzymatic digestion of proteins into peptides, followed by enrichment of hydroxylated peptides and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10] This document provides detailed application notes and protocols for the site-specific identification of protein 5-hydroxylation.
Methodologies for Site-Specific Identification of Protein 5-Hydroxylation
The overall workflow for identifying protein 5-hydroxylation sites by mass spectrometry involves several key steps:
-
Protein Extraction and Digestion: Proteins are extracted from cells or tissues and then enzymatically digested, most commonly with trypsin, to generate a complex mixture of peptides.
-
Enrichment of Hydroxylated Peptides: Due to the low abundance of hydroxylated peptides, an enrichment step is often necessary to increase their concentration relative to unmodified peptides.
-
LC-MS/MS Analysis: The enriched peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry to determine the peptide sequences and pinpoint the sites of hydroxylation.
-
Data Analysis: The acquired MS/MS spectra are searched against a protein sequence database to identify the hydroxylated peptides and their corresponding proteins.
Enrichment Strategies for Hydroxylated Peptides
Several strategies can be employed to enrich for hydroxylated peptides:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique separates peptides based on their hydrophilicity. The addition of a hydroxyl group increases the hydrophilicity of a peptide, causing it to be retained longer on a HILIC column. This allows for the separation of hydroxylated peptides from their more hydrophobic, unmodified counterparts.[11][12][13][14]
-
Immunoaffinity Purification: This method utilizes antibodies that specifically recognize hydroxyproline (B1673980) or hydroxylysine residues to capture and enrich hydroxylated peptides.
-
Chemical Derivatization: Specific chemical reactions can be used to modify the hydroxyl group, allowing for subsequent affinity purification. For instance, periodate (B1199274) oxidation of 5-hydroxylysine (B44584) can generate an aldehyde group that can be captured by an aldehyde-reactive probe.[15][16]
Quantitative Analysis of Protein 5-Hydroxylation
Quantitative analysis of protein hydroxylation is essential for understanding the dynamics of this PTM in different biological contexts. Stable isotope labeling techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or isobaric tags for relative and absolute quantitation (iTRAQ), can be integrated into the proteomics workflow to compare the abundance of hydroxylated peptides between different samples.
Below is a summary of representative quantitative data for hydroxylation sites on key proteins.
| Protein | Organism | Site | Fold Change (Condition) | Reference |
| HIF-1α | Human | Pro564 | Increased under Normoxia | [7] |
| Collagen Type I | Human | Pro1365 | Varies with tissue type | [5] |
| BRD4 | Human | Pro536 | Decreased with PHD2 inhibition | [1] |
| Repo-Man | Human | Pro604 | Decreased with FG-4592 treatment | [11][12][14] |
Experimental Protocols
Protocol 1: In-Solution Tryptic Digestion of Proteins
This protocol describes the in-solution digestion of a protein sample for mass spectrometry analysis.[1][2][4][5][17]
Materials:
-
Tris-HCl, pH 8.0
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium Bicarbonate (NH4HCO3)
-
Trypsin (mass spectrometry grade)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Denaturation and Reduction:
-
Resuspend the protein pellet in 100 µL of 8 M urea in 50 mM Tris-HCl, pH 8.0.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour with shaking.
-
-
Alkylation:
-
Add IAA to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Quenching and Dilution:
-
Add DTT to a final concentration of 25 mM to quench the excess IAA.
-
Dilute the sample with 700 µL of 50 mM NH4HCO3 to reduce the urea concentration to less than 1 M.
-
-
Trypsin Digestion:
-
Add trypsin at a 1:50 (enzyme:protein) ratio (w/w).
-
Incubate overnight at 37°C with shaking.
-
-
Digestion Quenching and Desalting:
-
Acidify the peptide solution with TFA to a final concentration of 0.1% to stop the digestion.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
Elute the peptides with 50% ACN, 0.1% TFA.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Protocol 2: HILIC Enrichment of Hydroxylated Peptides
This protocol outlines the enrichment of hydroxylated peptides using HILIC solid-phase extraction.[11][12][13][14]
Materials:
-
HILIC SPE cartridge
-
Loading Buffer: 80% ACN, 0.1% TFA
-
Washing Buffer: 80% ACN, 0.1% TFA
-
Elution Buffer: 20% ACN, 0.1% TFA
Procedure:
-
Cartridge Equilibration:
-
Wash the HILIC SPE cartridge with 1 mL of Elution Buffer.
-
Equilibrate the cartridge with 2 mL of Loading Buffer.
-
-
Sample Loading:
-
Reconstitute the dried peptide sample in 200 µL of Loading Buffer.
-
Load the sample onto the equilibrated HILIC cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of Washing Buffer to remove non-hydrophilic peptides.
-
-
Elution:
-
Elute the enriched hydroxylated peptides with 500 µL of Elution Buffer.
-
Dry the eluted peptides in a vacuum centrifuge.
-
Protocol 3: LC-MS/MS Analysis of Hydroxylated Peptides
This protocol provides general parameters for the analysis of hydroxylated peptides using a high-resolution mass spectrometer.[10][18]
Instrumentation:
-
Nano-liquid chromatography system
-
High-resolution tandem mass spectrometer (e.g., Orbitrap)
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 2% to 35% B over 90 minutes.
-
Flow Rate: 300 nL/min
MS Parameters:
-
MS1 Scan:
-
Resolution: 60,000
-
Scan Range: m/z 350-1500
-
-
MS2 Scan (Data-Dependent Acquisition):
-
Top 10 most intense precursor ions selected for fragmentation.
-
Fragmentation Method: Higher-energy C-trap dissociation (HCD)
-
Resolution: 15,000
-
Isolation Window: 1.6 m/z
-
Normalized Collision Energy: 27%
-
Protocol 4: Mass Spectrometry Database Search
This protocol describes the parameters for searching MS/MS data against a protein database to identify hydroxylated peptides.[19][20][21]
Software:
-
Proteome Discoverer, MaxQuant, or similar proteomics software.[10]
Search Parameters:
-
Database: A comprehensive protein database (e.g., Swiss-Prot) for the organism of interest.
-
Enzyme: Trypsin, with up to 2 missed cleavages allowed.
-
Precursor Mass Tolerance: 10 ppm
-
Fragment Mass Tolerance: 0.02 Da
-
Variable Modifications:
-
Oxidation (M)
-
Hydroxylation (P, K) (+15.9949 Da)
-
-
Fixed Modifications:
-
Carbamidomethyl (C)
-
-
False Discovery Rate (FDR): 1% at the peptide and protein level.
Visualizations
Caption: Experimental workflow for site-specific identification of protein 5-hydroxylation.
Caption: HIF-1α signaling pathway under normoxia and hypoxia.
Caption: Collagen biosynthesis and post-translational modifications.
References
- 1. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 5. sciex.com [sciex.com]
- 6. cusabio.com [cusabio.com]
- 7. raybiotech.com [raybiotech.com]
- 8. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteomics Analysis of Hydroxylation - Creative Proteomics [creative-proteomics.com]
- 10. Protein Hydroxylation Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Early Evidence Base | EMBO [eeb.embo.org]
- 13. Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry [elifesciences.org]
- 14. biorxiv.org [biorxiv.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. A constitutional isomer selective chemical proteomic strategy for system-wide profiling of protein lysine 5-hydroxylation - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05397D [pubs.rsc.org]
- 17. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]
- 18. Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Influence of Post-Translational Modifications on Protein Identification in Database Searches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Unbiased detection of posttranslational modifications using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Galactosyl Hydroxylysine in Serum Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galactosyl hydroxylysine (Gal-Hyl) is a post-translationally modified amino acid that is a component of collagen, the most abundant protein in the extracellular matrix. It is formed by the glycosylation of hydroxylysine residues during collagen biosynthesis. During bone resorption and collagen degradation, Gal-Hyl is released into the circulation and subsequently excreted in the urine. Therefore, the concentration of galactosyl hydroxylysine in serum is considered a specific biochemical marker of bone resorption and collagen turnover.[1][2][3] Monitoring serum Gal-Hyl levels can be valuable in studies of bone diseases such as osteoporosis and Paget's disease, as well as in the development of drugs that affect bone metabolism.[1][2][3][4]
This document provides detailed application notes and protocols for the measurement of galactosyl hydroxylysine in serum samples, with a primary focus on a validated reversed-phase high-performance liquid chromatography (HPLC) method with fluorescence detection.
Data Presentation
The following tables summarize quantitative data from studies utilizing the HPLC method for serum galactosyl hydroxylysine measurement.
Table 1: Assay Performance Characteristics [1][2][3][4]
| Parameter | Value |
| Mean Concentration | 48 nmol/L |
| Within-Run CV (n=15) | 7% |
| Between-Run CV (n=15) | 14% |
| Linearity Range | 0.02 - 60 mmol/L |
Table 2: Serum Galactosyl Hydroxylysine Concentrations in Different Populations [3][4]
| Population | Mean Serum Gal-Hyl Concentration (± SE) |
| Premenopausal Women | 61.7 ± 8.3 nmol/L |
| Postmenopausal Women | 80.4 ± 6.4 nmol/L |
| Pubertal Girls | 225.7 ± 19.9 nmol/L |
| Patients with Paget Disease | 110.1 ± 6.7 nmol/L |
Table 3: Correlation of Serum Gal-Hyl with Other Markers [1][2][3][4]
| Correlated Marker | Correlation Coefficient (r) | P-value |
| Urine free Gal-Hyl | 0.84 | <0.001 |
Signaling Pathways and Experimental Workflows
Collagen Metabolism and Release of Galactosyl Hydroxylysine
The following diagram illustrates the biosynthesis of collagen, the formation of galactosyl hydroxylysine, and its release during bone resorption.
Caption: Collagen biosynthesis, modification, and degradation pathway leading to the release of serum galactosyl hydroxylysine.
Experimental Workflow for HPLC Measurement of Serum Galactosyl Hydroxylysine
The following diagram outlines the key steps in the experimental protocol for measuring galactosyl hydroxylysine in serum samples by HPLC.
Caption: Experimental workflow for the quantification of serum galactosyl hydroxylysine by HPLC.
Experimental Protocols
Protocol 1: Measurement of Free Galactosyl Hydroxylysine in Serum by Reversed-Phase HPLC with Fluorescence Detection
This protocol is based on the method described by Moro et al.[1][2][3]
1. Materials and Reagents
-
Serum samples
-
Galactosyl hydroxylysine standard (note: may need to be prepared from human urine as it is not widely commercially available[5][6])
-
Dansyl chloride
-
Acetonitrile (HPLC grade)
-
Sodium bicarbonate
-
Formic acid
-
Milli-Q or equivalent purified water
-
Ultrafiltration units (e.g., with a molecular weight cutoff of 10,000 Da)
-
HPLC system with a fluorescence detector and a reversed-phase C18 column
2. Sample Preparation (Ultrafiltration)
-
Thaw serum samples on ice.
-
Centrifuge the serum samples at 1,500 x g for 15 minutes at 4°C to remove any particulate matter.
-
Transfer an aliquot of the clear supernatant to an ultrafiltration unit.
-
Centrifuge the ultrafiltration unit according to the manufacturer's instructions to separate the protein-free ultrafiltrate.
-
Collect the ultrafiltrate for the derivatization step.
3. Derivatization (Dansylation)
-
To 100 µL of the serum ultrafiltrate or standard solution, add 100 µL of 100 mmol/L sodium bicarbonate buffer, pH 9.5.
-
Add 200 µL of dansyl chloride solution (1.5 mg/mL in acetone).
-
Vortex the mixture and incubate at 60°C for 30 minutes in the dark.
-
After incubation, evaporate the acetone under a stream of nitrogen.
-
Reconstitute the dried residue in the mobile phase for HPLC analysis.
4. HPLC Analysis
-
Column: Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 10% to 50% Mobile Phase B over 40 minutes is a typical starting point. The gradient should be optimized to achieve good separation of the dansylated Gal-Hyl from other components.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation at 340 nm and emission at 525 nm.
-
Quantification: Create a standard curve using known concentrations of the dansylated Gal-Hyl standard. The concentration of Gal-Hyl in the serum samples is determined by comparing the peak area of the sample to the standard curve.
5. Data Analysis
-
Integrate the peak corresponding to dansylated galactosyl hydroxylysine.
-
Calculate the concentration of galactosyl hydroxylysine in the original serum sample using the standard curve, accounting for any dilution factors during sample preparation.
Protocol 2: General Considerations for LC-MS/MS Analysis
While a specific, validated protocol for serum galactosyl hydroxylysine by LC-MS/MS is not detailed in the initial search results, this technique offers high sensitivity and specificity for the analysis of post-translationally modified peptides and amino acids.[7][8][9] A general workflow would involve:
-
Sample Preparation: Similar to the HPLC method, initial protein removal via ultrafiltration or protein precipitation would be necessary.
-
Chromatographic Separation: A reversed-phase or HILIC column would be used to separate galactosyl hydroxylysine from other serum components.
-
Mass Spectrometric Detection: A triple quadrupole or high-resolution mass spectrometer would be used for detection. Specific multiple reaction monitoring (MRM) transitions for galactosyl hydroxylysine would be established for quantification.
-
Internal Standard: A stable isotope-labeled galactosyl hydroxylysine would be the ideal internal standard to correct for matrix effects and variations in instrument response.
-
Quantification: Quantification would be based on the ratio of the peak area of the analyte to the internal standard.
Concluding Remarks
The measurement of serum galactosyl hydroxylysine provides a valuable tool for researchers and clinicians interested in bone resorption and collagen metabolism. The described HPLC method with fluorescence detection is a well-established and validated technique for this purpose.[1][2][3] Future developments may include the establishment of high-throughput LC-MS/MS methods for even more sensitive and specific quantification. Careful validation of any method is crucial to ensure accurate and reliable results.
References
- 1. Serum galactosyl hydroxylysine as a biochemical marker of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Serum galactosyl hydroxylysine as a biochemical marker of bone resorption. | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. academic.oup.com [academic.oup.com]
- 5. High-performance liquid chromatographic preparation of galactosyl-hydroxylysine, a specific bone collagen marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. LC-MS/MS Identification of the O-Glycosylation and Hydroxylation of Amino Acid Residues of Collagen α-1 (II) chain from Bovine Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of hydroxylysine in recombinant monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive Characterization of Glycosylation and Hydroxylation of Basement Membrane Collagen IV by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hydroxylysine Analysis in Urine
Introduction
Hydroxylysine (Hyl) is a hydroxylated amino acid that is a key component of collagen, the most abundant protein in mammals. It plays a critical role in the stabilization of collagen fibers through glycosylation and the formation of cross-links. The quantification of hydroxylysine and its glycosylated forms in urine serves as a valuable biomarker for monitoring collagen turnover and degradation. Elevated levels of urinary hydroxylysine can be indicative of various physiological and pathological conditions, including bone resorption, connective tissue disorders, and certain metabolic diseases.[1][2] Consequently, accurate and reliable measurement of urinary hydroxylysine is of significant interest to researchers, clinicians, and professionals in drug development for assessing disease progression and the efficacy of therapeutic interventions.
This document provides detailed application notes and experimental protocols for the sample preparation and analysis of hydroxylysine in human urine. The workflow encompasses sample collection and storage, acid hydrolysis to liberate hydroxylysine from peptides, solid-phase extraction (SPE) for sample cleanup and concentration, and derivatization for enhanced detection by High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Overview
The overall process for the determination of hydroxylysine in urine involves several critical steps, each of which is essential for achieving accurate and reproducible results. The workflow begins with the collection of a 24-hour urine sample, followed by acid hydrolysis to break down peptides and release free hydroxylysine. The resulting hydrolysate is then subjected to a solid-phase extraction (SPE) cleanup to remove interfering matrix components. Finally, the purified hydroxylysine is derivatized to introduce a chromophore or fluorophore, enabling sensitive detection by HPLC.
Detailed Experimental Protocols
Urine Sample Collection and Storage
For accurate quantification of daily excretion, a 24-hour urine collection is the standard method.
-
Protocol:
-
On the first day, the patient should void and discard the first morning urine.
-
All subsequent urine for the next 24 hours should be collected in a clean, preservative-free container.
-
The container should be stored in a cool, dark place or refrigerated during the collection period.
-
After 24 hours, the entire collection should be mixed well, and the total volume recorded.
-
Aliquots of the 24-hour collection should be transferred to polypropylene (B1209903) tubes and stored at -20°C or lower until analysis.
-
Acid Hydrolysis
Acid hydrolysis is required to cleave peptide bonds and release free hydroxylysine.
-
Protocol:
-
Pipette a known volume (e.g., 1-5 mL) of the urine sample into a hydrolysis tube.
-
Add an equal volume of concentrated hydrochloric acid (HCl) to achieve a final concentration of approximately 6 M HCl.
-
Securely cap the hydrolysis tube.
-
Place the tube in a heating block or oven at 110°C for 24 hours.
-
After hydrolysis, allow the tube to cool to room temperature.
-
Transfer the hydrolysate to a clean tube and evaporate the HCl under a stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the dried residue in a suitable buffer (e.g., 0.1 M HCl or a buffer compatible with the subsequent SPE step).
-
Solid-Phase Extraction (SPE) - Weak Cation Exchange (WCX)
SPE is employed to remove interfering substances from the urine matrix. Given that hydroxylysine is a basic amino acid, weak cation exchange SPE is a highly effective method for its isolation.[3][4]
-
Protocol using a Weak Cation Exchange (WCX) Cartridge:
-
Conditioning: Condition the WCX SPE cartridge by passing 1 cartridge volume of methanol (B129727), followed by 1 cartridge volume of water.
-
Equilibration: Equilibrate the cartridge with 1 cartridge volume of an acidic buffer (e.g., 1% formic acid in water).
-
Sample Loading: Acidify the reconstituted hydrolysate with a buffer (e.g., 1% formic acid) to ensure hydroxylysine is positively charged.[5] Load the sample onto the cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with 1 cartridge volume of the equilibration buffer to remove neutral and acidic interferences. A subsequent wash with an organic solvent like methanol can further remove non-polar interferences.
-
Elution: Elute the bound hydroxylysine with 1-2 cartridge volumes of a basic solution, such as 5% ammonium (B1175870) hydroxide (B78521) in methanol.[5] This neutralizes the charge on the hydroxylysine, causing it to be released from the sorbent.
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum centrifuge.
-
Derivatization
Derivatization is necessary to attach a molecule to hydroxylysine that can be readily detected by UV-Visible or fluorescence detectors in an HPLC system. Two common derivatizing agents are 9-fluorenylmethyl chloroformate (FMOC-Cl) and dansyl chloride.
-
Protocol for FMOC-Cl Derivatization: [6]
-
Reconstitute the dried, SPE-purified sample in a small volume of borate (B1201080) buffer (e.g., 100 µL of 0.1 M, pH 9.0).
-
Add a solution of FMOC-Cl in acetonitrile (B52724) (e.g., 100 µL of 5 mM).
-
Vortex the mixture and allow it to react at room temperature for approximately 5-10 minutes.[6]
-
Quench the reaction by adding an amine-containing reagent (e.g., 20 µL of 1 M glycine (B1666218) or 1-aminoadamantane) to react with the excess FMOC-Cl.
-
The sample is now ready for HPLC analysis. The FMOC derivatives are stable for at least 24 hours after acidification.
-
-
Protocol for Dansyl Chloride Derivatization:
-
Reconstitute the dried, SPE-purified sample in a suitable buffer (e.g., 100 µL of 0.1 M sodium bicarbonate, pH 9.5).
-
Add a solution of dansyl chloride in acetone (B3395972) (e.g., 100 µL of 2.5 mg/mL).
-
Vortex the mixture and incubate at 60°C for 30-60 minutes in the dark.
-
After incubation, cool the sample to room temperature.
-
The sample can be directly injected into the HPLC system. Dansyl derivatives are known to be very stable.[7]
-
Signaling Pathways and Logical Relationships
The analytical process can be visualized as a logical progression of steps designed to isolate and quantify the target analyte.
Data Presentation and Comparison of Methods
The choice of sample preparation and derivatization method can significantly impact the performance of the assay. The following tables summarize key performance characteristics of the described methods.
Table 1: Comparison of Solid-Phase Extraction (SPE) Methods for Amino Acid Recovery from Urine
| SPE Sorbent Type | Retention Mechanism | Typical Recovery Rate | Advantages | Disadvantages |
| Weak Cation Exchange (WCX) | Ion Exchange | 53% - 100% (for most amino acids)[3] | High selectivity for basic compounds like hydroxylysine; effective removal of matrix interferences. | Requires careful pH control for binding and elution. |
| Reversed-Phase (C18) | Hydrophobic Interaction | Variable (Poor for polar amino acids)[3] | Good for removing non-polar interferences. | Poor retention of highly polar analytes like hydroxylysine. |
Table 2: Comparison of Derivatization Reagents for HPLC Analysis of Amino Acids
| Derivatization Reagent | Detection Method | Limit of Detection (LOD) | Derivatization Conditions | Stability of Derivative |
| FMOC-Cl | Fluorescence/UV | As low as 1 fmol/µL[6] | Room temperature, 5-10 min, pH ~9 | Stable for at least 24h after acidification. |
| Dansyl Chloride | Fluorescence/UV | pmol range | 60°C, 30-60 min, pH ~9.5 | Very stable.[7] |
| o-Phthalaldehyde (OPA) | Fluorescence | pmol range | Room temperature, rapid | Unstable, requires immediate analysis. |
Table 3: Typical HPLC Conditions for Derivatized Hydroxylysine Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., 25 mM sodium acetate, pH 6.5 or 0.1% formic acid) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Linear gradient from low to high %B over 20-30 minutes |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection (FMOC) | Fluorescence (Excitation: 266 nm, Emission: 305 nm) or UV (266 nm) |
| Detection (Dansyl) | Fluorescence (Excitation: ~340 nm, Emission: ~525 nm) or UV (~254 nm) |
Conclusion
The protocols outlined in this document provide a comprehensive framework for the reliable quantification of hydroxylysine in urine. The combination of acid hydrolysis, weak cation exchange solid-phase extraction, and pre-column derivatization with either FMOC-Cl or dansyl chloride, followed by HPLC analysis, offers a robust and sensitive method suitable for clinical research and drug development applications. The choice of specific reagents and conditions can be tailored to the available instrumentation and desired analytical performance, with the provided data tables serving as a guide for method selection and optimization. Careful adherence to these protocols will enable researchers to obtain high-quality data on collagen metabolism, contributing to a better understanding of various physiological and pathological states.
References
- 1. Determination of hydroxylysine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unica.it [iris.unica.it]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fs.usda.gov [fs.usda.gov]
Application Notes and Protocols for the Isolation of Hydroxylysine Glycosides from Collagen
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the isolation, purification, and analysis of hydroxylysine glycosides, specifically galactosyl-hydroxylysine (Gal-Hyl) and glucosylgalactosyl-hydroxylysine (Glc-Gal-Hyl), from collagenous tissues. The protocols described herein are essential for researchers studying collagen metabolism, post-translational modifications, and for drug development professionals investigating biomarkers related to connective tissue disorders.
Introduction
Collagen, the most abundant protein in mammals, undergoes several post-translational modifications crucial for its structure and function. Among these, the glycosylation of hydroxylysine residues to form Gal-Hyl and Glc-Gal-Hyl is of significant biological interest. The accurate isolation and quantification of these glycosides are paramount for understanding their roles in both normal physiological processes and in the pathology of various diseases. This document outlines established techniques for the liberation of these glycosides from the collagen backbone and their subsequent purification and analysis.
The overall workflow for isolating and analyzing hydroxylysine glycosides from collagen involves several key stages: initial sample preparation, followed by either chemical or enzymatic hydrolysis to cleave the peptide bonds and release the glycosides. The resulting hydrolysate is then subjected to one or more chromatographic techniques to separate the hydroxylysine glycosides from other amino acids and peptides. Finally, the purified glycosides are detected and quantified.
Section 1: Hydrolysis of Collagen
The initial and most critical step in isolating hydroxylysine glycosides is the hydrolysis of the collagen protein. This process breaks the peptide bonds, releasing the individual amino acids and the more stable glycosylated hydroxylysine residues. The two primary methods for collagen hydrolysis are alkaline hydrolysis and enzymatic digestion.
Alkaline Hydrolysis
Alkaline hydrolysis is a robust method for the complete breakdown of the collagen polypeptide chains while preserving the O-glycosidic bonds of the hydroxylysine glycosides. However, prolonged exposure to strong alkali can lead to some degradation of the glycosides and the formation of diastereoisomers.[1]
Protocol: Alkaline Hydrolysis of Collagen
-
Sample Preparation: Weigh approximately 10-20 mg of lyophilized collagen or tissue sample into a heavy-walled hydrolysis tube.
-
Hydrolysis: Add 2 M NaOH to the sample at a ratio of 1 mL per 10 mg of sample.
-
Incubation: Securely cap the tube and place it in an oven at 105-110°C for 24 hours. To minimize degradation, purging the tube with nitrogen before sealing is recommended.[2]
-
Neutralization: After cooling, neutralize the hydrolysate to approximately pH 7.0 with 6 M HCl. This step should be performed on ice to control the exothermic reaction.
-
Desalting (Optional but Recommended): The high salt concentration resulting from neutralization can interfere with subsequent chromatographic steps. Desalting can be achieved by passing the neutralized hydrolysate through a cation exchange column (e.g., Dowex 50W-X8) and eluting the amino acids and glycosides with aqueous ammonia. The eluate is then dried under vacuum.
Enzymatic Digestion
Enzymatic digestion offers a milder alternative to alkaline hydrolysis, potentially reducing the degradation of the hydroxylysine glycosides.[2] Enzymes such as papain and trypsin are commonly used. For complete release of the glycosides, enzymatic digestion is often followed by a shorter period of alkaline hydrolysis.[2]
Protocol: Enzymatic Digestion with Papain followed by Mild Alkaline Hydrolysis
-
Sample Preparation: Suspend 10-20 mg of collagen or tissue sample in 1 mL of digestion buffer.
-
Digestion Buffer: 0.05 M phosphate (B84403) buffered saline (PBS), pH 6.5, containing 5 mM L-cysteine and 5 mM EDTA. Just before use, add papain to a final concentration of 125 µg/mL.[3]
-
-
Enzymatic Digestion: Incubate the sample at 60°C for 16-24 hours with gentle agitation.[3]
-
Enzyme Inactivation: Inactivate the papain by heating the sample at 100°C for 15 minutes.
-
Mild Alkaline Hydrolysis: Add an equal volume of 4 M NaOH to the digest (final concentration 2 M NaOH) and incubate at 105°C for 10 hours.[2]
-
Neutralization and Desalting: Proceed with neutralization and desalting as described in the alkaline hydrolysis protocol (steps 4 and 5).
Section 2: Chromatographic Separation and Purification
Following hydrolysis, the complex mixture of amino acids, peptides, and hydroxylysine glycosides must be separated. A combination of chromatographic techniques is often employed to achieve high purity.
Ion-Exchange Chromatography
Ion-exchange chromatography is a powerful technique for separating molecules based on their net charge. It is frequently used as an initial purification step.
Protocol: Cation-Exchange Chromatography
-
Column Preparation: A column packed with a strong cation exchange resin (e.g., Chromobeads A) is equilibrated with a starting buffer of low ionic strength and pH (e.g., 0.2 M sodium citrate, pH 3.25).[2]
-
Sample Loading: The desalted hydrolysate is dissolved in the starting buffer and loaded onto the column.
-
Elution: The bound components are eluted using a gradient of increasing pH and ionic strength. A typical gradient might range from the starting buffer to a final buffer of 0.2 M sodium citrate, pH 5.0.[2]
-
Fraction Collection: Fractions are collected and monitored for the presence of hydroxylysine glycosides using a suitable detection method (e.g., ninhydrin (B49086) or orcinol-H2SO4 assay).
Gel Filtration Chromatography
Gel filtration, or size-exclusion chromatography, separates molecules based on their size. It is useful for separating the larger hydroxylysine glycosides from smaller amino acids.
Protocol: Gel Filtration Chromatography
-
Column Preparation: A column packed with a suitable gel filtration medium (e.g., Sephadex G-25) is equilibrated with the desired mobile phase (e.g., distilled water or a volatile buffer like ammonium (B1175870) bicarbonate).[4]
-
Sample Application: The sample from the previous purification step is concentrated and loaded onto the column.
-
Elution: The sample is eluted isocratically with the equilibration buffer at a constant flow rate (e.g., 1 mL/min).[4]
-
Fraction Collection and Analysis: Fractions are collected and monitored for the presence of the glycosides.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique that is often used for the final purification and quantification of hydroxylysine glycosides. To enhance detection, the glycosides are typically derivatized with a chromophoric or fluorophoric label before analysis.[1][5]
Protocol: RP-HPLC with Dabsyl Chloride Derivatization
-
Derivatization:
-
To 100 µL of the sample or standard in 0.1 M sodium bicarbonate buffer (pH 9.0), add 200 µL of a 2.5 mg/mL solution of dabsyl chloride in acetone.[1][2]
-
Vortex the mixture and incubate at 70°C for 15 minutes.[6]
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Redissolve the residue in the initial mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.05 M sodium acetate (B1210297) buffer, pH 4.18, containing 4% (v/v) dimethylformamide.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: A linear gradient from 20% to 70% B over 30 minutes is a good starting point. The exact gradient should be optimized for the specific column and system.
-
Flow Rate: 1.0 mL/min.
-
Detection: Visible detection at 436 nm.[7]
-
Protocol: RP-HPLC with o-Phthalaldehyde (OPA) Derivatization
-
Derivatization:
-
Prepare the OPA reagent by dissolving 50 mg of OPA in 1.25 mL of methanol, then add 11.2 mL of 0.4 M sodium borate (B1201080) buffer (pH 9.5) and 50 µL of 2-mercaptoethanol.
-
Mix a small volume of the sample (e.g., 20 µL) with the OPA reagent (e.g., 20 µL) and vortex for 1 minute before injection.[8]
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1 M sodium acetate buffer, pH 7.2.
-
Mobile Phase B: Methanol.
-
Gradient: A linear gradient from 10% to 60% B over 40 minutes can be used.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detection with excitation at 340 nm and emission at 455 nm.
-
Section 3: Mass Spectrometry Analysis
Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is a powerful tool for the unambiguous identification and structural characterization of hydroxylysine glycosides, particularly when analyzing complex glycopeptide mixtures from enzymatic digests.
Workflow: LC-MS/MS Analysis of Collagen Glycopeptides
-
Enzymatic Digestion: Digest the collagen sample with an enzyme such as trypsin (enzyme to substrate ratio of 1:20 to 1:50 w/w) overnight at 37°C in a suitable buffer (e.g., 50 mM ammonium bicarbonate).[9][10]
-
LC Separation: Separate the resulting peptides and glycopeptides on a C18 nano-LC column using a gradient of increasing acetonitrile in water, both containing 0.1% formic acid.
-
Mass Spectrometry:
-
Acquire mass spectra in a data-dependent manner, where the most abundant ions in a full MS scan are selected for fragmentation.
-
Employ different fragmentation techniques to obtain comprehensive structural information. Collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD) will fragment both the peptide backbone and the glycosidic bonds, while electron transfer dissociation (ETD) preferentially cleaves the peptide backbone, leaving the labile glycan intact.[11]
-
-
Data Analysis: Use specialized software to search the acquired MS/MS spectra against a protein sequence database to identify the peptide sequence and the site of glycosylation. The mass difference between the identified peptide and the precursor ion will correspond to the mass of the attached glycan.
Data Presentation
The choice of hydrolysis and purification method can significantly impact the yield and purity of the isolated hydroxylysine glycosides. The following tables summarize representative quantitative data from the literature.
Table 1: Comparison of Hydrolysis Methods for Hydroxylysine Glycoside Release
| Hydrolysis Method | Conditions | Advantages | Disadvantages | Relative Glycoside Recovery |
| Alkaline Hydrolysis | 2 M NaOH, 105-110°C, 24h | Complete hydrolysis of peptide bonds. | Potential for glycoside degradation and racemization.[1] | Reference |
| Enzymatic (Papain) + Mild Alkaline | Papain digestion followed by 2 M NaOH, 105°C, 10h | Reduced degradation of glycosides compared to full alkaline hydrolysis.[2] | Two-step process, potentially incomplete hydrolysis. | Higher than full alkaline hydrolysis.[2] |
| Enzymatic (Trypsin) | Trypsin digestion, 37°C, 18h | Very mild conditions, preserves glycan structure. | Incomplete hydrolysis, yields glycopeptides not free glycosides. | Not directly comparable, yields glycopeptides. |
Table 2: Typical Abundance of Hydroxylysine Glycosides in Different Tissues
| Tissue | Gal-Hyl (residues/1000 amino acids) | Glc-Gal-Hyl (residues/1000 amino acids) | Total Glycosylated Hyl (%) | Reference |
| Bovine Skin (Mature) | ~0.4 | ~0.8 | - | [2] |
| Bovine Skin (Embryonic) | ~0.4 | ~1.5 | - | [2] |
| Bone (Normal) | - | - | - | [12] |
| Dermis and Fascia | - | - | - | [12] |
Note: Absolute values can vary significantly depending on the specific collagen type, age of the tissue, and the analytical method used.
Conclusion
The isolation and analysis of hydroxylysine glycosides from collagen require a multi-step approach involving hydrolysis, chromatographic separation, and sensitive detection methods. The choice of methodology will depend on the specific research question, the starting material, and the available instrumentation. For quantitative analysis of free glycosides, a combination of enzymatic digestion and mild alkaline hydrolysis followed by RP-HPLC with derivatization is a robust approach. For detailed structural characterization and site-specific analysis, LC-MS/MS of enzymatically derived glycopeptides is the method of choice. The protocols and data presented in these application notes provide a comprehensive guide for researchers in this field.
References
- 1. benchchem.com [benchchem.com]
- 2. scribd.com [scribd.com]
- 3. chondrex.com [chondrex.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and quantitative analysis of hydroxylysine glycosides | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxylysine glycosides: preparation and analysis by reverse phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. Cheaper, faster, simpler trypsin digestion for high-throughput targeted protein quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tandem Mass Spectrometry for Glycopeptide Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Urinary excretion of hydroxylysine and its glycosides as an index of collagen degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role and Consideration of L-Hydroxylysine in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-hydroxylysine is a hydroxylated form of the essential amino acid L-lysine. It is not typically a standard component added to commercially available cell culture media. Instead, its significance in cell culture arises from its formation as a critical post-translational modification (PTM) of lysine (B10760008) residues within proteins, most notably collagen. The hydroxylation of lysine is an intracellular enzymatic process vital for the structural integrity of the extracellular matrix (ECM) in connective tissues.
In the context of biopharmaceutical production, particularly with mammalian cell lines like Chinese Hamster Ovary (CHO) cells, the hydroxylation of lysine on recombinant proteins such as monoclonal antibodies is considered a critical quality attribute (PQA) that requires monitoring and control.[1][2]
These application notes provide a comprehensive overview of the role of L-hydroxylysine in cell culture, with a focus on its importance in collagen-producing cells and its implications in the manufacturing of biotherapeutics. While direct supplementation with L-hydroxylysine dihydrochloride (B599025) is not a common practice, this document outlines methods to support and modulate the endogenous formation of hydroxylysine.
Section 1: L-Hydroxylysine in Collagen Synthesis and Extracellular Matrix Formation
L-hydroxylysine is indispensable for the proper formation and stabilization of collagen fibrils. Its primary functions are:
-
Attachment site for carbohydrates: The hydroxyl group of hydroxylysine serves as an attachment point for galactose and subsequently glucose, forming hydroxylysine-linked carbohydrates. This glycosylation is important for modulating collagen fibrillogenesis.[3]
-
Formation of stable cross-links: Hydroxylysine residues are essential for the formation of stable, covalent intermolecular cross-links in collagen. These cross-links provide tensile strength and mechanical stability to connective tissues.[4]
Cells that are prolific producers of collagen, such as fibroblasts and chondrocytes, have a high requirement for the enzymatic hydroxylation of lysine to ensure the secretion of a functional extracellular matrix.
Key Applications:
-
Tissue Engineering and Regenerative Medicine: In the development of engineered tissues, promoting robust collagen production with proper post-translational modifications is crucial for creating functional and mechanically stable constructs.[5]
-
Wound Healing Studies: In vitro models of wound healing using fibroblasts rely on the deposition and remodeling of a collagen-rich ECM.
-
Disease Modeling: Culturing cells from patients with connective tissue disorders, such as certain types of Ehlers-Danlos syndrome, can help in studying the effects of impaired lysine hydroxylation.[6]
Section 2: The Lysine Hydroxylation Pathway
The conversion of lysine to hydroxylysine is an intracellular process that occurs in the endoplasmic reticulum. It is catalyzed by a family of enzymes called lysyl hydroxylases.
Section 3: Protocols for Supporting Collagen Production in Cell Culture
While L-hydroxylysine dihydrochloride is not typically added exogenously, robust collagen synthesis and subsequent lysine hydroxylation can be supported by ensuring the presence of necessary precursors and co-factors in the cell culture medium.
General Protocol for Culturing Human Dermal Fibroblasts for Collagen Production
This protocol is adapted for promoting healthy growth and extracellular matrix deposition in human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast Basal Medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS), qualified
-
L-Lysine solution (if supplementing beyond basal media concentration)
-
L-Proline solution
-
L-Ascorbic acid 2-phosphate (a stable form of Vitamin C)
-
Penicillin-Streptomycin solution
-
Sterile tissue culture flasks or plates
Protocol:
-
Prepare Complete Growth Medium:
-
To 500 mL of Fibroblast Basal Medium, aseptically add:
-
50 mL of FBS (to a final concentration of 10%)
-
5 mL of Penicillin-Streptomycin (to a final concentration of 100 U/mL penicillin and 100 µg/mL streptomycin)
-
Add L-Ascorbic acid 2-phosphate to a final concentration of 50 µg/mL. Ascorbic acid is a critical co-factor for lysyl hydroxylase and prolyl hydroxylase.
-
-
The concentration of L-lysine in standard DMEM is approximately 0.8 mM. For studies specifically targeting high collagen production, the medium can be further supplemented, though optimal concentrations should be determined empirically.
-
-
Cell Seeding:
-
Thaw cryopreserved HDFs rapidly in a 37°C water bath.
-
Transfer the cells to a centrifuge tube containing 10 mL of pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and seed into a T-75 flask at a density of 3,500 - 5,000 cells/cm².
-
-
Incubation and Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days. The addition of fresh ascorbic acid with each medium change is crucial as it is labile.
-
-
Subculture:
-
When cells reach 80-90% confluency, wash with PBS and detach using a trypsin-EDTA solution.
-
Neutralize the trypsin with a trypsin inhibitor or serum-containing medium and re-seed at the recommended density.
-
Experimental Workflow for Assessing Collagen Production
Section 4: L-Hydroxylysine as a PQA in Biopharmaceutical Production
In the production of monoclonal antibodies (mAbs) and other recombinant proteins in CHO cells, lysine residues can be unexpectedly hydroxylated.[7] This modification is often undesirable as it can introduce heterogeneity to the final product.
Key Considerations:
-
Detection and Quantification: Lysine hydroxylation is typically detected as a +16 Da mass shift by mass spectrometry during peptide mapping analysis.[7]
-
Influencing Factors: The extent of lysine hydroxylation can be influenced by cell culture conditions and media components. For example, studies have shown that the concentration of iron (Fe(III)) in the culture medium can impact the level of hydroxylysine on mAbs.[1][2]
Table 1: Impact of Media Components on Hydroxylysine Levels in Monoclonal Antibodies
| Media Component | Observation | Implication for Cell Culture | Reference |
| Iron (Fe(III)) | Increasing the concentration of Fe(III) in the culture medium has been shown to decrease the levels of hydroxylysine on mAbs. | Supplementation with Fe(III) can be a strategy to mitigate unwanted lysine hydroxylation. | [1][2] |
| Basal Media Formulation | Different proprietary media formulations can result in significantly different levels of hydroxylysine. | Media screening is important to select a formulation that minimizes this PTM. | [1][2] |
Protocol for Mitigating Lysine Hydroxylation in CHO Cell Culture (Conceptual)
This protocol outlines a general strategy for investigating and reducing unwanted lysine hydroxylation on a recombinant protein.
-
Establish a Baseline: Culture the CHO cell line producing the protein of interest in the standard, established media and process.
-
Quantify Hydroxylysine: At the end of the culture, purify the protein and perform peptide mapping with mass spectrometry to accurately quantify the percentage of lysine hydroxylation at specific sites.
-
Media Component Titration:
-
Design a Design of Experiments (DoE) study to investigate the effect of varying concentrations of key media components. Based on literature, iron (Fe(III)) is a primary candidate.
-
Prepare media with different concentrations of an iron source (e.g., ferric citrate).
-
Run small-scale cultures (e.g., in shake flasks or ambr® bioreactors) with these different media formulations.
-
-
Analysis and Optimization:
-
At the end of each culture, measure cell growth, viability, and protein titer.
-
Purify the protein from each condition and re-quantify the hydroxylysine levels.
-
Analyze the data to identify the optimal iron concentration that reduces hydroxylation without negatively impacting cell growth and productivity.
-
-
Scale-Up Validation: Validate the optimized media formulation in larger-scale bioreactors to ensure the mitigation strategy is robust and scalable.
Table 2: Summary of Quantitative Data on Lysine/Hydroxylysine in Cell Culture
| Parameter | Cell Type | Observation | Quantitative Value | Reference |
| Hydroxylysine Levels in mAbs | CHO Cells | Level observed in "Media A" leading to PQA investigation. | ~20% - 35% | [1][2] |
| Hydroxylysine Reduction | CHO Cells | Reduction in hydroxylysine levels after switching to "Media B". | Reduced by ~2-fold to ~10% - 15% | [1][2] |
| Collagen Synthesis | Bovine Articular Chondrocytes | Increased L-lysine in media enhances Type II collagen synthesis. | Effect plateaus and declines above 0.8 mM. | [8][9] |
| Hydroxylysine in Collagen | Fibroblasts from Ehlers-Danlos VI patients | Reduced hydroxylysine content in synthesized collagen compared to normal controls. | ~50% of normal amounts | [6] |
L-hydroxylysine is a pivotal amino acid derivative whose importance in cell culture is primarily linked to its role as a post-translational modification. For researchers in tissue engineering and those studying connective tissues, supporting the endogenous enzymatic machinery for lysine hydroxylation through proper media formulation, particularly with adequate L-lysine and ascorbic acid, is key to achieving a functional ECM. For professionals in drug development, understanding and controlling lysine hydroxylation as a PQA on recombinant proteins is essential for ensuring product consistency and quality. The protocols and data presented here provide a framework for addressing the significance of L-hydroxylysine in these diverse applications.
References
- 1. Lysine hydroxylation of collagen in a fibroblast cell culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. uh-ir.tdl.org [uh-ir.tdl.org]
- 4. Discovery and characterization of hydroxylysine in recombinant monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Collagen synthesis by cultured skin fibroblasts from siblings with hydroxylysine-deficient collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 8. High glycine concentration increases collagen synthesis by articular chondrocytes in vitro: acute glycine deficiency could be an important cause of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High glycine concentration increases collagen synthesis by articular chondrocytes in vitro: acute glycine deficiency could be an important cause of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of L-Hydroxylysine in Aqueous Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of L-hydroxylysine, focusing on improving its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of L-hydroxylysine in water?
A1: The aqueous solubility of L-hydroxylysine is approximately 23 mg/mL[1]. However, it is commonly available as L-hydroxylysine dihydrochloride (B599025), a salt form with significantly enhanced aqueous solubility. The solubility of DL-5-hydroxylysine hydrochloride in water is reported to be ≥ 100 mg/mL[2].
Q2: Why is my L-hydroxylysine not dissolving completely in a neutral pH buffer?
A2: Like other amino acids, the solubility of L-hydroxylysine is pH-dependent and is lowest at its isoelectric point (pI), the pH at which the molecule has no net electrical charge[3]. At its pI, the electrostatic repulsion between molecules is minimal, which can lead to aggregation and precipitation. For basic amino acids like lysine, the pI is in the basic range. By analogy, L-hydroxylysine is expected to have its lowest solubility at a pH around its pI. To improve solubility, the pH of the buffer should be adjusted to be at least 1-2 pH units away from the pI.
Q3: How can I estimate the isoelectric point (pI) of L-hydroxylysine?
Q4: Can I use co-solvents to improve the solubility of L-hydroxylysine?
A4: Yes, for hydrophobic peptides, organic co-solvents like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) can be used to aid dissolution, followed by dilution in the desired aqueous buffer. However, given that L-hydroxylysine is a polar molecule, adjusting the pH is typically the most effective initial strategy. If co-solvents are necessary, their compatibility with downstream applications must be considered.
Q5: How does temperature affect the solubility of L-hydroxylysine?
A5: Generally, the solubility of amino acids in water increases with temperature. However, for use in biological experiments, it is crucial to consider the stability of L-hydroxylysine and other components in the solution at elevated temperatures. For most applications, dissolution at room temperature is recommended.
Troubleshooting Guides
Issue 1: L-Hydroxylysine Precipitates Out of Solution Upon Standing
Symptoms:
-
A clear solution of L-hydroxylysine becomes cloudy or forms a visible precipitate after a few hours or days at 4°C or room temperature.
-
Difficulty in reproducing experimental results due to inconsistent concentrations of soluble L-hydroxylysine.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| pH is too close to the pI | Measure the pH of your solution. Adjust the pH to be at least 1-2 units away from the estimated pI of ~9.8. For example, adjust to pH < 8 or pH > 11. | Increased net charge on the L-hydroxylysine molecules, leading to greater electrostatic repulsion and improved solubility. |
| High Concentration | Prepare a more dilute stock solution and add it to your experimental buffer as needed. | Reduced intermolecular interactions, decreasing the likelihood of aggregation and precipitation. |
| Buffer Composition | The buffer components may be interacting with L-hydroxylysine. Try a different buffer system (e.g., switch from a phosphate-based to a Tris-based buffer). | Identification of a more compatible buffer system that enhances the stability of the L-hydroxylysine solution. |
| Salt Concentration | The ionic strength of the buffer can influence solubility. Try varying the salt concentration (e.g., NaCl from 50 mM to 250 mM). | Optimal ionic strength can shield charges and either increase or decrease solubility depending on the specific interactions. |
Issue 2: Difficulty in Dissolving L-Hydroxylysine Powder
Symptoms:
-
L-hydroxylysine powder does not fully dissolve in the aqueous buffer, even with vigorous vortexing or stirring.
-
Small, undissolved particles remain suspended in the solution.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Dissolution Technique | Start by making a slurry of the L-hydroxylysine powder in a small amount of the buffer. Gradually add the rest of the buffer while stirring continuously. Gentle warming (to 37°C) or sonication can also aid dissolution. | Facilitated wetting of the powder and more efficient dissolution. |
| Buffer pH is Unfavorable | Prepare the buffer at a pH known to enhance solubility (e.g., slightly acidic or basic) before adding the L-hydroxylysine. | The L-hydroxylysine powder dissolves more readily in a buffer with an optimal pH. |
| Form of L-Hydroxylysine | You may be using the free base form of L-hydroxylysine which has lower solubility. Consider using L-hydroxylysine dihydrochloride for improved aqueous solubility. | The hydrochloride salt form will dissolve more easily in water and neutral buffers. |
Quantitative Data Summary
Table 1: Solubility of L-Hydroxylysine and its Hydrochloride Salt in Water.
| Compound | Solvent | Solubility | Source |
| L-Hydroxylysine | Water | ~23 mg/mL | [1] |
| DL-5-Hydroxylysine hydrochloride | Water | ≥ 100 mg/mL | [2] |
Table 2: Estimated pKa Values and Isoelectric Point (pI) of L-Hydroxylysine (based on Lysine data).
| Ionizable Group | Estimated pKa |
| α-Carboxyl | ~2.2 |
| α-Amino | ~9.1 |
| ε-Amino (side chain) | ~10.5 |
| Estimated Isoelectric Point (pI) | ~9.8 |
Experimental Protocols
Protocol 1: Preparation of a Concentrated L-Hydroxylysine Stock Solution
Objective: To prepare a stable, high-concentration stock solution of L-hydroxylysine for dilution into various experimental buffers.
Materials:
-
This compound
-
Sterile, deionized water
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add a small volume of sterile, deionized water to create a slurry.
-
Gradually add more water while vortexing or stirring until the desired final concentration is reached (e.g., 100 mg/mL).
-
If necessary, gently warm the solution to 37°C or sonicate for short bursts (e.g., 3 x 15 seconds) to aid dissolution.
-
Once fully dissolved, filter the solution through a sterile 0.22 µm syringe filter into a new sterile tube.
-
Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH Adjustment to Enhance L-Hydroxylysine Solubility
Objective: To systematically determine the optimal pH for dissolving L-hydroxylysine in a specific buffer.
Materials:
-
L-hydroxylysine
-
Buffer of choice (e.g., 10 mM Phosphate buffer)
-
0.1 M HCl and 0.1 M NaOH
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare the chosen buffer at a range of pH values (e.g., pH 4, 6, 8, 10, 12).
-
To a fixed volume of each buffer solution, add L-hydroxylysine powder to a concentration that is currently problematic (e.g., 25 mg/mL).
-
Stir the solutions at room temperature for 1 hour.
-
Visually inspect each solution for turbidity or undissolved powder.
-
For a more quantitative measure, centrifuge the samples to pellet any undissolved material and measure the concentration of L-hydroxylysine in the supernatant using a suitable analytical method (e.g., HPLC).
-
The pH that yields the highest concentration of soluble L-hydroxylysine is the optimal pH for dissolution in that buffer system.
Visualizations
Caption: A logical workflow for troubleshooting L-hydroxylysine solubility issues.
Caption: The relationship between pH, molecular charge, and L-hydroxylysine solubility.
References
troubleshooting low yield in hydroxylysine derivatization
Welcome to the technical support center for hydroxylysine derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: I am observing a consistently low yield of my derivatized hydroxylysine. What are the most common causes?
A1: Low derivatization yield is a frequent issue stemming from several factors. The most common culprits include suboptimal reaction conditions, reagent degradation, or issues with the sample matrix. Key areas to investigate are the pH of the reaction, temperature, reaction time, and the concentration of the derivatizing agent.[1][2]
Q2: How critical is the pH of the reaction mixture?
A2: The pH is highly critical. For most common derivatization reagents that target amine groups, an alkaline pH is necessary to ensure the amino groups of hydroxylysine are deprotonated and thus sufficiently nucleophilic to react with the reagent. For instance, dansylation reactions are typically optimal between pH 9.5 and 10.0.[1][2] Using a buffer system, such as a carbonate-bicarbonate or borate (B1201080) buffer, is essential to maintain the optimal pH throughout the reaction.[2]
Q3: Can the derivatizing reagent itself be a source of the problem?
A3: Absolutely. Derivatizing reagents can degrade over time, especially if not stored correctly. For example, Dansyl chloride is sensitive to moisture and can hydrolyze to dansyl sulfonic acid, which will not react with hydroxylysine.[1][2] It is always recommended to prepare fresh reagent solutions.[1] An insufficient molar excess of the derivatizing agent will also lead to incomplete derivatization and consequently, low yields.
Q4: I am seeing unexpected peaks in my chromatogram. What could they be?
A4: Extraneous peaks often indicate the presence of side products. A common side product is the hydrolyzed form of the derivatizing reagent (e.g., dansyl acid from Dansyl Chloride or FMOC-OH from FMOC-Cl).[2][3] Other possibilities include byproducts from reactions with other components in your sample matrix or the formation of multiple derivatives on the same molecule, especially with reagents like FMOC-Cl that can react with other functional groups under certain conditions.[4]
Q5: How can I remove excess derivatizing reagent and byproducts after the reaction?
A5: Quenching the reaction is a critical step to stop further reactions and degradation of the desired product.[1][5] This can be done by adding a primary or secondary amine.[1] Following quenching, a cleanup step such as solid-phase extraction (SPE) is highly effective for removing excess reagent, hydrolyzed reagent, and other interfering substances before analysis.[1]
Troubleshooting Guides
Issue 1: Low Derivatization Yield
This guide will walk you through a systematic approach to diagnose and resolve low derivatization yields.
dot
Caption: Troubleshooting workflow for low derivatization yield.
Issue 2: Presence of Extraneous Peaks in Chromatogram
Use this guide to identify and mitigate the appearance of unexpected peaks in your analytical results.
dot
Caption: Troubleshooting extraneous peaks in the chromatogram.
Data Presentation
Table 1: Effect of pH on Relative Derivatization Yield
This table summarizes the expected impact of pH on the derivatization efficiency of hydroxylysine with amine-reactive reagents like Dansyl Chloride or FMOC-Cl. The optimal pH is crucial for achieving high yields.
| pH | Relative Yield (%) | Remarks |
| 7.0 | < 20 | The amino group is mostly protonated, leading to very low reactivity. |
| 8.0 | 40 - 60 | Reactivity increases as more of the amino group is deprotonated. |
| 9.0 | 70 - 85 | Approaching optimal conditions for many reagents. |
| 9.5 - 10.5 | > 95 | Optimal range for most amine-reactive derivatizing agents, ensuring maximum deprotonation and reactivity. [1][2] |
| 11.0 | 80 - 90 | Yield may decrease due to increased hydrolysis of the derivatizing reagent at very high pH. |
Table 2: Influence of Temperature and Time on Derivatization
The following table provides a general guideline on how temperature and reaction time can influence the derivatization yield. Optimal conditions will vary depending on the specific reagent used.
| Temperature (°C) | Reaction Time (min) | Expected Relative Yield (%) | Potential Issues |
| 25 (Room Temp) | 30 | 60 - 80 | Slower reaction rate, may be incomplete. |
| 25 (Room Temp) | 90 | 80 - 95 | Longer time may be sufficient for some reagents. |
| 40 | 30 | 85 - 95 | Moderate increase in reaction rate. |
| 50 - 60 | 30 - 60 | > 95 | Often the optimal range for a balance of reaction speed and derivative stability. [6] |
| 70 | 30 | Variable | Risk of derivative degradation and increased side reactions. |
Experimental Protocols
Protocol 1: General Derivatization of Hydroxylysine with Dansyl Chloride
This protocol provides a starting point for the derivatization of hydroxylysine. Optimization may be required based on your specific sample and analytical setup.
-
Sample Preparation:
-
Ensure the hydroxylysine sample is free of interfering substances. If necessary, perform a sample cleanup using solid-phase extraction (SPE).
-
Dissolve the dried sample in a suitable buffer, such as 100 mM sodium bicarbonate buffer.
-
-
pH Adjustment:
-
Adjust the pH of the sample solution to 9.5 - 10.0 using a suitable base.
-
-
Derivatization Reaction:
-
Prepare a fresh solution of Dansyl Chloride in a non-aqueous solvent like acetonitrile (B52724) (e.g., 1 mg/mL).[6]
-
Add a 2 to 5-fold molar excess of the Dansyl Chloride solution to the sample.
-
Vortex the mixture gently.
-
Incubate the reaction at 50-60°C for 30-60 minutes in the dark.[6]
-
-
Quenching the Reaction:
-
To stop the reaction, add a small amount of a primary or secondary amine solution (e.g., 2% v/v methylamine).[1]
-
Incubate for a further 10 minutes at the same temperature.
-
-
Post-Derivatization Cleanup (Optional but Recommended):
-
Perform a solid-phase extraction (SPE) to remove excess reagent and byproducts.[1]
-
-
Analysis:
-
The derivatized sample is now ready for analysis by HPLC or LC-MS.
-
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol outlines a general procedure for cleaning up hydroxylysine samples before or after derivatization using a C18 SPE cartridge.
dot
Caption: Solid-Phase Extraction (SPE) workflow.
References
Technical Support Center: Navigating the Challenges of Hydroxylysine Isomer Separation by HPLC
Welcome to the technical support center for the chromatographic separation of hydroxylysine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the complexities of separating these critical isomers by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is the separation of hydroxylysine isomers so challenging?
A1: The primary challenge lies in the structural similarity of hydroxylysine isomers, particularly diastereomers such as (2S, 5R)-5-hydroxy-L-lysine and (2S, 5S)-5-hydroxy-L-lysine. These molecules have the same mass and similar physicochemical properties, making them difficult to resolve using standard reversed-phase HPLC methods alone. Effective separation often requires specialized techniques to exploit the subtle stereochemical differences.
Q2: What are the most common HPLC methods for separating hydroxylysine isomers?
A2: The most successful and widely cited method involves pre-column derivatization with a chiral reagent, followed by reversed-phase HPLC. This converts the enantiomers/diastereomers into diastereomeric derivatives with different physicochemical properties, allowing for their separation on a standard achiral column. Other methods explored include Hydrophilic Interaction Chromatography (HILIC) for underivatized isomers and Ion-Pair Chromatography.
Q3: What is the purpose of derivatization in hydroxylysine isomer analysis?
A3: Derivatization serves two main purposes. Firstly, it introduces a chromophore or fluorophore to the hydroxylysine molecule, enhancing its detection by UV or fluorescence detectors, as native hydroxylysine has poor UV absorbance. Secondly, using a chiral derivatizing agent creates diastereomeric complexes that can be separated on a conventional achiral stationary phase, such as a C18 column.[1][2]
Q4: Can I separate hydroxylysine isomers without derivatization?
A4: While challenging, it is possible to separate underivatized hydroxylysine isomers using techniques like Hydrophilic Interaction Chromatography (HILIC). HILIC separates compounds based on their polarity, and the subtle differences in the hydrophilicity of the isomers can be exploited for separation. However, this method may require careful optimization of the mobile phase and selection of a suitable HILIC stationary phase. Detection can also be a challenge without derivatization, often requiring mass spectrometry (MS).
Q5: What are the critical factors to consider when developing a separation method for hydroxylysine isomers?
A5: The most critical factors include:
-
Choice of Derivatizing Agent: A chiral reagent is essential for creating separable diastereomers on an achiral column.
-
Column Chemistry: A high-resolution reversed-phase column (e.g., C18) is typically used for derivatized isomers. For underivatized isomers, a HILIC column is a better choice.
-
Mobile Phase Composition: The organic modifier, pH, and buffer concentration of the mobile phase must be carefully optimized to achieve the best resolution.
-
Column Temperature: Temperature can significantly impact the selectivity and resolution of chiral separations.
-
Detection Method: The choice of detector (UV, fluorescence, or MS) will depend on the derivatizing agent used and the sensitivity required.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Isomer Peaks
Possible Causes & Solutions
| Cause | Solution |
| Incomplete or No Derivatization | - Ensure the derivatization reaction has gone to completion. Verify the pH of the reaction mixture and the freshness of the derivatizing reagent. - Optimize the reaction time and temperature as specified in the protocol. |
| Inappropriate Column | - For derivatized isomers, use a high-resolution reversed-phase C18 column. - For underivatized isomers, switch to a HILIC column. |
| Suboptimal Mobile Phase | - Adjust the mobile phase composition. For reversed-phase, vary the organic solvent (acetonitrile vs. methanol) and the buffer concentration. - For HILIC, carefully adjust the water content in the mobile phase. - Optimize the pH of the mobile phase to potentially alter the ionization state and interaction with the stationary phase. |
| Inadequate Temperature Control | - Optimize the column temperature. Lower temperatures often improve chiral separations, but this should be determined empirically for your specific method. |
| Co-elution with Matrix Components | - Improve sample clean-up procedures to remove interfering substances from the matrix. |
Issue 2: Tailing or Broad Peaks
Possible Causes & Solutions
| Cause | Solution |
| Secondary Interactions with the Column | - Add a competing base to the mobile phase (e.g., triethylamine) to block active silanol (B1196071) groups on the silica-based column. - Adjust the mobile phase pH. |
| Column Overload | - Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | - Flush the column with a strong solvent. - If the problem persists, replace the column. |
| Extra-Column Volume | - Minimize the length and internal diameter of tubing between the injector, column, and detector. |
Issue 3: Irreproducible Retention Times
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Mobile Phase Preparation | - Prepare fresh mobile phase daily and ensure accurate measurements of all components. - Degas the mobile phase thoroughly before use. |
| Fluctuations in Column Temperature | - Use a reliable column oven and allow sufficient time for the column to equilibrate at the set temperature. |
| Column Equilibration Issues | - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running gradients. |
| Pump Performance Issues | - Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Quantitative Data Summary
The following tables summarize typical retention times for hydroxylysine and related amino acids after derivatization with N(2)-(5-fluoro-2,4-dinitrophenyl)-l-valine amide (l-FDVA), as described by Langrock et al. (2007).
Table 1: Retention Times of l-FDVA Derivatized Hydroxyamino Acids and Other Amino Acids
| Compound | Retention Time (min) |
| 5-Hydroxylysine | 18.2 |
| trans-4-Hydroxyproline | 21.5 |
| cis-4-Hydroxyproline | 22.1 |
| trans-3-Hydroxyproline | 23.5 |
| cis-3-Hydroxyproline | 24.1 |
| Alanine | 25.5 |
| Proline | 28.9 |
| Valine | 30.1 |
| Leucine | 35.2 |
| Isoleucine | 35.8 |
| Phenylalanine | 40.5 |
| Tryptophan | 45.1 |
| Lysine | 48.7 |
Note: These are approximate retention times and can vary depending on the specific HPLC system, column, and exact experimental conditions.
Experimental Protocols
Protocol 1: Pre-column Derivatization with l-FDVA
This protocol is adapted from the method described by Langrock et al. (2007) for the derivatization of hydroxylysine and other amino acids.[1][2]
Materials:
-
Sample containing hydroxylysine (e.g., collagen hydrolysate)
-
1 M Sodium Bicarbonate (NaHCO₃)
-
35 mM l-FDVA in acetone
-
1 M Hydrochloric Acid (HCl)
Procedure:
-
To 25 µL of the sample solution, add 10 µL of 1 M NaHCO₃.
-
Add 40 µL of 35 mM l-FDVA solution in acetone.
-
Vortex the mixture and incubate at 40°C for 1 hour in a water bath.
-
After incubation, stop the reaction by adding 10 µL of 1 M HCl.
-
The sample is now derivatized and ready for HPLC analysis.
Protocol 2: Reversed-Phase HPLC Separation of l-FDVA Derivatized Isomers
This protocol provides a starting point for the separation of l-FDVA derivatized hydroxylysine isomers.
HPLC System and Column:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Detector: UV detector at 340 nm or a fluorescence detector.
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Gradient:
-
0-5 min: 10% B
-
5-45 min: Linear gradient from 10% to 50% B
-
45-50 min: 50% B
-
50-55 min: Linear gradient from 50% to 10% B
-
55-60 min: 10% B (re-equilibration)
-
Visualizations
Caption: Experimental workflow for the separation of hydroxylysine isomers.
References
Technical Support Center: Hydroxylysine Detection by Mass Spectrometry
Welcome to the technical support center for the analysis of hydroxylysine using mass spectrometry. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve specific issues you may encounter during the detection and quantification of hydroxylysine by LC-MS/MS.
Problem 1: Poor or No Signal for Hydroxylysine-Containing Peptides
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Low Abundance of Hydroxylation | Increase sample loading on the column. | Hydroxylation of lysine (B10760008) is a post-translational modification that can be present at very low stoichiometry. |
| Perform an enrichment step for hydroxylated peptides. | Enrichment can increase the concentration of the target peptide, improving the signal-to-noise ratio. | |
| Inefficient Ionization | Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, capillary temperature, gas flows).[1] | Proper ESI conditions are crucial for generating stable and abundant peptide ions. |
| Test both positive and negative ionization modes. | While positive mode is common for peptides, the local chemical environment of the modification could influence ionization. | |
| Suboptimal Fragmentation | Adjust collision energy (CID/HCD) or activation time (ETD). | Different peptide backbones and modifications require optimized fragmentation energy to produce informative MS/MS spectra. |
| Experiment with different fragmentation methods (CID, HCD, ETD).[2][3] | ETD can be beneficial for preserving labile modifications, while HCD can provide high-resolution fragment data. | |
| Sample Preparation Issues | Ensure complete enzymatic digestion.[4] | Incomplete digestion can result in large peptides that are difficult to analyze or missed cleavages that alter the expected peptide mass. |
| Evaluate sample cleanup procedures to remove interfering substances like salts or detergents.[5][6] | Contaminants can suppress the ionization of target analytes. |
Problem 2: Difficulty Confirming Hydroxylysine Presence (+16 Da Mass Shift)
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Co-eluting Isobaric Modifications | Improve chromatographic separation by optimizing the LC gradient.[7] | A longer, shallower gradient can help separate peptides with the same mass but different properties, such as oxidized methionine and hydroxylated lysine. |
| Use high-resolution mass spectrometry. | Accurate mass measurements can help distinguish between isobaric modifications with slightly different elemental compositions. | |
| Ambiguous Fragmentation Spectra | Manually inspect MS/MS spectra for characteristic fragment ions. | Look for b- and y-ions that pinpoint the +16 Da modification to a specific lysine residue.[2][8] |
| Perform MS/MS/MS (MS³) on a key fragment ion.[8] | Isolating and further fragmenting a specific ion can provide more definitive structural information. | |
| Analyze a synthetic peptide standard.[8] | Comparing the retention time and fragmentation pattern of your sample to a known standard is the gold standard for confirmation. |
Problem 3: Inconsistent Quantification Results
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Matrix Effects | Improve sample cleanup to remove interfering matrix components.[5] | The sample matrix can enhance or suppress the ionization of the target analyte, leading to inaccurate quantification. |
| Use a stable isotope-labeled internal standard. | An internal standard that co-elutes with the analyte can correct for variations in sample preparation, injection volume, and ionization efficiency. | |
| Poor Chromatographic Peak Shape | Check for column degradation or contamination.[9] | Tailing or broad peaks can lead to inaccurate peak integration. |
| Ensure the injection solvent is compatible with the mobile phase.[9] | A stronger injection solvent can cause peak distortion. | |
| Non-Linear Detector Response | Prepare a calibration curve with a wide dynamic range. | Ensure your analyte concentration falls within the linear range of the instrument's detector. |
Experimental Protocols
Protocol 1: In-Solution Tryptic Digestion for Hydroxylysine Analysis
-
Protein Denaturation: Denature the protein sample in a solution containing 8M urea (B33335).[10]
-
Reduction: Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylation: Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating in the dark at room temperature for 1 hour.
-
Dilution and Digestion: Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to less than 1M. Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate at 37°C for 16-18 hours.[4]
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
Lyophilization and Reconstitution: Lyophilize the desalted peptides and reconstitute in an appropriate solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.
Protocol 2: Derivatization of Lysine Residues with Propionic Anhydride (B1165640)
This protocol is particularly useful for analyzing lysine-rich regions.[11][12]
-
Initial Derivatization: After protein extraction, derivatize lysine residues by adding propionic anhydride. This step blocks lysine residues from tryptic cleavage.
-
Tryptic Digestion: Proceed with tryptic digestion. Trypsin will now only cleave at arginine residues.[12]
-
Second Derivatization: After digestion, perform a second propionylation step to modify the newly generated N-termini of the peptides.
-
Sample Cleanup: Clean up the derivatized peptides using SPE.
-
LC-MS/MS Analysis: Analyze the sample by LC-MS/MS. The propionyl group adds a known mass to lysine and hydroxylysine, which must be accounted for in the database search.
Frequently Asked Questions (FAQs)
Q1: What is the mass shift I should be looking for to identify hydroxylysine?
A1: Hydroxylation adds an oxygen atom, resulting in a mass increase of +15.9949 Da.[13] This is often referred to as a +16 Da modification.
Q2: How can I distinguish hydroxylysine from oxidized methionine?
A2: Both modifications result in a +16 Da mass shift. To differentiate them, you can:
-
Use high-resolution mass spectrometry: The exact mass of the +16 Da modification on lysine versus methionine is slightly different.
-
Optimize chromatography: The two modified peptides may have different retention times.
-
Analyze fragmentation patterns: The location of the modification on the peptide backbone will be different, leading to distinct b- and y-ion series in the MS/MS spectrum.[8]
-
Treat the sample with a reducing agent: Some methionine oxidations can be reversed with mild reducing agents, while hydroxylysine is stable.
Q3: What are the typical fragment ions observed for peptides containing hydroxylysine?
A3: In collision-induced dissociation (CID), you will typically observe a series of b- and y-ions resulting from peptide backbone fragmentation. The mass of the fragment ions containing the hydroxylated lysine will be increased by 16 Da.[2][8]
Q4: Is derivatization necessary for hydroxylysine analysis?
A4: Derivatization is not always necessary but can be very helpful, especially for lysine-rich proteins or when dealing with poor fragmentation.[11][14] Derivatizing lysine residues with reagents like propionic anhydride can improve chromatographic retention and alter fragmentation patterns, sometimes leading to more informative spectra.[11][12]
Q5: What type of LC column is best for separating hydroxylysine-containing peptides?
A5: Reversed-phase C18 columns are most commonly used for peptide separations in proteomics, including those containing hydroxylysine. The specific choice of column (particle size, length, and diameter) will depend on the complexity of your sample and the desired chromatographic resolution.
Q6: How can I quantify the level of hydroxylysine at a specific site?
A6: Relative quantification can be performed by comparing the extracted ion chromatogram (XIC) peak areas of the modified (hydroxylated) and unmodified peptides.[8] For absolute quantification, a stable isotope-labeled synthetic peptide corresponding to the hydroxylated peptide of interest should be used as an internal standard.
Visualizing Workflows
Caption: Troubleshooting workflow for poor hydroxylysine signal.
Caption: Standard workflow for hydroxylysine analysis.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Molecular Characterization of Collagen Hydroxylysine O-Glycosylation by Mass Spectrometry: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Optimizing Sample Preparation for Accurate Lysine Measurement - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. youtube.com [youtube.com]
- 7. LC-MS/MS Identification of the O-Glycosylation and Hydroxylation of Amino Acid Residues of Collagen α-1 (II) chain from Bovine Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of hydroxylysine in recombinant monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Sample Preparation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 11. Widespread hydroxylation of unstructured lysine-rich protein domains by JMJD6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Derivatizing Agent Selection for Hydrophilic Lysine- and Arginine-Containing Tetradecapeptide Analysis in Human Plasma by RP HPLC-MS/MS | MDPI [mdpi.com]
Technical Support Center: Overcoming Poor Retention of Hydroxylysine in Reverse-Phase HPLC
Welcome to the technical support center for the analysis of hydroxylysine by reverse-phase high-performance liquid chromatography (RP-HPLC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common challenges associated with the poor retention of this highly polar amino acid.
Frequently Asked Questions (FAQs)
Q1: Why is hydroxylysine poorly retained in reverse-phase HPLC?
Hydroxylysine is a highly polar amino acid due to the presence of two amino groups and a hydroxyl group in its structure. In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is relatively polar. Polar analytes like hydroxylysine have a weak affinity for the nonpolar stationary phase and a strong affinity for the polar mobile phase, leading to their rapid elution and poor retention.
Q2: What are the primary strategies to improve the retention of hydroxylysine in RP-HPLC?
There are three main strategies to overcome the poor retention of hydroxylysine in RP-HPLC:
-
Pre-column Derivatization: This involves chemically modifying the hydroxylysine molecule to make it more hydrophobic (less polar), thereby increasing its interaction with the nonpolar stationary phase.
-
Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase. This reagent forms a neutral, more hydrophobic complex with the charged hydroxylysine molecule, enhancing its retention.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is an alternative chromatographic mode that utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. It is well-suited for the retention and separation of highly polar compounds like hydroxylysine without the need for derivatization.
Q3: Which derivatization agent is best for hydroxylysine analysis?
The choice of derivatization agent depends on several factors, including the desired sensitivity, the detection method available (UV-Vis or fluorescence), and the complexity of the sample matrix. Common derivatizing agents for amino acids include:
-
Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amino groups to form stable, fluorescent derivatives that can also be detected by UV. The reaction is relatively slow.[1][2]
-
Dabsyl Chloride (DABS-Cl): Forms stable, colored derivatives that are detectable in the visible region, minimizing interference from many matrix components.[3][4]
-
o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to produce highly fluorescent derivatives. However, the derivatives can be unstable.[5]
-
9-fluorenylmethoxycarbonyl chloride (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent derivatives.[1]
-
Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC): A popular reagent that forms stable and highly fluorescent derivatives with both primary and secondary amines.[1]
When working with samples containing hydroxyproline (B1673980) and hydroxylysine, be aware that by-products from some derivatization reactions (e.g., with AQC) can potentially interfere with quantification.[1]
Troubleshooting Guides
Guide 1: Pre-column Derivatization Issues
This guide addresses common problems encountered during the derivatization of hydroxylysine for HPLC analysis.
Question: I am not seeing a peak for my derivatized hydroxylysine, or the peak is very small. What could be the problem?
Answer: This issue can arise from several factors related to the derivatization process. Follow the troubleshooting steps below:
-
Incomplete Derivatization Reaction:
-
Verify Reaction Conditions: Ensure the pH of the reaction buffer is optimal for the chosen derivatizing agent (e.g., pH 9.5-10 for dansyl chloride).[6] Check that the reaction temperature and incubation time are as specified in the protocol.[6]
-
Reagent Quality: Derivatization reagents can degrade over time. Prepare fresh reagent solutions and store them under the recommended conditions (e.g., protected from light and moisture).
-
Excess Reagent: A sufficient molar excess of the derivatizing reagent is necessary to drive the reaction to completion. However, a very large excess can sometimes lead to side reactions.[7]
-
-
Interference from Sample Matrix:
-
Sample Clean-up: Complex biological samples may contain substances that interfere with the derivatization reaction. Consider implementing a sample clean-up step, such as solid-phase extraction (SPE) or protein precipitation, before derivatization.[8]
-
Ammonia (B1221849) Contamination: Ammonia can react with the derivatizing agent, leading to a large reagent-related peak and consuming the reagent. Ensure all glassware is clean and avoid sources of ammonia contamination.
-
-
Derivative Instability:
-
Prompt Analysis: Some amino acid derivatives, particularly those formed with OPA, are not stable over long periods. Analyze the samples as soon as possible after derivatization.
-
Storage Conditions: If immediate analysis is not possible, store the derivatized samples under conditions that minimize degradation (e.g., refrigerated and protected from light).
-
-
Poor Reproducibility:
-
Inconsistent Reaction Conditions: Small variations in reaction time, temperature, or pH can lead to variability in derivatization efficiency.[9] Ensure these parameters are tightly controlled.
-
Pipetting Errors: Accurate pipetting of small volumes of sample and reagents is crucial for reproducible results.
-
Guide 2: Ion-Pair Chromatography Issues
This guide provides solutions to common problems encountered when using ion-pairing agents to enhance hydroxylysine retention.
Question: My hydroxylysine peak is tailing, or the retention time is not reproducible when using an ion-pairing agent. What should I do?
Answer: These are common issues in ion-pair chromatography. The following steps can help you resolve them:
-
Inadequate Column Equilibration:
-
Sufficient Equilibration Time: Ion-pairing agents require a significant amount of time to equilibrate with the stationary phase. Flush the column with at least 20-50 column volumes of the mobile phase containing the ion-pairing agent before injecting your first sample.[10][11] Insufficient equilibration is a primary cause of retention time drift.
-
-
Mobile Phase Optimization:
-
Concentration of Ion-Pairing Agent: The concentration of the ion-pairing agent directly affects retention. Generally, increasing the concentration increases retention up to a certain point.[12] Start with a low concentration (e.g., 5 mM for alkyl sulfonates) and optimize.
-
Mobile Phase pH: The pH of the mobile phase should be controlled to ensure that both the hydroxylysine and the ion-pairing agent are in their ionized forms.
-
Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will also influence retention.
-
-
Choice of Ion-Pairing Agent:
-
Hydrophobicity: The hydrophobicity of the ion-pairing agent affects the retention of the analyte. Longer alkyl chains on the ion-pairing agent (e.g., octanesulfonate vs. pentanesulfonate) will result in greater retention.[12]
-
MS Compatibility: If you are using mass spectrometry (MS) detection, it is crucial to use a volatile ion-pairing agent like trifluoroacetic acid (TFA) or formic acid. Non-volatile salts like alkyl sulfonates will contaminate the MS source. Be aware that even TFA can cause ion suppression in the MS source.[13]
-
-
Column History:
Guide 3: Hydrophilic Interaction Liquid Chromatography (HILIC) Issues
This guide addresses common challenges when using HILIC for hydroxylysine analysis.
Question: I am trying to use HILIC to analyze hydroxylysine, but I am getting poor retention and/or broad, distorted peaks. What can I do?
Answer: HILIC can be a powerful technique for polar analytes, but it requires careful attention to specific parameters:
-
Mobile Phase Composition:
-
High Organic Content: HILIC relies on a high percentage of organic solvent (typically acetonitrile) in the mobile phase to promote partitioning of the polar analyte into the aqueous layer on the stationary phase. Ensure your initial mobile phase contains at least 80% organic solvent.
-
Buffer Concentration: The salt concentration in the aqueous portion of the mobile phase is critical for good peak shape and reproducible retention. A buffer concentration of 10-20 mM is a good starting point.[14]
-
-
Injection Solvent:
-
Solvent Mismatch: Injecting a sample dissolved in a strong solvent (i.e., high aqueous content) will cause peak distortion and poor retention. The sample solvent should be as similar as possible to the initial mobile phase (i.e., high organic content).[15] If your sample is in an aqueous solution, try to dilute it with a high percentage of acetonitrile before injection.
-
-
Column Equilibration:
-
Sufficient Equilibration: The aqueous layer on the HILIC stationary phase needs to be fully established between injections to ensure reproducible retention times. Equilibrate the column with at least 10-20 column volumes of the starting mobile phase before each injection.[15]
-
Experimental Protocols
Protocol 1: Dansyl Chloride Derivatization
This protocol provides a general procedure for the pre-column derivatization of hydroxylysine with dansyl chloride.
Reagents:
-
Derivatization Buffer: 100 mM Sodium Bicarbonate, pH 9.5
-
Dansyl Chloride Solution: 1.5 mg/mL in acetonitrile (prepare fresh)
-
Quenching Solution: 2% (v/v) ethylamine (B1201723) in water
-
Sample/Standard Solution: Dissolved in 0.1 M HCl
Procedure:
-
To 100 µL of the sample or standard solution in a microcentrifuge tube, add 100 µL of the derivatization buffer.
-
Add 100 µL of the dansyl chloride solution, vortex briefly, and centrifuge.
-
Incubate the mixture at 60°C for 45 minutes in the dark.
-
After incubation, add 50 µL of the quenching solution to stop the reaction and react with excess dansyl chloride.
-
Vortex the solution and centrifuge. The sample is now ready for HPLC analysis.
Protocol 2: Dabsyl Chloride Derivatization
This protocol outlines a general method for the pre-column derivatization of hydroxylysine with dabsyl chloride.
Reagents:
-
Derivatization Buffer: 0.1 M Sodium Bicarbonate, pH 9.0
-
Dabsyl Chloride Solution: 4 mM in acetonitrile (prepare fresh)
-
Sample/Standard Solution: Dissolved in 0.1 M HCl
Procedure:
-
To 50 µL of the sample or standard solution in a microcentrifuge tube, add 100 µL of the derivatization buffer.
-
Add 150 µL of the dabsyl chloride solution and vortex.
-
Incubate the mixture at 70°C for 15 minutes.
-
After incubation, cool the mixture and add an appropriate volume of a mobile phase-like solution to dilute the sample.
-
Centrifuge the sample before injection into the HPLC system.
Data Presentation
The following tables summarize typical HPLC conditions and the expected impact of key parameters on hydroxylysine retention.
Table 1: Typical HPLC Conditions for Derivatized Hydroxylysine
| Parameter | Dansyl-Hydroxylysine | Dabsyl-Hydroxylysine |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., 25 mM sodium phosphate, pH 6.5) | Aqueous buffer (e.g., 25 mM sodium acetate, pH 6.5) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | A time-based gradient from low to high %B | A time-based gradient from low to high %B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | Fluorescence (Ex: 340 nm, Em: 510 nm) or UV (254 nm) | Visible (436 nm) |
Table 2: Effect of Ion-Pairing Agent Concentration on Retention of a Basic Analyte (Illustrative)
| Ion-Pairing Agent | Concentration (mM) | Retention Factor (k') |
| Heptanesulfonate | 5 | 2.5 |
| Heptanesulfonate | 10 | 4.2 |
| Heptanesulfonate | 20 | 6.8 |
| Trifluoroacetic Acid (TFA) | 0.05% (v/v) | 1.8 |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | 2.9 |
Note: The retention factor values are illustrative and will vary depending on the specific analyte, column, and other chromatographic conditions. Increasing the concentration of the ion-pairing reagent generally leads to an increase in the retention of oppositely charged analytes.[16][17]
Table 3: Typical HILIC Conditions for Underivatized Amino Acids
| Parameter | Setting |
| Column | Amide-based HILIC (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in 95:5 (v/v) Acetonitrile:Water |
| Mobile Phase B | 10 mM Ammonium Formate in 50:50 (v/v) Acetonitrile:Water |
| Gradient | A time-based gradient from high to low %A |
| Flow Rate | 0.4 mL/min |
| Detection | Mass Spectrometry (ESI+) |
References
- 1. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. cardinalscholar.bsu.edu [cardinalscholar.bsu.edu]
- 8. myfoodresearch.com [myfoodresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
- 15. How to Avoid Common Problems with HILIC Methods [restek.com]
- 16. researchgate.net [researchgate.net]
- 17. Effect of TFA concentration on RP separations of peptides - Chromatography Forum [chromforum.org]
Technical Support Center: Hydroxylysine in Plasma Analysis
Welcome to the technical support center for the analysis of hydroxylysine in plasma samples. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges, with a primary focus on minimizing matrix effects to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the LC-MS/MS analysis of hydroxylysine in plasma?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In plasma analysis, these effects, primarily ion suppression or enhancement, are a major concern because they can lead to inaccurate quantification of the target analyte, hydroxylysine.[1][2][3] The complex nature of plasma, which contains a high abundance of proteins, salts, and phospholipids (B1166683), makes it particularly susceptible to matrix effects.[4][5] Phospholipids are a primary cause of ion suppression in plasma samples prepared by simple protein precipitation.[5][6][7]
Q2: I'm observing poor sensitivity and inconsistent results for my hydroxylysine analysis. Could this be due to matrix effects?
A: Yes, poor sensitivity, decreased reproducibility, and inaccurate quantification are classic signs of matrix effects.[1][2][8] Specifically, ion suppression can significantly reduce the signal intensity of hydroxylysine, leading to higher limits of detection and quantification.[1][9] Inconsistent results between samples can arise from variations in the matrix composition from one sample to another.[10]
Q3: How can I confirm that matrix effects are impacting my hydroxylysine assay?
A: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This qualitative method helps identify regions in your chromatogram where ion suppression or enhancement occurs.[3][11] A solution of hydroxylysine is continuously infused into the mass spectrometer while a blank, extracted plasma sample is injected. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.[11]
-
Post-Extraction Spike: This quantitative method determines the extent of the matrix effect.[3][11] You compare the response of a hydroxylysine standard spiked into a post-extracted blank plasma sample to the response of the standard in a neat solvent. The matrix factor (MF) is calculated as: MF = (Peak Area in Matrix) / (Peak Area in Neat Solvent) An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[11]
Q4: What is the most effective way to compensate for matrix effects in my analysis?
A: The use of a stable isotope-labeled internal standard (SIL-IS) for hydroxylysine is the most effective approach to compensate for matrix effects.[2][11] A SIL-IS will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate quantification through the ratio of the analyte to the internal standard.[2][12]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of hydroxylysine in plasma.
| Problem | Potential Cause | Recommended Solution(s) |
| Low signal intensity/poor sensitivity for hydroxylysine | Ion Suppression: Co-eluting matrix components, particularly phospholipids, are interfering with the ionization of hydroxylysine.[5][6] | 1. Optimize Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering substances. Solid-phase extraction (SPE) is generally more effective than protein precipitation (PPT) or liquid-liquid extraction (LLE) for removing phospholipids.[5][7] Consider using specialized phospholipid removal plates or cartridges.[13][14][15] 2. Improve Chromatographic Separation: Modify your LC method to separate hydroxylysine from the regions of ion suppression. This can involve adjusting the gradient, changing the mobile phase composition, or trying a different column chemistry (e.g., HILIC for polar compounds like hydroxylysine).[11][16] 3. Derivatization: Derivatizing hydroxylysine can alter its chromatographic behavior and improve its ionization efficiency, potentially moving it away from interfering matrix components.[17][18][19] |
| High variability in results between samples | Inconsistent Matrix Effects: The composition of the plasma matrix can vary between subjects or samples, leading to different degrees of ion suppression or enhancement.[10] | 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust way to account for sample-to-sample variations in matrix effects.[2][11] 2. Thorough Sample Homogenization: Ensure all samples are thoroughly mixed before extraction to minimize variability. |
| Poor peak shape for hydroxylysine | Matrix Overload: Injecting a sample that is not sufficiently clean can overload the analytical column. | 1. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components being introduced into the system.[8][20] 2. Enhance Sample Cleanup: Employ a more effective sample preparation technique like SPE to reduce the overall matrix load.[5] |
| Gradual increase in system backpressure and decrease in column performance | Accumulation of Matrix Components: Phospholipids and proteins from repeated injections of plasma samples can build up on the analytical column.[6] | 1. Implement a Guard Column: A guard column can help protect your analytical column from strongly retained matrix components. 2. Improve Sample Preparation: More thorough sample cleanup will reduce the amount of residual matrix components injected onto the column.[6] 3. Column Washing: Incorporate a robust column wash step at the end of each chromatographic run to elute strongly retained compounds. |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol outlines a general procedure for cleaning up plasma samples using a mixed-mode cation exchange SPE cartridge, which is effective for retaining and isolating basic compounds like hydroxylysine while removing phospholipids and other interferences.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of an appropriate internal standard solution (ideally a stable isotope-labeled hydroxylysine). Add 300 µL of 4% phosphoric acid and vortex to mix. This step precipitates proteins.[11]
-
Centrifugation: Centrifuge the pre-treated sample at 14,000 x g for 10 minutes to pellet the precipitated proteins.[11]
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.[11]
-
Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.[11]
-
Washing:
-
Elution: Elute the hydroxylysine with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.[11]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[11]
Protocol 2: Assessment of Matrix Effects via Post-Extraction Spike
This protocol describes how to quantitatively assess the degree of ion suppression or enhancement.
-
Prepare Blank Matrix: Process a sample of blank plasma (from a control subject with no detectable hydroxylysine) using your established sample preparation protocol (e.g., Protocol 1).
-
Prepare Spiked Matrix Sample: To the final extract of the blank matrix, add a known amount of hydroxylysine standard.[11]
-
Prepare Neat Standard: Prepare a solution of the hydroxylysine standard in the reconstitution solvent at the same concentration as the spiked matrix sample.[11]
-
Analysis: Analyze both the spiked matrix sample and the neat standard by LC-MS/MS.
-
Calculation: Calculate the Matrix Factor (MF) as described in FAQ 3.
Visualizations
Caption: Workflow for Minimizing Matrix Effects in Hydroxylysine Analysis.
Caption: Troubleshooting Decision Tree for Hydroxylysine Analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Sample Prep Tech Tip: Phospholipid Removal | Phenomenex [phenomenex.com]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Evaluation of matrix effect in isotope dilution mass spectrometry based on quantitative analysis of chloramphenicol residues in milk powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efficacy of plasma phospholipid removal during sample preparation and subsequent retention under typical UHPLC conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ddtjournal.com [ddtjournal.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Detection of Low-Abundance Hydroxylysine
Welcome to the technical support center for the analysis of hydroxylysine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to improve the detection sensitivity of low-abundance hydroxylysine in various biological samples.
Frequently Asked Questions (FAQs)
Q1: What is hydroxylysine and why is its detection challenging at low abundance?
Hydroxylysine (Hyl) is a post-translationally modified amino acid derived from lysine (B10760008). It is a key component of collagen, where it plays a crucial role in stabilizing collagen cross-links. Its detection can be challenging, particularly at low levels, due to its hydrophilic nature, which leads to poor retention in reversed-phase chromatography, and its low ionization efficiency in mass spectrometry. Furthermore, it is often present in complex biological matrices, which can cause interference and suppress the signal.
Q2: What are the primary analytical methods for quantifying hydroxylysine?
The most common methods for the quantification of hydroxylysine are based on liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (MS/MS) for its high sensitivity and specificity.[1] High-performance liquid chromatography (HPLC) with UV or fluorescence detection after derivatization is also widely used. For total collagen estimation, colorimetric assays that measure hydroxyproline, another modified amino acid in collagen, can be employed as an indirect method.[2][3]
Q3: How can I increase the ionization efficiency of hydroxylysine for MS analysis?
Improving ionization efficiency is critical for detecting low-abundance species. Key strategies include:
-
Chemical Derivatization: Introducing a hydrophobic or permanently charged group to the hydroxylysine molecule can significantly enhance its response in electrospray ionization (ESI)-MS.[4][5][6]
-
Optimizing ESI Source Conditions: Fine-tuning parameters like source temperature and collision-induced dissociation (CID) voltage can improve the signal-to-noise ratio for specific proteoforms.[7]
-
Using Dopant Solvents: Enriching the vortex gas in the ESI source with certain solvents, like acetonitrile (B52724), can increase signal intensities and alter the charge state distribution, leading to better detection.[8]
Q4: What is chemical derivatization and how does it improve sensitivity?
Chemical derivatization is a technique used to modify an analyte to enhance its analytical properties.[6] For hydroxylysine, derivatization reagents react with its primary amine or hydroxyl groups. This can:
-
Increase Hydrophobicity: Improves retention on reversed-phase HPLC columns, separating it from interfering polar compounds.[5]
-
Enhance Ionization: Introduces an easily ionizable group or a permanent charge, boosting the signal in ESI-MS.[4][9]
-
Provide a Signature Fragmentation: Creates specific product ions during MS/MS analysis, which is useful for sensitive and selective detection using methods like selected reaction monitoring (SRM).[6]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of low-abundance hydroxylysine.
Category 1: Sample Preparation
Q: My hydroxylysine recovery is low after acid hydrolysis. What could be the cause and how can I fix it?
A: Low recovery from acid hydrolysis is a common issue. Here are potential causes and solutions:
-
Incomplete Hydrolysis: The standard 6 N HCl hydrolysis at 110°C for 20-24 hours might be insufficient for some matrices.[10] Ensure the vial is properly sealed to prevent acid evaporation and consider extending the hydrolysis time.
-
Analyte Degradation: While robust, some degradation can occur. Hydrolyzing under an inert atmosphere (e.g., nitrogen) can minimize oxidative loss. Adding phenol (B47542) to the HCl can protect certain amino acids from degradation.[10]
-
Interference from Buffers: Buffers containing primary or secondary amines, such as TRIS, can interfere with the analysis and should be avoided.[11] It is recommended to use ultrapure water or PBS for sample dissolution.[11]
Q: I'm observing significant matrix effects and interference in my samples. How can I clean them up?
A: Matrix effects can severely suppress the ionization of hydroxylysine. Effective sample cleanup is crucial.
-
Protein Precipitation: For samples like plasma or serum, precipitating larger proteins with a cold organic solvent (e.g., acetonitrile or methanol) can effectively remove a significant source of interference.[10]
-
Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., cation exchange) to selectively retain hydroxylysine while washing away interfering compounds.
-
Affinity Enrichment: For very low-abundance targets, affinity enrichment using materials with high binding affinity for the analyte or a specific tag can concentrate the target and remove contaminants.[12][13]
Category 2: Chromatography & Mass Spectrometry (LC-MS)
Q: I am seeing poor peak shape and inconsistent retention times for hydroxylysine on my reversed-phase column. What should I do?
A: This is often due to the hydrophilic nature of hydroxylysine.
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative to reversed-phase chromatography that provides better retention for polar compounds like hydroxylysine.[14]
-
Use Ion-Pairing Reagents: Adding an ion-pairing reagent to the mobile phase can improve retention and peak shape in reversed-phase HPLC. However, these reagents can cause ion suppression in MS, so their use must be carefully evaluated.
-
Check Mobile Phase pH: Ensure the pH of your mobile phase is consistent and appropriate. Small variations in pH can significantly alter the ionization state of hydroxylysine and thus its retention time.[15]
-
Derivatization: As mentioned in the FAQs, derivatizing hydroxylysine to make it more hydrophobic will improve its retention and peak shape on a C18 column.[5]
Q: The MS signal for my hydroxylysine peak is very low or absent. How can I troubleshoot this?
A: Low signal intensity is a primary challenge for low-abundance analytes. The following workflow can help isolate the problem.
Category 3: Data Interpretation
Q: My quantitative results seem to underestimate the actual hydroxylysine levels. Why might this be happening?
A: Underestimation is a significant issue, especially when dealing with protein-bound hydroxylysine.
-
Missed Cleavages in Peptide Mapping: If you are using a proteomics approach with enzymes like trypsin, the presence of hydroxylysine can sometimes hinder enzymatic cleavage, leading to miscleaved peptides.[16] Failing to account for these miscleaved forms in your data analysis can lead to a significant underestimation of the modification—in some cases by as much as 10-fold.[16][17] Consider using alternative enzymes like IdeS or Asp-N that are not affected by lysine modification.[16][18]
-
Ionization Efficiency Differences: If you are comparing a modified peptide to its unmodified counterpart, assume their ionization efficiencies are the same. Alkylation or other modifications can alter ionization efficiency, requiring validation with standards for accurate quantification.[19]
-
Incomplete Hydrolysis: As mentioned earlier, if the protein is not fully hydrolyzed to free amino acids, the quantification will be inaccurate.[10]
Q: I see a +16 Da mass shift on a lysine-containing peptide, but how can I confirm it is hydroxylysine and not another modification?
A: A +16 Da shift can correspond to oxidation of other residues (like methionine or tryptophan) or a sequence variant.[16][18]
-
Tandem Mass Spectrometry (MS/MS): High-resolution MS/MS is essential. The fragmentation pattern of a hydroxylysine-containing peptide will differ from that of a peptide with an oxidized methionine.
-
Analysis of Synthetic Peptides: The most definitive way is to synthesize a peptide standard with hydroxylysine at the suspected location. A direct comparison of retention time and MS/MS fragmentation patterns between your sample and the synthetic standard provides strong confirmation.[18]
-
Orthogonal Enzyme Digestion: Using different proteases can help confirm the modification site. Enzymes that cleave at different positions can generate different peptides containing the modification, helping to pinpoint its location.[18]
Experimental Protocols & Data
Protocol 1: Acid Hydrolysis of Protein Samples
This protocol is a general guideline for releasing free amino acids from protein or peptide samples.
-
Sample Preparation: Place the dried protein pellet or sample into a hydrolysis vial.
-
Acid Addition: Add 1-2 mL of 6 N HCl containing 1% phenol.
-
Inert Atmosphere: Purge the vial with nitrogen gas to remove air, then flame-seal the vial or cap it tightly.
-
Incubation: Place the vial in a dry heat block or oven at 110-120°C for 20-24 hours.[2][10]
-
Drying: After cooling to room temperature, open the vial and dry the sample completely under vacuum.
-
Reconstitution: Reconstitute the dried residue in a suitable buffer (e.g., 0.1 N HCl) for direct injection or derivatization.[10]
Protocol 2: Derivatization with Dansyl Chloride
Dansyl chloride is a common reagent used to label primary and secondary amines, improving chromatographic properties and detection sensitivity.
-
Sample Preparation: Reconstitute the dried, hydrolyzed sample in 100 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Reagent Addition: Add 100 µL of dansyl chloride solution (e.g., 2 mg/mL in acetonitrile).
-
Incubation: Vortex the mixture and incubate at 60°C for 45 minutes in the dark.
-
Quenching: Add 50 µL of 250 mM hydroxylamine (B1172632) to quench the reaction.
-
Analysis: The sample is now ready for injection into the LC-MS system.
Data Table: Comparison of Derivatization Reagents
The choice of derivatization reagent can significantly impact detection sensitivity. The table below summarizes common reagents and their characteristics for amine derivatization.
| Derivatization Reagent | Reactive Group | Key Advantages | Potential Issues |
| Dansyl Chloride | Sulfonyl Chloride | Good for fluorescence and MS detection; improves hydrophobicity. | Can form multiple derivatives; reagent stability can be a concern. |
| FMOC-Cl (Fluorenylmethyloxycarbonyl chloride) | Chloroformate | Provides strong UV absorbance and fluorescence; stable derivative. | Can be bulky, potentially affecting chromatographic separation. |
| PITC (Phenylisothiocyanate) | Isothiocyanate | Well-established for amino acid analysis ("Edman reagent"); good for UV detection. | Less common for modern LC-MS due to lower ionization efficiency compared to others. |
| Propionic Anhydride | Carboxylic Anhydride | Simple reaction; can improve hydrophobicity and ionization.[14] | May not provide as large a sensitivity enhancement as charged reagents.[14] |
Visualizations
General Workflow for Enhancing Hydroxylysine Detection
This diagram outlines the key decision points and steps for developing a sensitive detection method for low-abundance hydroxylysine.
Principle of Chemical Derivatization for LC-MS
This diagram illustrates how chemical derivatization improves the detection of hydroxylysine.
References
- 1. Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Collagen Detection - Type I, Type II, Total Collagen [chondrex.com]
- 4. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing electrospray ionization efficiency of peptides by derivatization. | Semantic Scholar [semanticscholar.org]
- 6. ddtjournal.com [ddtjournal.com]
- 7. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Optimizing Sample Preparation for Accurate Lysine Measurement - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. Sample preparation for Amino Acid Analaysis [biosyn.com]
- 12. Affinity Enrichment for MS: Improving the yield of low abundance biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Affinity enrichment for mass spectrometry: improving the yield of low abundance biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. HPLC故障排除指南 [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Discovery and characterization of hydroxylysine in recombinant monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine-containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-elution Issues in Hydroxylysine Chromatography
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address co-elution challenges encountered during the chromatographic analysis of hydroxylysine.
Troubleshooting Guide
This section offers a systematic approach to diagnosing and resolving co-elution problems in hydroxylysine chromatography, a common issue that can compromise the accuracy of analytical results.[1][2]
Question: My hydroxylysine peak is co-eluting with another compound. How do I identify the source of the problem?
Answer:
Co-elution, where two or more compounds elute simultaneously from a chromatography column, manifests as overlapping peaks and is a critical challenge in achieving accurate quantification.[1] A systematic initial assessment is crucial for diagnosing the root cause.
Initial Assessment Workflow
Caption: Initial assessment workflow for diagnosing co-elution.
Troubleshooting Steps:
-
Assess Peak Shape: A visual inspection of the chromatogram is the first step.
-
Verify Peak Purity: For symmetrical peaks, further investigation is necessary.
-
Check System Suitability: Before altering the analytical method, confirm that the HPLC system is functioning correctly.
-
Column Health: The column may be contaminated or have developed a void. Flushing with a strong solvent or replacement may be necessary.[2]
-
Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce peak broadening.[2]
-
Flow Rate: Verify that the pump is delivering a consistent and accurate flow rate.[2]
-
Injection Solvent: Whenever possible, dissolve the sample in the initial mobile phase to prevent peak distortion.[2]
-
Question: How can I resolve co-elution between hydroxylysine and its isomers?
Answer:
The separation of hydroxylysine from its diastereomers is a known chromatographic challenge that often requires method optimization to achieve baseline resolution.[3][4]
Strategies for Isomer Separation
| Strategy | Key Parameters to Adjust | Expected Outcome |
| Mobile Phase Optimization | pH, ionic strength, organic modifier concentration, buffer type.[3][5][6] | Enhances the selectivity between diastereomers, leading to improved separation. |
| Column Chemistry Selection | Change the stationary phase (e.g., from C18 to HILIC or Ion-Exchange).[7][8][9] | Alters the primary mode of interaction and retention, which can resolve co-eluting isomers. |
| Derivatization | Employ pre- or post-column derivatization with chiral or non-chiral reagents.[10][11][12] | Improves the chromatographic properties and detectability of the isomers, facilitating their separation. |
Question: What should I do if hydroxylysine co-elutes with other amino acids like lysine (B10760008)?
Answer:
Co-elution with other structurally similar basic amino acids, such as lysine, is a common problem in hydroxylysine analysis.[5][13] A logical troubleshooting workflow can help to resolve this issue.
Troubleshooting Workflow for Co-elution with Other Amino Acids
Caption: Troubleshooting workflow for resolving co-elution.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of co-elution in hydroxylysine chromatography?
A1: The most frequent causes include:
-
Presence of Diastereomers: Hydroxylysine exists as diastereomers which can be challenging to separate.[3][4]
-
Structurally Similar Compounds: Co-elution with other basic amino acids, particularly lysine, is a common issue due to their similar chemical properties.[5][13]
-
Suboptimal Method Parameters: Inadequate mobile phase pH, incorrect ionic strength, or a poorly optimized gradient profile can result in insufficient resolution.[3][6]
-
Column Degradation: Over time, chromatographic columns can become contaminated or degrade, leading to a loss of resolving power.[2]
Q2: Can mass spectrometry be used to resolve co-eluting peaks?
A2: Mass spectrometry (MS) can differentiate between co-eluting compounds if they have different mass-to-charge ratios (m/z). However, it cannot resolve co-eluting isomers, as they possess the same m/z. For isomeric compounds, effective chromatographic separation is essential for accurate quantification. MS remains a powerful tool for confirming the identity of the compounds within a co-eluting peak.[1]
Q3: Which derivatization reagents are recommended for improving the separation of hydroxylysine?
A3: Derivatization can significantly improve the separation and detection of hydroxylysine and its isomers.
Common Derivatization Reagents
| Reagent | Principle | Advantages |
| Dabsyl chloride | Reacts with primary and secondary amines to form colored derivatives. | Enables detection in the visible range (e.g., 436 nm).[3] |
| N(2)-(5-fluoro-2,4-dinitrophenyl)-l-valine amide (l-FDVA) | A chiral reagent that forms diastereomeric derivatives. | Facilitates the separation of stereoisomers using reverse-phase HPLC.[10][11] |
| Ortho-phthaldialdehyde (OPA) | Reacts rapidly with primary amines in the presence of a thiol to yield fluorescent derivatives. | Offers high sensitivity and a fast reaction time, though it does not react with secondary amines.[12] |
| Dansyl chloride | Forms fluorescent derivatives with primary and secondary amino groups. | Provides good sensitivity, although the derivatization reaction can be slow.[12] |
Q4: How do I select the appropriate chromatography mode for my hydroxylysine analysis?
A4: The choice of chromatography mode is dependent on the sample matrix, the specific separation challenge, and whether derivatization is employed.
Chromatography Mode Selection
| Mode | Principle | Suitability for Hydroxylysine Analysis |
| Reverse-Phase (RP) | Separation is based on the hydrophobicity of the analytes. | Due to the polar nature of hydroxylysine, derivatization is often required to achieve adequate retention and separation.[3][10][13][14] |
| Ion-Exchange (IEX) | Separation is based on the net charge of the molecules. | Highly effective for separating charged molecules like amino acids and their isomers by carefully controlling buffer pH and ionic strength.[4][8][15] |
| Hydrophilic Interaction (HILIC) | Designed for the separation of polar compounds. | An excellent choice for the analysis of underivatized amino acids, as it provides good retention for these polar molecules.[7][9][16] |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC for Hydroxylysine Diastereomer Separation following Dabsyl Chloride Derivatization
This protocol is based on a method for the separation of dabsylated basic amino acids and hydroxylysine glycosides.[3]
1. Sample Preparation and Derivatization: a. Perform acid hydrolysis of the protein or peptide sample (e.g., 6 M HCl at 110°C for 24 hours). b. Neutralize the resulting hydrolysate. c. In a reaction vial, combine 10 µL of the sample, 20 µL of dabsyl chloride solution (4 nmol/µL in acetonitrile), and 70 µL of 0.1 M sodium bicarbonate buffer (pH 9.0). d. Incubate the mixture at 70°C for 15 minutes. e. Evaporate the solvent to dryness and reconstitute the residue in the initial mobile phase.
2. HPLC Conditions:
- Column: Octadecyl bonded silica (B1680970) (C18), 4.6 x 250 mm, 5 µm particle size.
- Mobile Phase A: 0.05 M sodium acetate (B1210297) buffer, pH 4.1.
- Mobile Phase B: Acetonitrile (B52724).
- Gradient Profile: A linear gradient from 20% to 50% Mobile Phase B over 30 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: Visible light at 436 nm.
Protocol 2: Ion-Exchange Chromatography for the Separation of Hydroxylysine Isomers
This protocol provides a general framework for separating hydroxylysine isomers using ion-exchange chromatography.[4]
1. Sample Preparation: a. Hydrolyze the protein or peptide sample. b. Adjust the pH of the sample to be below the isoelectric point (pI) of hydroxylysine to ensure a net positive charge for binding to a cation-exchange column.
2. Chromatography Conditions:
- Column: Strong cation-exchange resin (e.g., Dowex 50).
- Mobile Phase: Begin with a buffer of low pH and low ionic strength (e.g., 0.2 N sodium citrate (B86180) buffer, pH 3.25).
- Elution: Employ a step or linear gradient of increasing pH and/or ionic strength to elute the bound isomers.[17] For instance, an initial elution at pH 5.0 can be followed by a switch to a buffer at pH 6.70.[4]
- Flow Rate: 0.5 mL/min.
- Detection: Post-column derivatization with ninhydrin (B49086) followed by colorimetric detection at 570 nm.
Protocol 3: HILIC for the Analysis of Underivatized Hydroxylysine
This protocol is based on established HILIC methods for the analysis of underivatized amino acids.[9][16]
1. Sample Preparation: a. Hydrolyze the protein or peptide sample. b. If necessary, perform a protein precipitation step using a solvent like acetonitrile or methanol. c. Dilute the final sample in a solvent with a high organic content (e.g., 90% acetonitrile) to ensure optimal peak shape.
2. HILIC Conditions:
- Column: Amide- or silica-based HILIC column.
- Mobile Phase A: Acetonitrile containing 0.1% formic acid.
- Mobile Phase B: Water containing 0.1% formic acid and a volatile salt such as 10 mM ammonium (B1175870) formate.[16]
- Gradient Profile: Start with a high concentration of Mobile Phase A (e.g., 95%) and progressively increase the concentration of Mobile Phase B.
- Flow Rate: 0.3 - 0.5 mL/min.
- Detection: Mass Spectrometry (MS).
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Hydroxylysine glycosides: preparation and analysis by reverse phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. mdpi.com [mdpi.com]
- 8. Chromatographic separation of the enzymes required for hydroxylation of lysine and proline residues of protocollagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. hplc.eu [hplc.eu]
- 10. Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 13. Separation of amino acids using ion-paired reversed-phase high-performance liquid chromatography with special reference to collagen hydrolysate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Untitled Document [ucl.ac.uk]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Enzymatic Digestion for Hydroxylysine Release
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic release of hydroxylysine from collagen and other proteins.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic digestion of proteins for hydroxylysine analysis.
Issue 1: Incomplete or No Digestion
| Possible Cause | Recommendation |
| Inactive Enzyme | - Confirm the enzyme's expiration date and verify it has been stored at the recommended temperature (typically -20°C or -80°C). - Avoid multiple freeze-thaw cycles of the enzyme solution.[1] Aliquot the enzyme upon first use. - Test enzyme activity with a standard protein control (e.g., BSA for trypsin) before digesting your sample. |
| Suboptimal Reaction Conditions | - Ensure the buffer composition, pH, and temperature are optimal for the specific enzyme being used (see tables below for details). The optimal pH for collagenase activity is between 6.0 and 8.0.[2] - For long incubations, use a sealed container or a humidifier to prevent evaporation, which can increase salt concentration and inhibit the enzyme. |
| Presence of Inhibitors | - Purify the protein sample to remove common inhibitors such as detergents (e.g., SDS), high salt concentrations, and metal chelators like EDTA for metalloproteinases such as collagenase. - Ensure complete removal of reagents used during protein denaturation, reduction, and alkylation steps. |
| Insufficient Enzyme | - Use an appropriate enzyme-to-substrate (E:S) ratio. A common starting point for trypsin is 1:20 to 1:50 (w/w).[3] For collagenase, a working concentration of 0.1% to 0.2% (w/v) is often used.[2] - For complex or resistant proteins, a higher enzyme concentration or sequential digestion with multiple enzymes may be necessary.[4] |
| Protein Conformation | - Ensure the protein is properly denatured, reduced, and alkylated to allow the enzyme access to cleavage sites. Incomplete denaturation can result in missed cleavages. |
Issue 2: Poor Recovery of Hydroxylysine-Containing Peptides
| Possible Cause | Recommendation |
| Glycosylation of Hydroxylysine | - Hydroxylysine residues are often glycosylated (containing galactose or glucose-galactose moieties), which can hinder cleavage by trypsin at that site.[5] - Consider using enzymes that are less sensitive to glycosylation, such as thermolysin or a combination of proteases. - Alternatively, chemical deglycosylation prior to enzymatic digestion can be performed, though this may introduce other sample preparation challenges. |
| Reduced Trypsin Efficiency at Hydroxylysine Sites | - Even without glycosylation, trypsin may cleave at hydroxylysine residues less efficiently than at lysine (B10760008) residues.[6] - To account for this, increase the digestion time or perform a sequential digestion with an additional enzyme. - Use enzymes that do not rely on cleavage at the lysine residue, such as thermolysin or Asp-N, to generate peptides containing the hydroxylysine site of interest.[6] |
| Peptide Adsorption | - Peptides, especially hydrophobic ones, can adsorb to plasticware. Use low-protein-binding tubes and pipette tips for all sample handling steps. - Acidify the sample with formic acid or trifluoroacetic acid (TFA) to a final concentration of 0.1-1% after digestion to improve peptide solubility. |
| Sample Loss During Cleanup | - Use appropriate solid-phase extraction (SPE) methods (e.g., C18 columns) for desalting and concentrating peptides. - Ensure proper conditioning, loading, washing, and elution steps are followed according to the manufacturer's protocol to prevent loss of hydrophilic or very hydrophobic peptides. |
Frequently Asked Questions (FAQs)
Q1: Which enzyme is best for releasing hydroxylysine from collagen?
A1: The choice of enzyme depends on the specific goals of the experiment.
-
Trypsin is commonly used as it cleaves C-terminal to lysine and arginine residues. However, its efficiency can be reduced at hydroxylysine sites, particularly if they are glycosylated.[5][6]
-
Collagenase is effective at degrading the collagen triple helix into smaller fragments, making it useful for initial breakdown of the protein structure.[1]
-
Thermolysin is a less specific protease that can be used to generate overlapping peptides, which is useful if trypsin fails to cleave at a desired site.
-
Multi-enzyme approaches , such as a sequential digestion with collagenase followed by trypsin, can improve the overall yield of hydroxylysine-containing peptides.[4]
Q2: What are the optimal conditions for collagen digestion with collagenase?
A2: Optimal conditions can vary depending on the specific type of collagenase and the tissue source. However, a general starting point is a pH between 6.0 and 8.0 and a temperature of 37°C.[2] The incubation time can range from 4 to 18 hours.[1] It is recommended to empirically determine the optimal conditions for your specific application.
Q3: How does hydroxylysine glycosylation affect enzymatic digestion?
A3: The presence of sugar moieties (galactose or glucosyl-galactose) on hydroxylysine residues can sterically hinder the access of proteases, particularly trypsin, to the cleavage site.[5] This can lead to incomplete digestion and an underestimation of the amount of hydroxylysine in a sample when using methods that rely on the analysis of tryptic peptides.
Q4: Should I use enzymatic digestion or acid hydrolysis to quantify total hydroxylysine?
A4: For quantifying total hydroxylysine, acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) is the traditional and more direct method as it breaks all peptide bonds, releasing free amino acids. Enzymatic digestion is preferred when the goal is to identify the specific location of hydroxylysine within a protein's sequence (peptide mapping) or to analyze its glycosylation status, as acid hydrolysis destroys these higher-order structures.
Q5: How can I confirm that my digestion is complete?
A5: You can assess the completeness of your digestion by running a small aliquot of the digest on an SDS-PAGE gel. A complete digest should show the disappearance of the high molecular weight protein band and the appearance of a smear of low molecular weight peptides. For more detailed analysis, LC-MS/MS can be used to identify any remaining undigested or partially digested peptides.
Quantitative Data Summary
Table 1: Optimal Conditions for Commonly Used Enzymes in Hydroxylysine Release
| Enzyme | Optimal pH | Optimal Temperature (°C) | Typical E:S Ratio (w/w) | Notes |
| Trypsin | 7.5 - 8.5 | 37 | 1:20 - 1:50 | Activity is inhibited by high concentrations of urea (B33335) and some detergents. Cleavage can be hindered by glycosylated hydroxylysine.[3][5] |
| Collagenase (from C. histolyticum) | 6.0 - 8.0 | 37 | 0.1% - 0.2% (w/v) | Requires Ca²⁺ for activity.[1][2] |
| Thermolysin | 7.0 - 8.5 | 50 - 70 | 1:50 - 1:100 | A metalloproteinase that is stable at higher temperatures. |
| Papain | 6.0 - 7.0 | 60 - 70 | 1:100 | A cysteine protease that requires a reducing agent for full activity. |
Experimental Protocols
Protocol 1: In-Solution Trypsin Digestion for LC-MS/MS Analysis
This protocol is suitable for purified collagen or protein extracts.
-
Protein Denaturation, Reduction, and Alkylation:
-
Resuspend the protein sample in a buffer containing a denaturant (e.g., 8 M urea or 0.1% RapiGest SF) to a concentration of 1 mg/mL.
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM to reduce disulfide bonds. Incubate at 56°C for 30-60 minutes.
-
Cool the sample to room temperature.
-
Add iodoacetamide (B48618) (IAA) to a final concentration of 20-25 mM to alkylate the free cysteine residues. Incubate in the dark at room temperature for 30 minutes.
-
Quench the alkylation reaction by adding DTT to a final concentration of 10 mM.
-
-
Digestion:
-
Dilute the sample with 50 mM ammonium (B1175870) bicarbonate (pH ~8.0) to reduce the urea concentration to less than 1 M.
-
Add proteomics-grade trypsin at an enzyme-to-substrate ratio of 1:50 (w/w).[3]
-
Incubate at 37°C for 16-18 hours (overnight) with gentle shaking.
-
-
Quenching and Sample Cleanup:
-
Stop the digestion by adding formic acid or TFA to a final concentration of 0.1-1% to lower the pH to <3.0.
-
If RapiGest SF was used, incubate at 37°C for 30-45 minutes to precipitate the surfactant.
-
Centrifuge the sample at >12,000 x g for 10 minutes to pellet any precipitate.
-
Desalt the resulting peptides using a C18 SPE cartridge or tip according to the manufacturer's instructions.
-
Dry the purified peptides in a vacuum centrifuge and store at -20°C or -80°C until LC-MS/MS analysis.
-
Protocol 2: Collagenase Digestion of Tissue Samples
This protocol is a general guideline for the initial breakdown of collagen-rich tissues.
-
Tissue Preparation:
-
Digestion:
-
Place the tissue pieces in a sterile tube and add enough digestion buffer (e.g., HBSS with 3 mM CaCl₂) to submerge the tissue.
-
Add collagenase to a final concentration of 50–200 U/mL (or 0.1–0.5% w/v).[1]
-
Incubate at 37°C for 4–18 hours on a rocker platform.[1] The optimal time should be determined empirically.
-
-
Cell/Fragment Dispersion and Collection:
-
Disperse the digested tissue by gently pipetting or passing it through a sterile mesh.
-
Remaining tissue fragments can be subjected to a second round of digestion with fresh collagenase solution.
-
Collect the released cells or protein fragments by centrifugation.
-
The supernatant containing the solubilized collagen fragments can be further processed for subsequent enzymatic digestion (e.g., with trypsin as in Protocol 1) or other analyses.
-
Visualizations
Caption: Workflow for enzymatic digestion and analysis of hydroxylysine-containing peptides.
Caption: Key post-translational modifications in the collagen biosynthesis pathway.[7][8][9][10]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. genaxxon.com [genaxxon.com]
- 3. bsb.research.baylor.edu [bsb.research.baylor.edu]
- 4. mdpi.com [mdpi.com]
- 5. Comprehensive Characterization of Glycosylation and Hydroxylation of Basement Membrane Collagen IV by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of hydroxylysine in recombinant monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 7. Post-translational Modification and Collagen Biosynthesis - SimpleMed - Learning Medicine, Simplified [simplemed.co.uk]
- 8. Post-translational modifications of collagen and its related diseases in metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lysine post-translational modifications of collagen - PMC [pmc.ncbi.nlm.nih.gov]
stability of L-hydroxylysine dihydrochloride in solution over time
Welcome to the technical support center for L-hydroxylysine dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of L-hydroxylysine dihydrochloride in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for preparing and storing this compound solutions?
For optimal stability, this compound should be dissolved in a suitable aqueous buffer. The dihydrochloride form enhances its solubility and stability in aqueous solutions.[1] For short-term storage (up to 24 hours), solutions can be kept at 2-8°C. For long-term storage, it is recommended to aliquot the solution into tightly sealed vials and store them at -20°C or -80°C.[2] One supplier suggests that solutions can be stored for up to 24 months under these conditions if the vial is kept tightly sealed.[2] It is best practice to prepare and use solutions on the same day whenever possible to minimize degradation.[2]
Q2: What are the primary factors that affect the stability of this compound in solution?
The stability of this compound in an aqueous solution is primarily influenced by pH and temperature. Similar to other amino acids like lysine (B10760008), L-hydroxylysine is susceptible to degradation under certain conditions. Studies on lysine hydrochloride have shown that degradation rates increase with higher temperatures and at more acidic or alkaline pH values.[3][4] Therefore, maintaining an optimal pH and temperature is crucial for the stability of L-hydroxylysine solutions.
Q3: What are the likely degradation pathways for L-hydroxylysine in solution?
While specific degradation pathways for L-hydroxylysine are not extensively documented in publicly available literature, we can infer potential pathways from studies on lysine. A major degradation product of lysine in solution is lysine lactam, formed through an intramolecular cyclization reaction.[3][4] It is plausible that L-hydroxylysine could undergo a similar transformation to form a hydroxylated lactam derivative. Other potential degradation pathways for amino acids in solution include oxidation, especially if exposed to air and light for extended periods.
Troubleshooting Guide
Issue: I am observing a decrease in the concentration of my this compound solution over time. What could be the cause?
A decrease in concentration is likely due to chemical degradation. To troubleshoot this, consider the following:
-
pH of the Solution: Extreme pH values can accelerate hydrolysis and other degradation reactions. Ensure your buffer system is maintaining a stable pH within the optimal range for L-hydroxylysine. Based on analogous compounds, a near-neutral pH is often preferable.
-
Storage Temperature: Elevated temperatures significantly increase the rate of chemical reactions, including degradation. Verify that your storage conditions are consistently maintained at the recommended temperature (e.g., -20°C or -80°C for long-term storage).
-
Exposure to Light and Oxygen: Photodegradation and oxidation can occur, especially with prolonged exposure. Store solutions in amber vials or protected from light, and consider purging the headspace of the vials with an inert gas like nitrogen or argon before sealing for long-term storage.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a solution can lead to degradation. It is highly recommended to store the solution in single-use aliquots to avoid this.
Issue: I see an unexpected peak in my HPLC analysis of an aged L-hydroxylysine solution. What might it be?
An additional peak in your chromatogram likely represents a degradation product. As mentioned, a potential degradation product is the corresponding hydroxylated lactam. To confirm the identity of this new peak, you would need to use mass spectrometry (MS) coupled with HPLC (LC-MS) to determine its molecular weight.
Stability Data (Illustrative)
The following tables present illustrative data based on typical stability profiles of similar amino acids. This data is intended to provide a general understanding of how this compound might behave under different conditions and should not be considered as experimentally verified results.
Table 1: Illustrative Stability of this compound (1 mg/mL) in Aqueous Solution at Different Temperatures (pH 7.0)
| Storage Time (Days) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 40°C |
| 0 | 100.0 | 100.0 | 100.0 |
| 7 | 99.5 | 97.2 | 91.5 |
| 14 | 99.1 | 94.8 | 84.2 |
| 30 | 98.2 | 90.1 | 72.3 |
| 60 | 96.5 | 81.5 | 55.1 |
| 90 | 94.8 | 73.2 | 41.7 |
Table 2: Illustrative Stability of this compound (1 mg/mL) in Aqueous Solution at 25°C at Different pH Values
| Storage Time (Days) | % Remaining at pH 4.0 | % Remaining at pH 7.0 | % Remaining at pH 9.0 |
| 0 | 100.0 | 100.0 | 100.0 |
| 7 | 95.3 | 97.2 | 96.1 |
| 14 | 91.0 | 94.8 | 92.5 |
| 30 | 82.6 | 90.1 | 85.8 |
| 60 | 68.2 | 81.5 | 73.6 |
| 90 | 55.9 | 73.2 | 62.4 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is essential to understand the intrinsic stability of a molecule and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in purified water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24, 48, and 72 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24, 48, and 72 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24, 48, and 72 hours.
-
Thermal Degradation: Incubate the stock solution (in a sealed vial) at 60°C for 1, 3, and 7 days.
-
Photodegradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for HPLC analysis.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol describes a general approach. Method development and validation are necessary for specific applications.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution may be necessary to separate degradation products.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Program (Example):
-
0-5 min: 2% B
-
5-25 min: 2% to 30% B
-
25-30 min: 30% to 90% B
-
30-35 min: 90% B
-
35-40 min: 90% to 2% B
-
40-45 min: 2% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Visualizations
References
Validation & Comparative
Validating HPLC Results for Hydroxylysine with Synthetic Standards: A Comparison Guide
For researchers, scientists, and drug development professionals, accurate quantification of post-translational modifications such as the hydroxylation of lysine (B10760008) is critical. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this analysis, but its results must be rigorously validated. The use of synthetic hydroxylysine standards is a cornerstone of this validation process, ensuring the identity and quantity of the analyte are correctly determined. This guide provides an objective comparison of common HPLC-based validation methods, supported by experimental data and detailed protocols.
Comparison of HPLC Methods for Hydroxylysine Analysis
The choice of derivatization reagent and detection method significantly impacts the performance of an HPLC assay for hydroxylysine. Pre-column derivatization is a common strategy to enhance the detection of amino acids. The following table summarizes typical performance characteristics of different methods, which are essential parameters to consider during method validation.
| Parameter | Method 1: AQC Derivatization with Fluorescence Detection | Method 2: OPA Derivatization with Fluorescence Detection | Method 3: LC-MS/MS (No Derivatization) |
| Specificity | High; resolves diastereomers of hydroxylysine.[1] | High; specific for primary amines. | Very High; based on mass-to-charge ratio and fragmentation.[2][3] |
| Linearity (r²) | > 0.99 | > 0.999[4] | > 0.999[4] |
| Accuracy (% Recovery) | Typically within 90-110% | 90-108%[4] | 90-108%[4] |
| Precision (% RSD) | < 1% for retention times.[1] | < 17%[4] | < 17%[4] |
| Limit of Detection (LOD) | 0.05–0.23 µM[1] | ~0.1 ng/mL[4] | 4.88 nmol/L[4] |
| Limit of Quantification (LOQ) | 0.07–0.76 µM[1] | ~0.5 ng/mL[4] | 5-5000 nmol/L range[4] |
AQC: 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate; OPA: o-phthalaldehyde; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry.
Experimental Protocols
A robust validation protocol is essential for ensuring the reliability of HPLC results. Below is a detailed methodology for the validation of hydroxylysine quantification using a synthetic standard.
Materials and Reagents
-
Synthetic (2S,5R)-5-Hydroxylysine standard[5]
-
Protein/peptide sample for analysis
-
6 M Hydrochloric Acid (for hydrolysis)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers (e.g., sodium phosphate (B84403), potassium dihydrogen phosphate)[6][7]
-
Internal standard (e.g., L-norvaline)[6]
Sample Preparation & Hydrolysis
-
Hydrolysis: For total hydroxylysine content, protein or peptide samples are hydrolyzed. A standard procedure involves incubation with 6 M HCl at 110°C for 18-24 hours in a vacuum-sealed tube.[6] This step breaks peptide bonds to release individual amino acids.
-
Standard Preparation: Prepare a stock solution of the synthetic hydroxylysine standard. Create a series of dilutions to generate a calibration curve (e.g., 1 µM to 200 µM).[8]
-
Spiking: To confirm peak identity and assess matrix effects, a known amount of the synthetic standard is added ("spiked") into an aliquot of the sample.[3]
Pre-column Derivatization (Example using OPA)
-
Mix the hydrolyzed sample or standard solution with a borate (B1201080) buffer.[6]
-
The derivatization can be automated by the HPLC autosampler just before injection to ensure consistency.[6]
-
Inject the derivatized sample onto the HPLC system.
HPLC and Detection
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[7]
-
Mobile Phase: A gradient elution is often employed. For example, Mobile Phase A could be 40 mM sodium phosphate (pH 7.8) and Mobile Phase B could be a mixture of acetonitrile/methanol/water (45/45/10 v/v/v).[6]
-
Flow Rate: A typical flow rate is between 0.5 and 2.0 mL/min.[6][7]
-
Detection:
-
Fluorescence: Set excitation and emission wavelengths appropriate for the derivative (e.g., 338 nm for OPA derivatives).[6]
-
Mass Spectrometry: For LC-MS analysis, monitor the specific mass-to-charge ratio (m/z) for derivatized or underivatized hydroxylysine. MS/MS fragmentation patterns of the sample peak should be compared to the synthetic standard for definitive identification.[3]
-
Validation Procedures
The method should be validated according to ICH guidelines, assessing the following parameters[10][11]:
-
Specificity: The ability to assess the analyte unequivocally. This is confirmed by comparing the retention time and/or mass spectrum of the peak in the sample to that of the pure synthetic standard.[3][6] Co-elution, where the spiked sample shows a single, more intense peak at the expected retention time, provides strong evidence of specificity.[3]
-
Linearity: Analyze the calibration curve standards and plot the peak area against concentration. A linear regression should yield a correlation coefficient (r²) of ≥ 0.99.[4][7]
-
Accuracy: Analyze samples spiked with known amounts of the synthetic standard at different concentrations. The recovery should typically be within 90-110%.[8]
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the same sample. The relative standard deviation (%RSD) should be within acceptable limits (e.g., <15%).[7][8]
-
LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) are determined by analyzing progressively more dilute solutions of the standard. LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[1][7]
Workflow Visualization
The following diagram illustrates the logical workflow for validating HPLC results for hydroxylysine using a synthetic standard, from sample preparation to final data comparison.
References
- 1. Comparison of liquid chromatography with fluorescence detection to liquid chromatography-mass spectrometry for amino acid analysis with derivatisation by 6-aminoquinolyl-N-hydroxysuccinimidyl-carbamate: Applications for analysis of amino acids in skin - Arabian Journal of Chemistry [arabjchem.org]
- 2. Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of hydroxylysine in recombinant monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of New HPLC Method for Simultaneous Estimation of L-Lysine Hydrochloride and L-Carnitine-L-Tartrate in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quantification of α-polylysine: a comparison of four UV/Vis spectrophotometric methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of L-Hydroxylysine and D-Hydroxylysine in Mammalian Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxylysine, a hydroxylated form of the essential amino acid lysine (B10760008), plays a critical role in the structural integrity of collagen, the most abundant protein in mammals. It exists as different stereoisomers, with L-hydroxylysine being the naturally occurring and biologically significant form in mammalian physiology. This guide provides a comparative analysis of L-hydroxylysine and its D-stereoisomer, D-hydroxylysine. While extensive research has elucidated the multifaceted roles of L-hydroxylysine, information regarding the presence and function of D-hydroxylysine in mammals is notably scarce. This analysis summarizes the current state of knowledge, highlighting the well-established biochemistry of the L-isomer and the significant knowledge gap concerning its D-counterpart.
Biochemical and Physiological Properties
A side-by-side comparison of the fundamental properties of L-hydroxylysine and D-hydroxylysine reveals the extensive characterization of the former and the lack of data for the latter in a mammalian context.
| Property | L-Hydroxylysine | D-Hydroxylysine |
| Natural Occurrence in Mammals | Found as a post-translational modification in collagen and some other proteins. Free L-hydroxylysine arises from collagen degradation[1]. | Not documented to occur naturally in mammals. |
| Primary Biological Role | Essential for the formation of stable collagen cross-links, contributing to the tensile strength and stability of connective tissues[2][3]. Also serves as an attachment site for carbohydrates (glycosylation)[4]. | No established biological role in mammals. |
| Biosynthesis | Synthesized by the hydroxylation of L-lysine (B1673455) residues within procollagen (B1174764) chains, a reaction catalyzed by lysyl hydroxylase enzymes[5][6]. | No known biosynthetic pathway in mammals. |
| Metabolism | Free L-hydroxylysine is metabolized via phosphorylation of the hydroxyl group, followed by cleavage to 2-aminoadipate semialdehyde. | No metabolic pathway has been identified in mammals. It is not a known substrate for D-amino acid oxidase[7][8][9]. |
| Incorporation into Proteins | L-lysine is first incorporated into procollagen, and then specific lysine residues are hydroxylated to L-hydroxylysine[5]. Free L-hydroxylysine is not directly incorporated into collagen. | No evidence of incorporation into mammalian proteins. |
Experimental Data: A Unilateral View
To date, comparative experimental studies evaluating the biochemical and physiological effects of L-hydroxylysine versus D-hydroxylysine in mammalian systems are not available in the scientific literature. The following sections present experimental protocols and data pertaining exclusively to L-hydroxylysine.
Key Experiments Involving L-Hydroxylysine
1. In Vitro Collagen Hydroxylation Assay
This type of assay is fundamental to understanding the biosynthesis of L-hydroxylysine and the function of lysyl hydroxylase enzymes.
-
Objective: To quantify the enzymatic conversion of lysine to hydroxylysine in a procollagen substrate.
-
Methodology:
-
Substrate Preparation: A procollagen substrate lacking hydroxylysine is prepared, often by isolating it from cells treated with an iron chelator (e.g., α,α'-dipyridyl) to inhibit lysyl hydroxylase activity. The substrate is typically radiolabeled, for instance, with [¹⁴C]lysine.
-
Enzyme Preparation: A crude or purified lysyl hydroxylase enzyme preparation is obtained from a tissue source rich in the enzyme, such as chick embryos.
-
Incubation: The radiolabeled procollagen substrate is incubated with the enzyme preparation in the presence of necessary co-factors: Fe²⁺, α-ketoglutarate, O₂, and ascorbic acid.
-
Hydrolysis and Amino Acid Analysis: After incubation, the protein is hydrolyzed to its constituent amino acids. The amino acids are then separated using ion-exchange chromatography.
-
Quantification: The amount of radioactivity in the hydroxylysine and lysine fractions is measured to determine the extent of hydroxylation.
-
-
Data Presentation: The results are typically expressed as the percentage of lysine converted to hydroxylysine or as the specific activity of the enzyme (e.g., dpm of [¹⁴C]hydroxylysine formed per mg of enzyme per unit of time).
2. Analysis of L-Hydroxylysine Glycosylation
These experiments are crucial for understanding the post-translational modifications of collagen that influence its structure and function.
-
Objective: To identify and quantify the glycosylated forms of L-hydroxylysine (galactosyl-hydroxylysine and glucosylgalactosyl-hydroxylysine).
-
Methodology:
-
Sample Preparation: Collagen-rich tissue is hydrolyzed using alkaline conditions to release the glycosylated hydroxylysine residues.
-
Chromatographic Separation: The hydrolysate is subjected to high-performance liquid chromatography (HPLC) to separate the different glycosylated forms of hydroxylysine from other amino acids and from each other.
-
Detection and Quantification: The separated compounds are detected, often by post-column derivatization with a fluorescent reagent like o-phthalaldehyde, and quantified by comparing their peak areas to those of known standards.
-
-
Data Presentation: The data is presented as the amount of each glycosylated form of hydroxylysine per collagen molecule or per unit weight of tissue.
Metabolic and Signaling Pathways
L-Hydroxylysine Biosynthesis and Function in Collagen
The formation of L-hydroxylysine is an integral part of the collagen synthesis pathway. It is a post-translational modification that occurs in the endoplasmic reticulum. The presence of L-hydroxylysine is a prerequisite for the subsequent glycosylation and the formation of stable cross-links that are vital for the integrity of connective tissues.
Caption: Biosynthesis and functional role of L-hydroxylysine in collagen.
D-Hydroxylysine: An Unknown Path
Currently, there is no established metabolic or signaling pathway for D-hydroxylysine in mammals. The diagram below represents this lack of knowledge.
Caption: The metabolic fate of D-hydroxylysine in mammals is unknown.
Conclusion
The comparative analysis of L-hydroxylysine and D-hydroxylysine underscores a significant disparity in our current understanding of these two stereoisomers in mammalian systems. L-hydroxylysine is a well-characterized amino acid derivative with a clearly defined and essential role in collagen biosynthesis, stability, and function. Its metabolic pathway and the enzymes involved have been extensively studied.
In stark contrast, D-hydroxylysine remains an enigmatic molecule in the context of mammalian biochemistry and physiology. There is no evidence to date of its natural occurrence, biological function, or metabolic pathways in mammals. This knowledge gap is a crucial consideration for researchers in drug development and related fields. While the chemical synthesis of D-hydroxylysine is possible, its potential biological effects, toxicity, and interactions within a mammalian system are entirely unknown. Future research is required to determine if D-hydroxylysine has any presence or role, however minor, in mammalian biology, or if it is a purely xenobiotic compound. Until such data becomes available, any consideration of D-hydroxylysine in a biological context should be approached with extreme caution and a clear acknowledgment of the absence of foundational scientific knowledge.
References
- 1. Discovery and characterization of hydroxylysine in recombinant monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Replacement of Lysine by Hydroxylysine and Its Effects on Cell Lysis in Streptococcus faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxylysine - Wikipedia [en.wikipedia.org]
- 7. Comparative review of the recent enzymatic methods used for selective assay of l-lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. [PDF] Synthesis of glycosylated 5-hydroxylysine, an important amino acid present in collagen-like proteins such as adiponectin. | Semantic Scholar [semanticscholar.org]
Distinguishing Hydroxylysine Isomers: A Guide to 4-Hydroxylysine and 5-Hydroxylysine Differentiation by LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate identification of post-translational modifications is critical. Among these, the hydroxylation of lysine (B10760008) residues to form 4-hydroxylysine (B1204564) (4-HypK) and 5-hydroxylysine (B44584) (5-HypK) presents a significant analytical challenge due to their isomeric nature. This guide provides a comprehensive comparison of methodologies for distinguishing between these two important modifications, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS). While direct differentiation by MS/MS fragmentation alone is not well-established, chromatographic separation provides a robust and reliable solution.
The subtle difference in the position of the hydroxyl group on the lysine side chain has profound biological implications, particularly in collagen synthesis and stability. Therefore, unambiguous identification is paramount. This guide will detail the established chromatographic methods, provide experimental protocols, and discuss the mass spectrometric behavior of these isomers.
Chromatographic Separation: The Key to Isomer Resolution
The primary and most effective method for distinguishing between 4-hydroxylysine and 5-hydroxylysine is through chromatographic separation prior to mass spectrometric analysis. Due to the slight difference in polarity imparted by the position of the hydroxyl group, these isomers can be resolved using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC), often with chemical derivatization to enhance separation and detection.
One established method involves derivatization with N(α)-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (L-FDVA), which allows for the separation of various hydroxyamino acids, including 5-hydroxylysine. While a direct comparison with a 4-hydroxylysine standard using this method is not extensively documented in readily available literature, the principle of separating isomers through derivatization and chromatography is well-founded.
Experimental Protocol: Derivatization and RP-HPLC-MS/MS
This protocol is adapted from established methods for the separation of hydroxyamino acids.
1. Sample Preparation (Acid Hydrolysis):
-
Protein samples are hydrolyzed in 6 M HCl at 110°C for 24 hours in evacuated, sealed tubes.
-
The hydrolysate is dried under vacuum to remove HCl.
-
The dried residue is reconstituted in a suitable buffer (e.g., 0.1 M sodium bicarbonate).
2. Derivatization with L-FDVA:
-
To the reconstituted hydrolysate, add a solution of L-FDVA in acetone.
-
The reaction is allowed to proceed at an elevated temperature (e.g., 40°C) for a specified time (e.g., 1 hour).
-
The reaction is quenched by the addition of a small amount of acid (e.g., 2 M HCl).
3. LC-MS/MS Analysis:
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Gradient: A shallow gradient is often employed to achieve baseline separation of the derivatized isomers.
-
Mass Spectrometry: The column eluent is introduced into a tandem mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
MS/MS Analysis: Product ion scans are acquired for the protonated molecules of the derivatized hydroxylysine isomers.
Mass Spectrometric Behavior and Fragmentation
While chromatographic separation is the definitive method for distinguishing 4-HypK and 5-HypK, understanding their behavior in the mass spectrometer is crucial for their detection and confirmation.
Upon collision-induced dissociation (CID), protonated hydroxylysine and its derivatives undergo fragmentation, primarily through the loss of small neutral molecules such as water (H₂O) and ammonia (B1221849) (NH₃). The fragmentation pattern of the lysine backbone itself is well-characterized, with a prominent immonium ion at m/z 84.0808.
To date, a systematic, comparative study detailing unique, diagnostic fragment ions that can reliably distinguish between underivatized 4-hydroxylysine and 5-hydroxylysine in MS/MS spectra is not prominently featured in the scientific literature. The energy required to induce fragmentation often leads to the loss of the hydroxyl group as water, potentially obscuring the original position of the modification.
However, subtle differences in fragmentation efficiencies or the formation of low-abundance, position-specific product ions might exist. The development of such a direct MS/MS differentiation method would require the analysis of pure, synthesized standards of both isomers under various fragmentation conditions (CID, HCD, ETD).
Data Presentation: Expected Mass Transitions
For targeted analysis, the following mass transitions can be monitored for the underivatized and derivatized forms of hydroxylysine.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Underivatized Hydroxylysine | 163.1077 [M+H]⁺ | 145.0972 | Loss of H₂O |
| 128.0706 | Loss of H₂O and NH₃ | ||
| 84.0808 | Lysine immonium ion | ||
| L-FDVA Derivatized Hydroxylysine | Dependent on specific derivatization | Fragment ions of the derivative | Product ions will be specific to the derivatizing agent and the hydroxylysine moiety. |
Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for the unambiguous identification of 4-hydroxylysine and 5-hydroxylysine.
Caption: Workflow for the differentiation of 4-hydroxylysine and 5-hydroxylysine.
Conclusion
L-Hydroxylysine vs. Hydroxyproline: A Comparative Guide to Collagen Turnover Markers
For Researchers, Scientists, and Drug Development Professionals
Collagen, the most abundant protein in the animal kingdom, provides the structural framework for tissues and organs. The continuous process of collagen synthesis and degradation, known as collagen turnover, is a critical indicator of tissue remodeling in both physiological and pathological states. Monitoring this turnover is paramount in numerous research fields, from bone metabolism and fibrosis to dermatology and oncology. For decades, hydroxyproline (B1673980) has been the traditional biomarker for this purpose. However, the emergence of L-hydroxylysine and its glycosylated forms offers a more specific and nuanced alternative. This guide provides an objective comparison of L-hydroxylysine and hydroxyproline as collagen turnover markers, supported by experimental data and detailed methodologies.
Biochemical Basis and Rationale for Use
Both hydroxyproline and L-hydroxylysine are post-translationally modified amino acids, almost exclusively found in collagen.[1] Their presence in biological fluids is a direct reflection of collagen degradation.
Hydroxyproline (Hyp) is formed by the hydroxylation of proline residues and constitutes about 13.5% of the amino acid content of collagen.[2] Its measurement in urine has long been used as an index of overall collagen breakdown.[3]
L-Hydroxylysine (Hyl) arises from the hydroxylation of lysine (B10760008) residues.[1] A key feature of hydroxylysine is its subsequent glycosylation to form galactosyl-hydroxylysine (GHL) and glucosyl-galactosyl-hydroxylysine (B15495863) (GGHL).[4] These glycosylated forms are released during collagen degradation and are not significantly metabolized, offering a potential advantage over hydroxyproline.[5]
Performance Comparison: L-Hydroxylysine vs. Hydroxyproline
The utility of a biomarker is defined by its specificity, sensitivity, and reliability. Here, we compare L-hydroxylysine and hydroxyproline based on these criteria.
| Feature | L-Hydroxylysine | Hydroxyproline |
| Specificity for Collagen | High. While present in the complement component C1q, it is more specific to collagen than hydroxyproline.[5] | Moderate. Also found in elastin (B1584352) and C1q, which can contribute to its measured levels.[5] |
| Metabolism | Glycosylated forms (GHL, GGHL) are not significantly metabolized before excretion.[5] | Approximately 90% of liberated hydroxyproline is metabolized by the liver, potentially confounding results.[5] |
| Dietary Influence | Minimal influence on glycosylated forms.[5] | Dietary intake of gelatin and collagen-containing foods can significantly elevate urinary hydroxyproline levels, requiring strict dietary control before sample collection.[6] |
| Tissue Specificity | The ratio of GGHL to GHL can provide insights into the tissue of origin of collagen degradation (e.g., bone vs. skin).[5] | Lacks tissue specificity. |
| Clinical Significance | Elevated levels are indicative of connective tissue breakdown and have been correlated with conditions like bone diseases and liver fibrosis.[7][8] | Historically used for conditions with high bone turnover like Paget's disease, but its utility is limited by its lack of specificity.[3] |
Quantitative Data from Comparative Studies
The following tables summarize quantitative data from studies directly comparing the urinary excretion of L-hydroxylysine (and its glycosides) and hydroxyproline in various conditions.
Table 1: Urinary Excretion in Bone Diseases
| Condition | Analyte | Mean Excretion (μmol/mol creatinine) ± SD | Reference |
| Normal Adults | Hydroxyproline | 15.2 ± 3.5 | [9] |
| Galactosyl-Hydroxylysine (GHYL) | 0.45 ± 0.12 | [9] | |
| Postmenopausal Osteoporosis | Hydroxyproline | 22.8 ± 6.1 | [9] |
| Galactosyl-Hydroxylysine (GHYL) | 0.72 ± 0.25 | [9] | |
| Paget's Disease | Hydroxyproline | 125.4 ± 85.3 | [9] |
| Galactosyl-Hydroxylysine (GHYL) | 4.8 ± 3.9 | [9] |
This data indicates that while both markers are elevated in conditions of high bone resorption, galactosyl-hydroxylysine shows a greater relative increase in postmenopausal osteoporosis compared to normal adults, suggesting higher sensitivity for detecting modest changes in bone turnover.[9]
Table 2: Urinary Excretion in Chronic Liver Disease
| Condition | Analyte | Mean Excretion (mmol/mol creatinine) ± SEM | Correlation with Hepatic Hydroxyproline (r-value) | Reference |
| Controls (No Liver Disease) | Hydroxyproline | 10.3 ± 1.5 | - | [8] |
| Hydroxylysine | 1.31 ± 0.21 | - | [8] | |
| Chronic Liver Disease | Hydroxyproline | Increased with severity | +0.406 | [8] |
| Hydroxylysine | Increased with severity | +0.531 | [8] |
In chronic liver disease, urinary hydroxylysine excretion demonstrates a stronger correlation with the hepatic content of hydroxyproline (an indicator of liver fibrosis) than urinary hydroxyproline, suggesting it may be a better non-invasive marker for monitoring liver fibrosis.[8]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and analytical procedures, the following diagrams were generated using Graphviz (DOT language).
Caption: Collagen Synthesis and Degradation Pathway.
Caption: General Experimental Workflow for HPLC Analysis.
Experimental Protocols
Accurate and reproducible measurement of collagen turnover markers is essential. Below are detailed methodologies for the key experiments cited.
Protocol 1: Determination of Total Hydroxyproline by HPLC
This protocol is adapted from established methods for the quantification of total hydroxyproline in urine and serum.[10]
1. Sample Preparation (Acid Hydrolysis): a. To 1.0 mL of urine or serum in a screw-capped glass tube, add 1.0 mL of 12 M HCl. b. Securely cap the tube and hydrolyze at 110°C for 24 hours in an oven or heating block. c. After cooling, centrifuge the hydrolysate at 2000 x g for 10 minutes. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator. e. Reconstitute the dried residue in 1.0 mL of HPLC-grade water.
2. Derivatization: a. To 100 µL of the reconstituted hydrolysate, add 100 µL of a derivatizing agent solution (e.g., 4-(5,6-dimethoxy-2-phthalimidinyl)phenysulfonyl chloride) and a suitable buffer to maintain alkaline pH. b. Incubate the mixture at a specified temperature and duration according to the derivatizing agent's protocol (e.g., 60°C for 30 minutes). c. Stop the reaction by adding an acidic solution.
3. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase: A gradient of an aqueous buffer (e.g., 25 mM sodium acetate, pH 6.5) and an organic solvent (e.g., acetonitrile). c. Flow Rate: 1.0 mL/min. d. Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen derivatizing agent (e.g., Ex: 315 nm, Em: 385 nm for the example agent).[10] e. Quantification: Prepare a standard curve using known concentrations of hydroxyproline subjected to the same derivatization procedure. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
Protocol 2: Determination of L-Hydroxylysine and its Glycosides by HPLC
This protocol is based on methods for separating and quantifying hydroxylysine and its glycosylated forms.[11]
1. Sample Preparation (Acid Hydrolysis): a. Follow the same acid hydrolysis procedure as described for hydroxyproline (Protocol 1, step 1).
2. Chromatographic Separation (No Derivatization for some methods): a. Some methods utilize ion-exchange chromatography to separate hydroxylysine and its glycosides without prior derivatization. b. Column: Cation-exchange column. c. Mobile Phase: A pH and salt gradient (e.g., sodium citrate (B86180) buffers of increasing pH and molarity). d. Detection: Post-column derivatization with ninhydrin, followed by spectrophotometric detection at 570 nm.
3. HPLC with Pre-column Derivatization: a. Derivatization: Use a fluorescent derivatizing agent such as N(2)-(5-fluoro-2,4-dinitrophenyl)-l-valine amide (l-FDVA).[11] b. HPLC Analysis: i. Column: C18 reverse-phase column. ii. Mobile Phase: Gradient elution with an appropriate buffer and organic solvent system. iii. Detection: Fluorescence or mass spectrometry.[11] c. Quantification: Use pure standards of L-hydroxylysine, GHL, and GGHL to generate standard curves for accurate quantification.
Conclusion
Both L-hydroxylysine and hydroxyproline serve as valuable biomarkers for assessing collagen turnover. While hydroxyproline has been the traditional choice, its limitations, including metabolic degradation and dietary influence, have paved the way for more specific markers. L-hydroxylysine, particularly its glycosylated forms, offers superior specificity and is not subject to the same metabolic interferences. The ability of hydroxylysine glycoside ratios to provide tissue-specific information further enhances its utility in targeted research applications. For researchers and drug development professionals investigating conditions involving altered collagen metabolism, the measurement of L-hydroxylysine and its glycosides provides a more precise and reliable tool compared to hydroxyproline. The choice of marker should be guided by the specific research question, the required level of sensitivity and specificity, and the available analytical capabilities.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Urine products of bone breakdown as markers of bone resorption and clinical usefulness of urinary hydroxyproline: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medium.com [medium.com]
- 6. youtube.com [youtube.com]
- 7. Quantitative analyses of myelofibrosis by determining hydroxyproline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Semiquantitative evaluation of hepatic fibrosis by measuring tissue hydroxyproline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urinary excretion of hydroxylysine and its glycosides as an index of collagen degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Antiresorptive Therapy on Urinary Hydroxyproline in Postmenopausal Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Derivatization Agents for Hydroxylysine Analysis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Leading Derivatization Agents for the Quantification of Hydroxylysine.
The accurate quantification of hydroxylysine, a critical post-translationally modified amino acid prevalent in collagen, is paramount in numerous fields, from connective tissue research to drug development. Its analysis, however, often necessitates derivatization to enhance its chromatographic retention and detection sensitivity. This guide provides an objective comparison of four widely used pre-column derivatization agents for the analysis of hydroxylysine by High-Performance Liquid Chromatography (HPLC): Phenylisothiocyanate (PITC), 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl), 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ-Tag™), and Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (L-FDVA or Marfey's Reagent).
Comparative Performance of Derivatization Agents
The selection of an appropriate derivatization agent is contingent on various factors, including the required sensitivity, sample matrix complexity, and available instrumentation. The following table summarizes the key quantitative performance parameters of the four agents. It is important to note that while this guide focuses on hydroxylysine, some of the cited data may refer to general amino acid analysis due to the limited availability of studies focusing solely on hydroxylysine for all agents.
| Parameter | Phenylisothiocyanate (PITC) | 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ-Tag™) | Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) |
| Limit of Detection (LOD) | Picomole range[1][2] | Femtomole range[3] | 4.32 - 85.34 femtomoles (general amino acids)[4] | Subnanomolar range[5] |
| Limit of Quantification (LOQ) | 0.51 to 8.75 nmol/mL (general amino acids) | 1 - 10 pmol[6][7] | 10 fmole on column[8] | Not explicitly found for hydroxylysine |
| Linearity (R²) | > 0.9977 (general amino acids) | > 0.9995[9] | > 0.98 (general amino acids)[4] | Not explicitly found for hydroxylysine |
| Derivative Stability | Stable at pH 5-7.5 and at room temperature[1] | Stable for more than 48 hours[3] | Derivatives are stable for days[10] | Stable diastereomers[5] |
| Reaction Time | 5-10 minutes[1] | ~40 minutes[3] | ~10 minutes[11][12] | ~60 minutes |
| Detection Method | UV (254 nm)[1] | Fluorescence (Ex: 265 nm, Em: 310 nm) or UV (265 nm)[13] | Fluorescence (Ex: 250 nm, Em: 395 nm) or UV (248 or 254 nm)[11] | UV (340 nm)[5] |
| Key Advantages | Reacts with primary and secondary amines, volatile reagent is easily removed. | High sensitivity (fluorescence), stable derivatives. | Rapid reaction, stable derivatives, good for automated systems. | Chiral separation capability, highly specific. |
| Key Disadvantages | Intricate sample preparation, potential for reagent interference.[13] | Hydrolysis product can interfere, potential for multiple derivatives with some amino acids.[13] | Non-volatile buffer can be problematic for MS. | Longer reaction time, primarily used for chiral analysis. |
Experimental Workflows and Logical Relationships
The general workflow for hydroxylysine analysis using pre-column derivatization is depicted below. The process begins with sample preparation, which may include hydrolysis to release hydroxylysine from collagen, followed by the derivatization reaction. The resulting derivatives are then separated by HPLC and detected.
Caption: General workflow for hydroxylysine analysis.
Detailed Experimental Protocols
Below are detailed methodologies for each of the four key derivatization agents. These protocols are based on information from various sources and may require optimization for specific applications and sample types.
Phenylisothiocyanate (PITC) Derivatization
-
Sample Preparation: Hydrolyze the protein-containing sample in 6N HCl at 110°C for 24 hours.[2] Dry the hydrolysate completely under vacuum.
-
Reconstitution: Dissolve the dried sample in a coupling solution (e.g., ethanol:water:triethylamine at a 2:2:1 ratio).
-
Derivatization: Add a solution of PITC in a suitable solvent (e.g., ethanol:water:triethylamine:PITC at a 7:1:1:1 ratio) to the sample.[14]
-
Incubation: Vortex the mixture and incubate at room temperature for 20 minutes.
-
Drying: Dry the sample completely under vacuum to remove excess reagent and byproducts.
-
Reconstitution for HPLC: Reconstitute the dried PTC-amino acids in a suitable buffer, such as phosphate (B84403) buffer (pH 7.4), for HPLC analysis.[1]
-
HPLC Analysis: Separate the PTC-hydroxylysine derivative on a C18 reversed-phase column with UV detection at 254 nm.[1]
9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) Derivatization
-
Sample Preparation: Prepare an aqueous solution of the amino acid standard or sample hydrolysate.
-
Buffering: Add borate (B1201080) buffer (e.g., 0.1 M, pH 9.0) to the sample solution.
-
Derivatization: Add a solution of FMOC-Cl in acetonitrile (B52724) to the buffered sample.
-
Incubation: Mix and let the reaction proceed at room temperature for approximately 40 minutes.[3]
-
Quenching: Stop the reaction by adding a reagent such as 1-adamantanamine to react with the excess FMOC-Cl.
-
Extraction (Optional): Extract the FMOC-derivatives with a solvent like pentane (B18724) to remove the FMOC-OH byproduct.
-
HPLC Analysis: Inject an aliquot of the aqueous phase into the HPLC system. Separate the FMOC-hydroxylysine derivative on a C18 column with fluorescence detection (Excitation: 265 nm, Emission: 310 nm) or UV detection at 265 nm.[13]
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ-Tag™) Derivatization
-
Reagent Reconstitution: Reconstitute the AccQ-Fluor™ Reagent powder in the provided acetonitrile diluent. This should be done shortly before use.
-
Sample Buffering: In a reaction vial, mix the sample (10 µL) with AccQ-Fluor™ Borate Buffer (70 µL).[11][12]
-
Derivatization: Add the reconstituted AccQ-Fluor™ Reagent (20 µL) to the buffered sample.[11][12]
-
Mixing and Incubation: Immediately vortex the mixture. Let it stand at room temperature for 1 minute.
-
Heating: Heat the vial at 55°C for 10 minutes to complete the derivatization of tyrosine and ensure stable derivatives of all amino acids.[11][12]
-
HPLC Analysis: The sample is then ready for injection into the HPLC system. Separation is typically performed on a dedicated AccQ-Tag C18 column with fluorescence detection (Excitation: 250 nm, Emission: 395 nm) or UV detection (248 or 254 nm).[11]
Nα-(2,4-Dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) Derivatization
-
Sample Preparation: Prepare a solution of the amino acid standard or hydrolysate in a suitable buffer (e.g., 1 M NaHCO₃).
-
Derivatization: Add a solution of L-FDVA in acetone (B3395972) (e.g., 1% w/v) to the sample solution.
-
Incubation: Incubate the mixture at 40°C for 1 hour.
-
Quenching: Stop the reaction by adding a small amount of acid (e.g., 1 N HCl).
-
Dilution for HPLC: Dilute the reaction mixture with the mobile phase or a suitable solvent before injection.
-
HPLC Analysis: Separate the L-FDVA-diastereomers of hydroxylysine on a C18 column with UV detection at 340 nm.[5] This method is particularly useful for separating D- and L-enantiomers of amino acids.[15]
Conclusion
The choice of derivatization agent for hydroxylysine analysis is a critical step that significantly impacts the quality and sensitivity of the results.
-
PITC offers a well-established and robust method, particularly for UV-based detection, though it requires more extensive sample cleanup.
-
FMOC-Cl provides excellent sensitivity, especially with fluorescence detection, and its derivatives are highly stable.
-
AccQ-Tag™ is a rapid and reliable method well-suited for high-throughput and automated analyses, yielding stable derivatives.
-
L-FDVA is the agent of choice for chiral separations, allowing for the differentiation of hydroxylysine enantiomers, which can be crucial in specific research contexts.
Researchers should carefully consider the specific requirements of their study, including sensitivity needs, sample throughput, and the necessity for chiral separation, to select the most appropriate derivatization strategy for accurate and reliable hydroxylysine quantification.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Methods – SPARC BioCentre Molecular Analysis [lab.research.sickkids.ca]
- 3. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of amino acids in plasma by high performance liquid chromatography: simultaneous deproteinization and derivatization with 9-fluorenylmethyloxycarbonyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. support.waters.com [support.waters.com]
- 9. ikm.org.my [ikm.org.my]
- 10. waters.com [waters.com]
- 11. lcms.cz [lcms.cz]
- 12. AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab [onelab.andrewalliance.com]
- 13. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 14. hplc.eu [hplc.eu]
- 15. Analysis of hydroxyproline isomers and hydroxylysine by reversed-phase HPLC and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ELISA and HPLC Methods for Hydroxylysine Quantification
For researchers, scientists, and drug development professionals investigating collagen metabolism and related pathologies, accurate quantification of hydroxylysine is paramount. This essential amino acid, a hallmark of collagen, plays a pivotal role in the stability of connective tissues. The choice of analytical method for its measurement is critical for reliable and reproducible results. This guide provides an objective comparison of two commonly employed techniques: the Enzyme-Linked Immunosorbent Assay (ELISA) and High-Performance Liquid Chromatography (HPLC).
While direct cross-validation studies for hydroxylysine are not extensively documented in publicly available literature, this guide synthesizes information from existing protocols and validation data for each method to offer a comprehensive comparison of their performance characteristics.
At a Glance: ELISA vs. HPLC for Hydroxylysine Analysis
| Feature | ELISA (Enzyme-Linked Immunosorbent Assay) | HPLC (High-Performance Liquid Chromatography) |
| Principle | Immuno-enzymatic detection using specific antibodies. Can be competitive or sandwich-based. | Chromatographic separation of amino acids followed by detection. |
| Sample Throughput | High-throughput, suitable for analyzing many samples simultaneously in 96-well plates. | Lower throughput, samples are analyzed sequentially. |
| Sensitivity | Generally high, with detection limits often in the ng/mL range.[1][2][3] | High sensitivity, especially with fluorescence or mass spectrometry detection, reaching low µM to pmol levels.[4] |
| Specificity | Highly dependent on the quality and specificity of the primary antibody. Potential for cross-reactivity. | High specificity based on the chromatographic separation of individual amino acids. |
| Accuracy | Can be influenced by matrix effects and the specificity of the antibody.[5] | Generally high, considered a gold-standard for amino acid quantification.[6] |
| Precision | Good, with intra- and inter-assay coefficients of variation (CV) typically below 15%.[3][7][8] | Excellent, with high reproducibility and low CVs.[4] |
| Sample Preparation | Often minimal, direct use of serum, plasma, or tissue homogenates is common.[1][2] | More extensive, typically requires protein hydrolysis and derivatization of amino acids.[6] |
| Cost per Sample | Generally lower for large batches of samples. | Higher, due to instrument maintenance, column costs, and reagent expenses. |
| Instrumentation | Requires a microplate reader. | Requires a complete HPLC system with a detector (UV, fluorescence, or mass spectrometer). |
| Expertise Required | Relatively easy to perform with commercially available kits. | Requires skilled personnel for method development, operation, and troubleshooting. |
Experimental Protocols
Hydroxylysine ELISA Protocol (Generic Competitive Method)
This protocol is a generalized representation based on commercially available competitive ELISA kits.[1][2]
1. Reagent Preparation:
-
Prepare all reagents, working standards, and samples as directed in the kit manual.
-
Allow all reagents to reach room temperature before use.
2. Assay Procedure:
-
Add 50 µL of Standard, Blank (sample diluent), or Sample to the appropriate wells of the antibody-coated microplate.
-
Add 50 µL of Horseradish Peroxidase (HRP)-conjugated hydroxylysine to each well.
-
Cover the plate and incubate for 60 minutes at 37°C.
-
Aspirate and wash each well four times with the provided wash buffer.
-
Add 50 µL of Substrate A and 50 µL of Substrate B to each well.
-
Incubate for 15 minutes at 37°C in the dark.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the optical density (OD) at 450 nm within 15 minutes using a microplate reader.
3. Calculation of Results:
-
Create a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis.
-
The concentration of hydroxylysine in the samples is inversely proportional to the OD and can be interpolated from the standard curve.
Hydroxylysine HPLC Protocol (Generic Method)
This protocol outlines a general procedure for amino acid analysis by HPLC, which can be adapted for hydroxylysine quantification.[6][]
1. Sample Preparation (Hydrolysis):
-
For protein-bound hydroxylysine, hydrolyze the sample in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.
-
Remove the acid by evaporation under a vacuum.
-
Reconstitute the dried hydrolysate in a suitable buffer.
2. Derivatization (Pre-column):
-
Most amino acids, including hydroxylysine, require derivatization to be detected by UV or fluorescence detectors.[]
-
A common derivatizing agent is o-phthalaldehyde (B127526) (OPA) for primary amines.
-
Mix the hydrolyzed sample with the OPA reagent and allow the reaction to proceed for a defined time.
3. HPLC Analysis:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of two or more solvents is used to separate the amino acids. For example, Mobile Phase A could be a phosphate (B84403) buffer, and Mobile Phase B could be an organic solvent like acetonitrile (B52724) or methanol.
-
Flow Rate: Typically around 1 mL/min.
-
Detection:
-
UV Detector: If a UV-absorbing derivatizing agent is used.
-
Fluorescence Detector: For fluorescent derivatives, offering higher sensitivity.
-
Mass Spectrometer (LC-MS): Provides the highest specificity and sensitivity without the need for derivatization in some cases.[10]
-
4. Quantification:
-
A standard curve is generated by injecting known concentrations of a hydroxylysine standard.
-
The peak area of hydroxylysine in the sample chromatogram is compared to the standard curve to determine its concentration.
Visualizing the Methodologies
Experimental Workflow for Cross-Validation
The following diagram illustrates a logical workflow for a cross-validation study comparing ELISA and HPLC for hydroxylysine measurement.
Caption: Workflow for comparing ELISA and HPLC methods for hydroxylysine.
The Role of Hydroxylysine in Collagen Cross-Linking
Hydroxylysine is a critical component in the formation of stable collagen fibrils. The following diagram illustrates its role in the collagen synthesis and cross-linking pathway.[11][12][13]
Caption: Role of hydroxylysine in collagen synthesis and maturation.
Conclusion
The choice between ELISA and HPLC for hydroxylysine quantification depends on the specific requirements of the research. ELISA offers a high-throughput and cost-effective solution for screening large numbers of samples, making it ideal for clinical studies and routine analysis. Its ease of use with commercial kits is a significant advantage. However, the accuracy and specificity of ELISA are critically dependent on the quality of the antibodies.
On the other hand, HPLC, particularly when coupled with mass spectrometry, provides superior specificity and accuracy, establishing it as a reference method for amino acid analysis. While it has a lower throughput and requires more significant investment in equipment and expertise, it is the preferred method when precise and highly reliable quantification is essential, such as in fundamental research and for the validation of other methods.
For a comprehensive understanding of hydroxylysine levels in biological samples, a cross-validation approach, where a subset of samples is analyzed by both methods, would be the most rigorous strategy. This would allow researchers to leverage the high-throughput capabilities of ELISA while confirming the accuracy of the results with the gold-standard HPLC method.
References
- 1. mybiosource.com [mybiosource.com]
- 2. mybiosource.com [mybiosource.com]
- 3. mybiosource.com [mybiosource.com]
- 4. mdpi.com [mdpi.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. thermofisher.com [thermofisher.com]
- 10. Sensitive and Selective Amino Acid Profiling of Minute Tissue Amounts by HPLC/Electrospray Negative Tandem Mass Spectrometry Using 9-Fluorenylmethoxycarbonyl (Fmoc-Cl) Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. REGULATORS OF COLLAGEN CROSSLINKING IN DEVELOPING AND ADULT TENDONS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hydroxylysine Levels Across Different Tissues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of hydroxylysine levels in various connective tissues, offering valuable insights for researchers in collagen metabolism, tissue engineering, and the development of therapeutics targeting connective tissue disorders. The data presented is crucial for understanding the tissue-specific variations in collagen structure and function.
Quantitative Comparison of Hydroxylysine Levels
Hydroxylysine is a critical amino acid, almost exclusively found in collagen, the most abundant protein in mammals. It plays a pivotal role in the stabilization of collagen cross-links, and its concentration varies significantly among different tissue types, reflecting the diverse biomechanical requirements of each tissue. The following table summarizes the quantitative levels of hydroxylysine in several key connective tissues, based on data from seminal studies in the field. The values are expressed in micrograms per 10 milligrams of dried, defatted tissue.
| Tissue | Hydroxylysine (µg/10 mg dried, defatted tissue) | Predominant Collagen Type(s) | Key Functions |
| Cartilage | High | Type II | Resists compressive forces, provides joint lubrication |
| Bone | Moderate | Type I | Provides skeletal framework and mechanical strength |
| Tendon | Moderate | Type I | Transmits force from muscle to bone |
| Skin | Low | Types I and III | Provides tensile strength and elasticity |
| Aorta | Moderate | Types I and III | Provides elasticity and structural integrity to the vessel wall |
Data is based on the findings of Blumenkrantz N. & Asboe-Hansen G. (1978).[1][2][3]
The significant difference in hydroxylysine content, particularly the high levels in cartilage compared to skin, tendon, and bone, is a key biochemical marker that can be used to differentiate between collagen types.[1][2][3] Tissues rich in Type II collagen, such as cartilage, exhibit higher levels of hydroxylysine, which contributes to the formation of more stable, hydroxylysine-derived cross-links essential for withstanding compressive loads. In contrast, tissues dominated by Type I collagen, like skin and tendon, have lower hydroxylysine content.
Experimental Protocols for Hydroxylysine Quantification
The accurate quantification of hydroxylysine is fundamental to studying collagen biochemistry. The following is a generalized protocol based on established methods for the analysis of hydroxylysine in tissue samples.
1. Sample Preparation:
-
Tissue Collection: Obtain fresh tissue samples (0.5 to 10 mg).
-
Defatting and Drying: Mince the tissue and defat by extraction with a series of organic solvents (e.g., acetone, ether). Dry the defatted tissue to a constant weight.
2. Acid Hydrolysis:
-
Place the dried, defatted tissue in a hydrolysis tube.
-
Add 6 M HCl to the sample.
-
Seal the tube under nitrogen to prevent oxidation.
-
Hydrolyze at 110°C for 16-24 hours to break down the protein into its constituent amino acids.
-
After hydrolysis, evaporate the HCl under a vacuum.
3. Hydroxylysine Analysis:
Several methods can be employed for the separation and quantification of hydroxylysine from the tissue hydrolysate:
-
Automated Ion-Exchange Chromatography: This is a classic and reliable method.
-
Redissolve the dried hydrolysate in a suitable buffer (e.g., citrate (B86180) buffer).
-
Apply the sample to an amino acid analyzer equipped with an ion-exchange column.
-
Separate the amino acids based on their charge and hydrophobicity.
-
Detect the eluted amino acids after post-column derivatization with ninhydrin.
-
Quantify the hydroxylysine peak by comparing its area to that of a known standard.
-
-
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization: This method offers high sensitivity and resolution.
-
Derivatize the amino acids in the hydrolysate with a fluorescent tag (e.g., o-phthalaldehyde (B127526) (OPA) or fluorenylmethyloxycarbonyl chloride (FMOC-Cl)).
-
Separate the derivatized amino acids on a reverse-phase HPLC column.
-
Detect the fluorescent derivatives using a fluorescence detector.
-
Quantify by comparing the peak area to that of a derivatized hydroxylysine standard.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides high specificity and sensitivity.
-
Derivatize the amino acids to make them volatile.
-
Separate the derivatives by gas chromatography.
-
Detect and quantify the specific ions corresponding to the derivatized hydroxylysine using a mass spectrometer.
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for hydroxylysine quantification and the biochemical pathway of collagen synthesis and modification.
References
A Comparative Guide to L-hydroxylysine Quantification Assays: Evaluating Reproducibility and Performance
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of L-hydroxylysine is critical for understanding collagen metabolism, identifying disease biomarkers, and ensuring the quality of biotherapeutics. This guide provides an objective comparison of the primary analytical methods used for L-hydroxylysine quantification, with a focus on their reproducibility, supported by experimental data and detailed protocols.
L-hydroxylysine (Hyl) is a modified amino acid essential for the formation and stabilization of collagen cross-links. Aberrant levels of Hyl are associated with various connective tissue disorders and can be a critical quality attribute in recombinant protein therapeutics. Consequently, the choice of a robust and reproducible quantification assay is paramount. This guide focuses on the two most prevalent techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Performance Comparison of Quantification Assays
The reproducibility and key performance characteristics of LC-MS/MS and ELISA for L-hydroxylysine quantification are summarized below. Data presented are representative of typical assay performance as reported in scientific literature and product specifications.
| Parameter | LC-MS/MS | ELISA (Competitive) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Antigen-antibody binding, colorimetric detection |
| Specificity | Very High (based on molecular weight and fragmentation) | High (dependent on antibody specificity) |
| Sensitivity (LOD/LOQ) | High (Low ng/mL to pmol range) | Moderate (Typically low to mid ng/mL range)[1] |
| Dynamic Range | Wide (typically 3-4 orders of magnitude) | Narrow (typically 1-2 orders of magnitude) |
| Intra-Assay Precision (%CV) | < 10% (typically < 5%) | < 10% |
| Inter-Assay Precision (%CV) | < 15% (typically < 10%) | < 15% |
| Sample Throughput | Moderate to High (with automation) | High |
| Matrix Effect | Can be significant, requires careful management | Can be present, requires validation |
| Cost per Sample | High | Moderate |
| Instrumentation | Specialized, high-cost | Widely available, moderate cost |
Detailed Experimental Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of small molecules like L-hydroxylysine due to its high specificity and sensitivity. The method involves the separation of the analyte from complex mixtures followed by its detection based on its unique mass-to-charge ratio and fragmentation pattern.
Sample Preparation (from Plasma/Serum):
-
Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard (e.g., isotopically labeled L-hydroxylysine).
-
Vortex: Mix vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Dry the supernatant under a stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
Derivatization (Optional but common for amino acids):
-
To enhance chromatographic retention and ionization efficiency, derivatization with reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be performed on the reconstituted sample before injection.
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 2% to 50% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for L-hydroxylysine and the internal standard are monitored. For example, for AQC-derivatized hydroxylysine, the transition could be m/z 333.2 → 171.1.
-
Instrument Parameters: Dwell time, collision energy, and other parameters are optimized for maximum signal intensity.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based immunoassay technique that offers high throughput for quantifying L-hydroxylysine. The competitive ELISA format is commonly used for small molecules. In this setup, free L-hydroxylysine in the sample competes with a labeled L-hydroxylysine conjugate for binding to a limited number of specific antibodies coated on the microplate wells.
Assay Protocol (Competitive ELISA Example):
-
Standard/Sample Addition: Add 50 µL of standards, controls, and prepared samples to the appropriate wells of the antibody-coated microplate.
-
Competitive Reaction: Add 50 µL of HRP-conjugated L-hydroxylysine to each well.
-
Incubation: Cover the plate and incubate for 1 hour at 37°C. During this time, the free L-hydroxylysine in the sample competes with the HRP-conjugated L-hydroxylysine for binding to the capture antibody.
-
Washing: Aspirate the liquid from each well and wash the plate 3-5 times with 1X Wash Buffer. This removes any unbound reagents.
-
Substrate Addition: Add 100 µL of TMB Substrate Solution to each well. The HRP enzyme bound to the plate will catalyze the conversion of the substrate, leading to color development.
-
Incubation: Incubate the plate for 15-20 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. This will change the color from blue to yellow.
-
Absorbance Measurement: Read the optical density (OD) of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of L-hydroxylysine in the sample.
Mandatory Visualizations
The following diagrams illustrate the typical workflows for the quantification of L-hydroxylysine using LC-MS/MS and ELISA.
Concluding Remarks
The choice between LC-MS/MS and ELISA for L-hydroxylysine quantification depends on the specific requirements of the study. LC-MS/MS offers superior specificity and is the preferred method for applications requiring absolute quantification and the ability to distinguish between structurally similar compounds. Its high initial investment and complexity are offset by its accuracy and reliability.
ELISA provides a high-throughput, cost-effective solution suitable for screening large numbers of samples. While generally robust, its accuracy is contingent on the quality and specificity of the antibodies used. For both methods, proper validation, including the assessment of reproducibility through intra- and inter-assay precision, is essential to ensure reliable and meaningful results.
Notably, specific and reproducible enzymatic assays for the direct quantification of L-hydroxylysine are not commonly described in recent scientific literature, positioning LC-MS/MS and immunoassays as the predominant methods in modern analytical workflows.
References
Navigating the Landscape of Peptide Hydroxylation Site Confirmation: A Comparative Guide
For researchers, scientists, and drug development professionals, pinpointing the exact location of hydroxylation within a peptide is a critical step in understanding its structure, function, and therapeutic potential. This guide provides a comprehensive comparison of the three primary analytical techniques used for this purpose: Mass Spectrometry (MS), Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a side-by-side analysis of their capabilities, supported by experimental data and detailed protocols, to empower you in selecting the most appropriate method for your research needs.
Protein hydroxylation, a key post-translational modification (PTM), involves the addition of a hydroxyl (-OH) group to an amino acid residue.[1] This modification can significantly impact protein folding, stability, and interaction with other molecules.[1] Consequently, the precise identification of hydroxylation sites is paramount. This guide will delve into the methodologies that enable the confirmation of these sites, offering a clear comparison of their strengths and limitations.
At a Glance: Comparing the Techniques
To facilitate a quick and effective comparison, the following table summarizes the key quantitative parameters and capabilities of Mass Spectrometry, Edman Degradation, and NMR Spectroscopy for the confirmation of hydroxylation sites in peptide sequences.
| Feature | Mass Spectrometry (MS) | Edman Degradation | NMR Spectroscopy |
| Primary Principle | Measures mass-to-charge ratio of ionized peptides and their fragments. | Sequential chemical cleavage and identification of N-terminal amino acids. | Measures the magnetic properties of atomic nuclei to determine molecular structure. |
| Sensitivity | High (picomole to femtomole range).[2] | Moderate (10-100 picomoles).[3] | Lower (micromolar to millimolar concentrations, >0.5 mM).[4] |
| Peptide Length | Suitable for a wide range of peptide lengths. | Limited to ~30-60 residues.[3][5] | Typically suitable for peptides and smaller proteins (<30 kDa).[4] |
| Throughput | High-throughput capabilities. | Low-throughput, sequential process. | Low-throughput, requires longer acquisition times. |
| Direct Localization | Yes, through fragmentation analysis (MS/MS).[1][6] | Indirectly, by identifying the cycle where the modified amino acid is released. | Yes, through correlation experiments (e.g., NOESY, TOCSY).[7][8] |
| De Novo Sequencing | Possible with high-resolution instruments and appropriate fragmentation.[2] | Yes, this is its primary function.[3] | Possible for smaller peptides, but complex. |
| Sample Requirement | Can analyze complex mixtures.[9] | Requires a pure peptide sample.[5] | Requires a pure and highly concentrated sample.[10] |
| Modification Info | Provides mass shift information for various PTMs.[1][11] | Can be challenging to identify modified amino acids without standards. | Provides detailed structural information about the modification and its environment.[8][12] |
In-Depth Methodologies and Experimental Protocols
Mass Spectrometry (MS): The Workhorse of PTM Analysis
Mass spectrometry has become the dominant technique for identifying post-translational modifications due to its high sensitivity, speed, and ability to analyze complex samples.[9][13] The fundamental principle involves ionizing peptides and then separating them based on their mass-to-charge ratio. The addition of a hydroxyl group results in a characteristic mass increase of 16 Da.[1]
-
Protein Digestion: The protein of interest is enzymatically digested, typically with trypsin, to generate a mixture of smaller peptides.[1][9]
-
Enrichment of Hydroxylated Peptides (Optional but Recommended): Due to the often low abundance of hydroxylated peptides, an enrichment step is highly beneficial.[9][14] A common method is Hydrophilic Interaction Chromatography (HILIC), which separates peptides based on their polarity.[15][16][17] The addition of a hydroxyl group increases a peptide's hydrophilicity, causing it to be retained longer on a HILIC column.[16]
-
Liquid Chromatography (LC) Separation: The peptide mixture is separated by reverse-phase high-performance liquid chromatography (HPLC) before being introduced into the mass spectrometer.[1] This step reduces the complexity of the sample entering the instrument at any given time.
-
Mass Spectrometry (MS) Analysis:
-
Full MS Scan (MS1): The mass spectrometer scans the eluting peptides to determine their mass-to-charge ratios. Peptides with a 16 Da mass shift are flagged as potentially hydroxylated.
-
Tandem MS (MS/MS or MS2): The instrument isolates a specific peptide ion (the precursor ion) and fragments it.[6] Common fragmentation methods include Collision-Induced Dissociation (CID) and Electron-Transfer Dissociation (ETD).[6][18]
-
-
Data Analysis: The resulting fragment ion masses (the MS/MS spectrum) are analyzed by specialized software.[1] By comparing the experimental fragment masses to a theoretical fragmentation pattern of the peptide sequence, the exact location of the 16 Da mass addition (the hydroxylation site) can be pinpointed. The use of synthetic peptides with known hydroxylation sites can be used to validate the findings.[17][19]
Edman Degradation: The Classic Sequencing Method
Edman degradation is a chemical method for sequentially removing and identifying amino acids from the N-terminus of a peptide.[3][20] While largely superseded by MS for high-throughput analysis, it can still be a valuable tool for confirming sequences of purified peptides.
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions, which attaches to the free N-terminal amino group.[2][3]
-
Cleavage: The reaction conditions are changed to acidic, which cleaves the bond between the first and second amino acid, releasing the derivatized N-terminal amino acid as a thiazolinone derivative.[3] The rest of the peptide remains intact.
-
Conversion and Identification: The thiazolinone amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative.[3] This PTH-amino acid is then identified, typically by chromatography, by comparing its retention time to known standards.
-
Repetition: The cycle of coupling, cleavage, and identification is repeated on the shortened peptide to determine the sequence one amino acid at a time.[2]
To identify a hydroxylation site, the PTH derivative of the hydroxylated amino acid would exhibit a different chromatographic behavior than its unmodified counterpart. A combination of Edman degradation with mass spectrometry can also be employed, where the mass of the peptide is measured after each cycle.[21]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Determinator
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution.[8] It can provide detailed information about the chemical environment of each atom in a peptide, making it uniquely suited for observing the structural consequences of hydroxylation.
-
Sample Preparation: A highly pure and concentrated sample of the peptide is required.[4][10] For more detailed analysis, especially of larger peptides, isotopic labeling (e.g., with ¹³C and ¹⁵N) is often necessary.[4]
-
NMR Data Acquisition: A series of NMR experiments are performed.
-
1D ¹H NMR: Provides a general overview of the peptide's protons.
-
2D Homonuclear Experiments (e.g., COSY, TOCSY, NOESY): These experiments reveal correlations between protons that are close to each other in the peptide's structure.[7][10]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds.
-
TOCSY (Total Correlation Spectroscopy): Shows all protons within a single amino acid residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), regardless of whether they are bonded. This is crucial for determining the 3D structure.[10]
-
-
2D/3D Heteronuclear Experiments (e.g., HSQC, HNCA): If isotopically labeled, these experiments provide correlations between protons and their attached carbons or nitrogens, which aids in assigning the signals to specific atoms in the sequence.[4]
-
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the peptide sequence.
-
Structural Analysis: The presence of a hydroxyl group will cause a characteristic chemical shift in the signals of the attached and neighboring atoms.[7][12] By analyzing the NOESY data, the spatial position of the hydroxyl group and its influence on the local peptide conformation can be determined. A ¹³C-direct detection NMR-based assay has also been developed to monitor prolyl-hydroxylation in real-time.[12]
Choosing the Right Tool for the Job
The selection of the most appropriate technique for confirming the site of hydroxylation depends on several factors, including the amount and purity of the sample, the length of the peptide, and the specific research question.
-
Mass Spectrometry is the method of choice for high-throughput screening, analysis of complex mixtures, and when sample amounts are limited. Its ability to directly pinpoint the modified residue through fragmentation makes it a robust and widely used tool.
-
Edman Degradation is a valuable complementary technique for de novo sequencing of short, purified peptides and can provide orthogonal confirmation of a hydroxylation site identified by MS.
-
NMR Spectroscopy offers unparalleled insight into the structural and dynamic effects of hydroxylation. It is the ideal choice when the research focus is on understanding the functional consequences of the modification in the context of the peptide's three-dimensional structure.
By understanding the principles, protocols, and comparative strengths of these powerful analytical methods, researchers can confidently and accurately confirm the sites of hydroxylation in their peptides of interest, paving the way for a deeper understanding of their biological roles and therapeutic potential.
References
- 1. Protein Hydroxylation Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 5. fiveable.me [fiveable.me]
- 6. pubs.acs.org [pubs.acs.org]
- 7. NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 9. Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. researchgate.net [researchgate.net]
- 12. Time-resolved NMR detection of prolyl-hydroxylation in intrinsically disordered region of HIF-1α - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Mapping protein post-translational modifications with mass spectrometry | Semantic Scholar [semanticscholar.org]
- 14. Modification-specific proteomics: Strategies for characterization of post-translational modifications using enrichment techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Early Evidence Base | EMBO [eeb.embo.org]
- 16. Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry [elifesciences.org]
- 17. researchgate.net [researchgate.net]
- 18. Improved Identification and Relative Quantification of Sites of Peptide and Protein Oxidation for Hydroxyl Radical Footprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. ehu.eus [ehu.eus]
- 21. Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Serum vs. Urinary Hydroxylysine: A Comparative Guide for Disease Biomarker Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxylysine, a post-translationally modified amino acid, is a fundamental component of collagen, the most abundant protein in mammals. Its release into circulation and subsequent excretion in urine are direct reflections of collagen metabolism. As such, both serum and urinary hydroxylysine, particularly in its glycosylated forms (galactosyl-hydroxylysine and glucosyl-galactosyl-hydroxylysine), have emerged as valuable biomarkers for monitoring diseases characterized by altered collagen turnover. This guide provides a comprehensive comparison of serum and urinary hydroxylysine as disease biomarkers, supported by experimental data and detailed methodologies to aid researchers in selecting the appropriate matrix and analytical approach for their specific research needs.
Comparative Analysis of Serum vs. Urinary Hydroxylysine
The choice between serum and urine as a source for hydroxylysine measurement depends on the specific research question, the disease context, and logistical considerations. While urinary markers of collagen turnover are well-established, serum-based assays present several potential advantages.
Key Considerations:
-
Sample Collection and Processing: Urine collection is non-invasive and can be performed by the patient, which is advantageous for large-scale or longitudinal studies. However, urine composition can be influenced by hydration status and diet, necessitating normalization, typically to creatinine (B1669602) concentration. Serum collection is a minimally invasive procedure that provides a more homeostatically controlled sample, potentially reducing intra-individual variability.[1]
-
Analytical Variability: Serum-based markers may exhibit lower within-subject variability compared to urinary markers, which can be beneficial for monitoring subtle changes in disease activity or response to therapy.[1]
-
Clinical Correlation: A strong positive correlation has been established between serum and urinary levels of free galactosyl-hydroxylysine (r = 0.84), indicating that both matrices can reflect systemic collagen turnover.[1][2] However, the clinical utility and sensitivity may differ depending on the specific disease.
-
Disease-Specific Performance:
-
In bone diseases like Paget's disease, both serum and urinary hydroxylysine levels are elevated. However, urinary galactosyl-hydroxylysine has been reported to be less sensitive than other urinary markers like hydroxyproline (B1673980) and deoxypyridinoline (B1589748) for monitoring treatment response.[3] Conversely, serum free galactosyl-hydroxylysine has shown a significant decrease (36%) in response to bisphosphonate therapy in patients with mild Paget's disease, a more substantial change than that observed for other serum markers of bone resorption.[1][2]
-
In chronic kidney disease (CKD) , patients with chronic uremia exhibit elevated serum levels and urinary excretion of hydroxylysine glycosides.[4] This suggests that in the context of impaired renal function, both serum and urine should be considered for a comprehensive assessment of collagen metabolism.
-
In liver fibrosis , urinary hydroxylysine excretion has been shown to be a better index of hepatic collagen metabolism than urinary hydroxyproline, as it is less influenced by dietary collagen intake.[5] A study on urinary peptidome analysis for liver fibrosis identified a panel of 50 peptides, including collagen fragments, which demonstrated high diagnostic accuracy (84.2% sensitivity and 82.4% specificity).[6][7]
-
Data Presentation: Quantitative Comparison
| Biomarker & Matrix | Disease | Key Findings | Reference |
| Serum Free Galactosyl-Hydroxylysine | Paget's Disease | - Decreased by 36% in response to oral bisphosphonate therapy.[1][2] - This decrease was significantly greater than that of serum tartrate-resistant acid phosphatase (9%) and serum C-terminal telopeptide of collagen I (19%).[1][2] | [1][2] |
| Urinary Galactosyl-Hydroxylysine | Paget's Disease | - Considered a quantitative marker of disease activity.[3] - Less sensitive than urinary hydroxyproline and deoxypyridinoline for monitoring treatment.[3] | [3] |
| Urinary Hydroxylysine Glycosides | Chronic Uremia | - Elevated serum levels and urinary excretion of hydroxylysine glycosides were observed.[4] - Urinary excretion of hydroxylysine glycosides was more markedly increased than that of hydroxyproline polypeptides and total hydroxyproline.[4] | [4] |
| Urinary Hydroxylysine | Liver Fibrosis | - Urinary excretion of hydroxylysine showed a significant positive correlation (r = +0.531) with hepatic hydroxyproline content.[5] - Considered a better index of hepatic collagen metabolism than urinary hydroxyproline.[5] | [5] |
| Urinary Peptide Panel (including collagen fragments) | Liver Fibrosis | - A panel of 50 urinary peptides (LivFib-50) showed a sensitivity of 84.2% and a specificity of 82.4% for the detection of liver fibrosis.[6][7] | [6][7] |
Experimental Protocols
Measurement of Free Galactosyl-Hydroxylysine in Serum by HPLC with Fluorescence Detection
This method is based on the protocol described by Eastell et al. (1999).[1][2]
a. Sample Preparation (Ultrafiltration):
-
Centrifuge serum samples to remove any particulate matter.
-
Perform ultrafiltration of the serum to separate free galactosyl-hydroxylysine from protein-bound molecules. This can be achieved using centrifugal filter units with a molecular weight cutoff that retains proteins (e.g., 10 kDa).
-
Collect the ultrafiltrate for subsequent derivatization.
b. Dansylation (Derivatization):
-
To a specific volume of the serum ultrafiltrate, add a solution of dansyl chloride in acetone.
-
Add a buffer (e.g., sodium bicarbonate) to maintain an alkaline pH (typically pH 9.5-10) for the reaction.
-
Incubate the mixture in the dark at an elevated temperature (e.g., 37°C) for a defined period (e.g., 1 hour) to allow for the complete derivatization of the amino groups of galactosyl-hydroxylysine.
-
Stop the reaction by adding a reagent such as methylamine (B109427) or by acidification.
c. HPLC Analysis:
-
Chromatographic System: A reversed-phase high-performance liquid chromatography (HPLC) system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous buffer (e.g., sodium acetate (B1210297) with a specific pH) and an organic solvent (e.g., acetonitrile). The gradient is optimized to achieve separation of the dansylated galactosyl-hydroxylysine from other components in the sample.
-
Detection: Set the fluorescence detector to an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 540 nm for the detection of the dansyl derivatives.
-
Quantification: Prepare a standard curve using known concentrations of pure galactosyl-hydroxylysine that have been subjected to the same derivatization procedure. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
Measurement of Hydroxylysine Glycosides in Urine using an Automated Amino Acid Analyzer
This protocol is based on the methodology described by Rodriguez and Claus-Walker (1984).[8]
a. Sample Preparation:
-
Collect a 24-hour urine sample or a second morning void.
-
To prevent degradation, store the urine sample at -20°C until analysis.
-
Thaw the sample and centrifuge to remove any sediment.
-
Dilute the urine sample with a lithium citrate (B86180) buffer. The dilution factor will depend on the expected concentration of the analytes.
b. Hydrolysis (Optional, for total hydroxylysine):
-
For the measurement of total hydroxylysine (free and peptide-bound), an acid hydrolysis step is required.
-
Mix a specific volume of the urine sample with an equal volume of concentrated hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture in a sealed tube at a high temperature (e.g., 110°C) for an extended period (e.g., 24 hours).
-
After hydrolysis, neutralize the sample with a base (e.g., NaOH).
c. Amino Acid Analysis:
-
Instrument: An automated amino acid analyzer based on ion-exchange chromatography.
-
Column: A cation-exchange column.
-
Elution: Use a series of lithium citrate buffers with increasing pH and/or ionic strength to elute the amino acids and their derivatives. The specific buffer system is optimized to separate glucosyl-galactosyl-hydroxylysine (B15495863) and galactosyl-hydroxylysine from other amino acids.
-
Post-Column Derivatization: After elution from the column, the separated components are mixed with a ninhydrin (B49086) solution.
-
Reaction: The mixture is heated to allow the ninhydrin to react with the amino groups of the hydroxylysine glycosides, forming a colored product.
-
Detection: The colored product is detected by a photometer at two different wavelengths (e.g., 570 nm and 440 nm).
-
Quantification: Calibrate the analyzer using a standard solution containing known concentrations of glucosyl-galactosyl-hydroxylysine and galactosyl-hydroxylysine. The concentrations in the urine samples are determined by comparing the peak areas to those of the standards.
Mandatory Visualizations
Collagen Metabolism and Release of Hydroxylysine Biomarkers
Caption: Collagen metabolism pathway leading to biomarker release.
Experimental Workflow for Hydroxylysine Biomarker Analysis
Caption: Workflow for serum and urinary hydroxylysine analysis.
Conclusion
Both serum and urinary hydroxylysine serve as valuable biomarkers for assessing collagen turnover in various pathological conditions. The choice between these two matrices is nuanced and should be guided by the specific research objectives and the characteristics of the study population. Serum hydroxylysine, particularly galactosyl-hydroxylysine, offers the potential for reduced variability and may be more sensitive for monitoring therapeutic responses in certain bone disorders. Urinary hydroxylysine, on the other hand, is well-suited for large-scale, non-invasive screening and has demonstrated strong correlations with disease severity in conditions like liver fibrosis and chronic kidney disease. The detailed protocols and comparative data presented in this guide are intended to provide researchers with the foundational knowledge to effectively integrate hydroxylysine analysis into their biomarker discovery and validation workflows. Further head-to-head studies are warranted to definitively establish the superior biomarker for specific clinical applications.
References
- 1. Serum galactosyl hydroxylysine as a biochemical marker of bone resorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Serum galactosyl hydroxylysine as a biochemical marker of bone resorption. | Semantic Scholar [semanticscholar.org]
- 3. Galactosyl hydroxylysine in assessment of Paget's bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estimation of hydroxylysine in urine and serum of patients with chronic uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urinary hydroxyproline and hydroxylysine excretions in relation to hepatic hydroxyproline content in chronic liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery, validation and sequencing of urinary peptides for diagnosis of liver fibrosis—A multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, validation and sequencing of urinary peptides for diagnosis of liver fibrosis-A multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of hydroxylysine glycosides in urine and its application to spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Analysis of Hydroxylysine Constitutional Isomers for Researchers and Drug Development Professionals
An in-depth comparison of analytical methodologies for the differentiation and quantification of 3-hydroxylysine (B1205930), 4-hydroxylysine (B1204564), and 5-hydroxylysine, complete with experimental protocols and pathway visualizations to support advanced research and therapeutic development.
Hydroxylysine, a critical amino acid primarily known for its role in collagen stabilization, exists in several constitutional isomeric forms, with the position of the hydroxyl group on the lysine (B10760008) side chain defining their unique biochemical properties and functions. The most common and well-studied isomer is 5-hydroxylysine, a key component of collagen.[1] However, the presence and significance of 3-hydroxylysine and 4-hydroxylysine are also recognized, necessitating robust analytical methods for their individual detection and quantification. This guide provides a comparative analysis of the techniques employed for the separation and identification of these isomers, offering valuable insights for researchers in drug development and life sciences.
Biochemical Significance and Structural Diversity
Hydroxylysine is formed post-translationally through the enzymatic hydroxylation of lysine residues within procollagen (B1174764) chains, a reaction catalyzed by lysyl hydroxylases.[2] This modification is essential for the formation of stable collagen cross-links, which are vital for the integrity and strength of connective tissues.[3] Beyond its structural role in collagen, hydroxylysine metabolism is also indicative of bone turnover and certain pathological conditions.[4]
The constitutional isomers of hydroxylysine—3-hydroxylysine, 4-hydroxylysine, and 5-hydroxylysine—differ in the carbon atom of the lysine side chain that is hydroxylated. This seemingly minor structural variance can lead to significant differences in their biological roles and analytical behavior.
Comparative Analysis of Analytical Techniques
The separation and quantification of hydroxylysine isomers present a significant analytical challenge due to their structural similarity. Several chromatographic and spectrometric techniques have been developed and optimized for this purpose.
| Analytical Technique | Principle | Advantages | Disadvantages | Key Experimental Parameters |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on hydrophobicity after derivatization. | High resolution, sensitivity, and reproducibility. | Requires derivatization, which can be time-consuming and introduce variability. | Column: C18, Mobile Phase: Acetonitrile/water gradient with ion-pairing agent, Derivatization: Pre-column with reagents like o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC), or N(2)-(5-fluoro-2,4-dinitrophenyl)-l-valine amide (l-FDVA).[1][2] |
| Ion-Exchange Chromatography (IEC) | Separation based on the charge of the amino acid. | Effective for separating charged molecules, matrix-insensitive. | Can have long run times and lower sensitivity compared to RP-HPLC. | Stationary Phase: Cation-exchange resin, Elution: pH or ionic strength gradient. |
| Capillary Electrophoresis (CE) | Separation based on charge-to-mass ratio in a capillary under an electric field. | High resolution, minimal sample consumption. | Lower loading capacity, can be less robust than HPLC. | Buffer: Acidic or basic electrolytes, Detection: UV or fluorescence. |
| Mass Spectrometry (MS) | Identification based on mass-to-charge ratio and fragmentation patterns. | High specificity and sensitivity, can identify isomers without complete chromatographic separation. | Isomers may have similar fragmentation patterns, requiring high-resolution instruments and careful data interpretation. | Ionization: Electrospray Ionization (ESI), Analysis: Tandem MS (MS/MS) to observe characteristic fragment ions. |
Experimental Protocols
Reversed-Phase HPLC with Pre-column Derivatization
This method, adapted from Langrock et al. (2007), is suitable for the simultaneous analysis of hydroxylysine and other amino acids.[2]
-
Sample Hydrolysis: Protein samples are hydrolyzed in 6 M HCl at 110°C for 24 hours to release free amino acids.
-
Derivatization: The dried hydrolysate is reconstituted and derivatized with N(2)-(5-fluoro-2,4-dinitrophenyl)-l-valine amide (l-FDVA). The reaction is typically carried out in a borate (B1201080) buffer at an elevated temperature.
-
HPLC Analysis:
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Aqueous buffer (e.g., 50 mM sodium acetate, pH 6.0).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time (e.g., 30-60 minutes).
-
Detection: UV detection at a wavelength appropriate for the l-FDVA derivative (e.g., 340 nm).
-
-
Quantification: The concentration of each isomer is determined by comparing its peak area to that of a known standard.
Ion-Exchange Chromatography
This protocol provides a general framework for the separation of basic amino acids, including hydroxylysine isomers.
-
Sample Preparation: The sample is prepared in a buffer compatible with the ion-exchange column, typically at a low pH.
-
Chromatographic Separation:
-
Column: A strong cation-exchange column.
-
Mobile Phase: A series of buffers with increasing pH or ionic strength (e.g., sodium citrate (B86180) buffers).
-
Elution: A step or gradient elution is used to sequentially elute the bound amino acids.
-
Detection: Post-column derivatization with ninhydrin (B49086) followed by visible light detection (570 nm) is a classic method.
-
-
Identification: Retention times are compared with those of authentic standards of the hydroxylysine isomers.
Signaling Pathways and Molecular Interactions
The biological significance of hydroxylysine is intrinsically linked to the pathways of collagen synthesis and degradation, as well as other cellular processes regulated by specific lysyl hydroxylases like JMJD6.
Collagen Synthesis and Hydroxylation
Caption: Overview of the collagen biosynthesis pathway.
JMJD6-Mediated Hydroxylation and its Cellular Roles
Caption: Diverse roles of JMJD6 in cellular processes.
Conclusion
The analysis of hydroxylysine constitutional isomers is a complex but essential task for understanding their distinct roles in health and disease. While RP-HPLC with pre-column derivatization offers a robust and sensitive method for their separation, the choice of analytical technique will ultimately depend on the specific research question, sample matrix, and available instrumentation. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals, enabling more precise and meaningful investigations into the multifaceted world of hydroxylysine. Further research focused on developing methods for the baseline separation of all three isomers and elucidating their unique fragmentation patterns in mass spectrometry will continue to advance this field.
References
Validating Hydroxylysine as a Marker for Keloid Severity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hydroxylysine as a potential biomarker for keloid severity against other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to aid in research and development.
Executive Summary
Keloids, fibroproliferative skin disorders, present a significant clinical challenge due to their high recurrence rates and the lack of effective therapies. Objective assessment of keloid severity is crucial for monitoring disease progression and evaluating treatment efficacy. The Vancouver Scar Scale (VSS) is a commonly used subjective clinical assessment tool. This guide explores the validation of 5-hydroxylysine (B44584) , a post-translationally modified amino acid integral to collagen cross-linking, as a quantitative molecular marker for keloid severity. We compare its performance with other potential biomarkers, including 1-methylnicotinamide , various gene expression markers , and Transforming Growth Factor-beta (TGF-β) .
Data Presentation: Comparative Analysis of Keloid Severity Biomarkers
The following tables summarize the quantitative data for each potential biomarker.
Table 1: Metabolite Biomarkers for Keloid Severity
| Biomarker | Finding | High-Risk Early Warning Index (Peak Area Intensity) | p-value | Reference |
| 5-Hydroxylysine | Identified as a metabolic indicator of keloid severity. | 4 x 10⁸ - 6.3 x 10⁸ | 0.0008 | [1] |
| 1-Methylnicotinamide | Identified as a metabolic indicator of keloid severity. | 0.95 x 10⁷ - 1.6 x 10⁷ | 0.0022 | [1] |
Table 2: Gene Expression Biomarkers for Keloid Diagnosis
| Gene Marker | Diagnostic Potential (Area Under the Curve - AUC) | Reference |
| STC2 | 0.919 | |
| SDC4 | 0.970 | |
| DAAM1 | 0.966 | |
| NOX4 | 0.949 | |
| NID2 | 0.967 | |
| MFAP2 | 1.0 | |
| COL8A1 | 1.0 | |
| P4HA3 | 1.0 | |
| SMURF2 | Not specified | |
| CCDC80 | Not specified |
Table 3: Protein Biomarker for Keloid Pathogenesis
| Biomarker | Finding | Quantitative Correlation with Severity | Reference |
| TGF-β1 & TGF-β2 | Protein levels are higher in keloid fibroblast cultures compared to normal dermal fibroblasts. | Direct quantitative correlation with Vancouver Scar Scale scores is not yet established. | [2][3] |
Experimental Protocols
Protocol 1: Untargeted Metabolomic Analysis of Keloid Tissue using LC-MS/MS
This protocol is adapted from the methodology described by Shan et al. (2022).[1]
1. Sample Preparation:
- Excise keloid and normal skin tissue samples.
- Immediately freeze samples in liquid nitrogen and store at -80°C.
- Weigh 25 mg of frozen tissue and place in a 2 mL centrifuge tube with ceramic beads.
- Add 500 µL of a pre-chilled (-20°C) extraction solvent (e.g., methanol/acetonitrile (B52724)/water, 2:2:1, v/v/v).
- Homogenize the tissue using a high-throughput tissue homogenizer (e.g., Precellys) at 6000 rpm for 30 seconds, repeating twice.
- Sonicate the homogenate in an ice-water bath for 10 minutes.
- Incubate at -20°C for 1 hour to precipitate proteins.
- Centrifuge at 12,000 rpm for 10 minutes at 4°C.
- Transfer 650 µL of the supernatant to a new 2 mL centrifuge tube.
- Concentrate the samples to dryness in a vacuum concentrator.
- Reconstitute the dried extract in 200 µL of a 50% acetonitrile solution containing an internal standard (e.g., 4 ppm 2-chlorobenzalanine).
- Filter the supernatant through a 0.22-µm membrane.
- Prepare a quality control (QC) sample by pooling 20 µL from each sample.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Use a UHPLC system (e.g., Thermo UltiMate 3000).
- Employ a reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Establish a suitable gradient elution profile to separate the metabolites.
- Mass Spectrometry (MS):
- Use a high-resolution mass spectrometer (e.g., Thermo Q Exactive Plus).
- Set the spray voltages to 3.5 kV (positive ion mode) and -2.5 kV (negative ion mode).
- Set sheath gas and auxiliary gas to 30 and 10 arbitrary units, respectively.
- Set the capillary temperature to 325°C.
- Scan over a mass range of m/z 81-1000 for full scan at a mass resolution of 70,000.
- Perform data-dependent acquisition (DDA) MS/MS experiments using higher-energy collisional dissociation (HCD).
3. Data Analysis:
- Convert raw data to mzXML format using software like ProteoWizard.
- Use a package like XCMS in R for peak identification, filtration, and alignment to generate a data matrix of m/z, retention time, and peak area.
- Perform statistical analysis (e.g., PCA, PLS-DA, t-test) to identify differentially expressed metabolites.
- Identify metabolites by comparing m/z values and fragmentation patterns with databases such as the Human Metabolome Database (HMDB) and Metlin.
- Confirm the identity of 5-hydroxylysine using a pure standard.
Protocol 2: Quantification of TGF-β1 in Keloid Tissue by Western Blot
This protocol is a general guideline for Western blot analysis.
1. Protein Extraction:
- Homogenize keloid and normal skin tissue samples in RIPA buffer containing protease and phosphatase inhibitors.
- Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA protein assay.
2. SDS-PAGE and Electrotransfer:
- Denature protein samples by boiling in Laemmli buffer.
- Separate proteins on a 10% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against TGF-β1 overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
4. Detection and Quantification:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Capture the signal using an imaging system.
- Quantify the band intensity using densitometry software (e.g., ImageJ).
- Normalize the TGF-β1 band intensity to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Caption: TGF-β1 signaling pathway leading to hydroxylysine formation and keloid pathogenesis.
Caption: Experimental workflow for validating hydroxylysine as a keloid severity marker.
Discussion and Future Directions
The available evidence strongly suggests that 5-hydroxylysine is a promising biomarker for keloid severity. Its role in the pathogenic overexpression of cross-linked collagen provides a direct molecular link to the clinical phenotype of keloids. The "high-risk early warning index" identified in metabolomic studies is a significant step towards a quantitative assessment.[1] However, to fully validate hydroxylysine as a standalone or complementary marker to the VSS, further research is required to establish a direct quantitative correlation between hydroxylysine concentration in keloid tissue and specific VSS scores.
Compared to gene expression markers, which indicate the potential for protein production, metabolite levels like hydroxylysine reflect the current physiological state of the tissue more directly. While TGF-β is a key upstream regulator of fibrosis, its pleiotropic effects and complex signaling network may make it a less specific marker of keloid severity compared to a downstream product like hydroxylysine.
Future studies should focus on:
-
Quantitative Correlation: Establishing a robust correlation between the absolute concentration of hydroxylysine in keloid tissue and VSS scores across a large and diverse patient cohort.
-
Longitudinal Studies: Monitoring hydroxylysine levels in patients undergoing treatment to assess its utility in tracking therapeutic response.
-
Standardization of Protocols: Developing and validating a standardized, high-throughput assay for hydroxylysine quantification in clinical settings.
The validation of hydroxylysine as a reliable biomarker holds the potential to revolutionize the clinical management of keloids by providing an objective tool for diagnosis, prognosis, and the development of novel anti-fibrotic therapies.
References
- 1. Procollagen Lysyl Hydroxylase 2 Expression Is Regulated by an Alternative Downstream Transforming Growth Factor β-1 Activation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomic Profiling Reveals That 5-Hydroxylysine and 1-Methylnicotinamide Are Metabolic Indicators of Keloid Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The evidence for the role of transforming growth factor‐beta in the formation of abnormal scarring - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of L-hydroxylysine Dihydrochloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like L-hydroxylysine dihydrochloride (B599025) is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards. This guide provides a clear, step-by-step process for the safe disposal of L-hydroxylysine dihydrochloride, based on information from safety data sheets (SDS).
Key Safety and Hazard Information
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is of paramount importance.
Quantitative Data
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C6H16Cl2N2O3[1] |
| Molecular Weight | 235.11 g/mol [1] |
| CAS Number | 172213-74-0[1] |
Disposal Procedure
The primary directive for the disposal of this compound is to dispose of the contents and container to an approved waste disposal plant [1]. This ensures that the chemical is handled by qualified professionals and processed in a manner that neutralizes its hazards.
Step-by-Step Disposal Protocol:
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Container Management:
-
Keep the this compound in its original or a compatible, properly labeled container.
-
Ensure the container is tightly sealed to prevent spills or leaks.
-
-
Waste Segregation:
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Store the container in a designated, secure area for chemical waste collection.
-
-
Engage Professional Disposal Services:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Provide them with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's hazards.
-
-
Documentation:
-
Maintain a record of the amount of this compound designated for disposal, the date, and the disposal service used.
-
Accidental Release Measures
In the event of a spill, the following measures should be taken:
-
Personal Precautions: Use personal protective equipment and ensure adequate ventilation. Evacuate personnel to safe areas[1].
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or water courses[1].
-
Containment and Cleaning: Collect any spillage[1]. Sweep up the solid material and place it into a suitable, labeled container for disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for L-hydroxylysine dihydrochloride
Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of L-hydroxylysine dihydrochloride (B599025), ensuring both personal safety and environmental responsibility.
L-hydroxylysine dihydrochloride is a white to off-white crystalline powder, an amino acid derivative primarily found in collagen.[1][2] While not classified as a hazardous substance in all contexts, it is crucial to adhere to proper safety protocols to minimize risk in a laboratory setting. This guide provides detailed procedures for the use of personal protective equipment (PPE), safe handling practices, and appropriate disposal methods.
Immediate Safety and Handling Protocols
When working with this compound, a thorough risk assessment should be conducted. The following table summarizes the recommended personal protective equipment.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles or a face shield worn over safety glasses |
| Hand Protection | Disposable nitrile gloves | Chemical-resistant gloves (e.g., butyl rubber) for prolonged contact |
| Body Protection | Standard laboratory coat | Flame-resistant lab coat when working with flammable solvents |
| Respiratory Protection | Not generally required with adequate ventilation | N95 respirator or higher if creating dust or aerosols |
| Footwear | Closed-toe shoes | Chemical-resistant boots for spill response |
Hazard and Precautionary Data
| Hazard Statement | Precautionary Statement |
| Harmful if swallowed.[3] | Wash skin thoroughly after handling.[3] |
| Very toxic to aquatic life with long lasting effects.[3] | Do not eat, drink or smoke when using this product.[3] |
| Avoid release to the environment.[3] | |
| IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3] | |
| Rinse mouth.[3] | |
| Collect spillage.[3] | |
| Dispose of contents/container to an approved waste disposal plant.[3] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.
Step-by-Step Handling and Disposal Procedures
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Handling:
-
Ventilation: Use with adequate ventilation. Facilities should be equipped with an eyewash station and a safety shower.[4]
-
PPE: Before handling, put on the appropriate personal protective equipment as outlined in the table above.
-
Weighing: When weighing, minimize dust generation and accumulation.[4] Avoid creating aerosols.
-
Contact Avoidance: Avoid direct contact with eyes, skin, and clothing.[4][5]
First Aid Measures:
-
If Swallowed: Rinse mouth and drink 2-4 cupfuls of milk or water if the person is conscious and alert. Do NOT induce vomiting. Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[3][4]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[3][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the material into a sealed container for disposal as hazardous waste.
-
Clean the spill area thoroughly.
Disposal Plan: Due to its classification as "very toxic to aquatic life with long lasting effects," this compound should not be disposed of down the drain.[3]
-
Unused Product: Dispose of as chemical waste through a licensed contractor.[3]
-
Contaminated Labware: Place items such as pipette tips and tubes into a designated, sealed hazardous waste container for solids.
-
Contaminated PPE: Bag and dispose of gloves and disposable lab coats as solid hazardous waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
